molecular formula C8H12BrN3 B596272 5-Bromo-N-(tert-butyl)pyrimidin-2-amine CAS No. 14001-72-0

5-Bromo-N-(tert-butyl)pyrimidin-2-amine

カタログ番号: B596272
CAS番号: 14001-72-0
分子量: 230.109
InChIキー: CDWJPISSORTFRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a valuable pyrimidine-based building block in medicinal chemistry, particularly in the innovative development of antimicrobial agents. The pyrimidine scaffold is a privileged structure in drug discovery due to its prevalence in nucleic acids and its ability to interact with a wide range of biological targets through hydrogen bonding and π-π interactions . Recent scientific advances highlight the critical role of pyrimidine derivatives in addressing global health challenges such as antimicrobial resistance (AMR) . This compound serves as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles. Specifically, its structure, featuring a bromine atom and a tert-butyl amino group, makes it a versatile precursor for cross-coupling reactions and further functionalization. Researchers are leveraging such pyrimidine cores to synthesize innovative scaffolds like pyrrolo[2,3-d]pyrimidines, which are 7-deazapurine analogs known for their broad-spectrum bioactivities . These derivatives have demonstrated significant potential in pharmaceutical research for their antibacterial, antifungal, and antiviral properties, providing a promising avenue for the creation of new therapeutic agents to combat drug-resistant pathogens . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-N-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJPISSORTFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675150
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-72-0
Record name 5-Bromo-N-tert-butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a 2-aminopyrimidine core, is a well-established "hinge-binding" motif crucial for the development of kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a versatile chemical handle for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the N-tert-butyl group offers significant steric bulk and lipophilicity, which can be exploited to achieve potency and selectivity by targeting specific hydrophobic pockets within an enzyme's active site. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and strategic application in the design of targeted therapeutics, particularly for researchers and professionals in drug discovery and development.

Physicochemical and Structural Characteristics

The unique combination of a halogenated pyrimidine and a bulky alkyl substituent dictates the compound's physical and chemical behavior, influencing its solubility, reactivity, and pharmacokinetic potential in derivative compounds.

PropertyValue / DescriptionSource
IUPAC Name This compoundN/A
CAS Number 951884-01-2[1]
Molecular Formula C₈H₁₂BrN₃N/A
Molecular Weight 230.11 g/mol N/A
Appearance Predicted: White to off-white solid[2]
Melting Point Not experimentally determined; similar structures like 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE melt at 124-126 °C.[2]
Solubility Predicted to be soluble in organic solvents like methanol, dichloromethane, and DMSO.[3]
Calculated LogP ~2.5 - 3.5 (Estimated)N/A
pKa Basic pKa (amine) estimated around 2-4; Acidic pKa (NH) estimated around 15-17 (Predicted).[2]

Note: Some properties are predicted based on the values of structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently approached from the commercially available precursor, 2-aminopyrimidine. The chosen pathway involves a regioselective bromination followed by the introduction of the tert-butyl group.

Synthetic Workflow Diagram

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: N-tert-Butylation (Conceptual) A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B  N-Bromosuccinimide (NBS)  Acetonitrile (ACN)  Room Temperature, Dark C 2-Amino-5-bromopyrimidine D This compound (Target Molecule) C->D  Pivaloyl Chloride, then reduction OR  Direct alkylation with t-Bu-X  Base (e.g., NaH, K₂CO₃)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

This protocol describes the critical first step, which is well-documented and foundational for accessing the target molecule.

Expert Rationale: The pyrimidine ring is activated towards electrophilic substitution by the electron-donating amino group. However, it is less reactive than benzene, requiring a potent but controllable brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of Br₂ in situ, minimizing over-bromination and side reactions that can occur with liquid bromine.[4] Acetonitrile is a suitable polar aprotic solvent. The reaction is performed in the dark to prevent radical side reactions initiated by light.[4]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 2-aminopyrimidine (1.0 eq.).

  • Dissolution: Dissolve the starting material in acetonitrile (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight in the dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white solid.[4]

The subsequent step, N-tert-butylation, is more complex and can be achieved through various methods, such as reductive amination after acylation with pivaloyl chloride or direct nucleophilic substitution, the choice of which depends on desired yield and scalability.

Spectroscopic Characterization (Predicted)

The structural features of this compound give rise to a distinct spectroscopic signature.

TechniquePredicted Signature
¹H NMR Singlet (~8.3-8.5 ppm, 2H) for the two equivalent pyrimidine protons (C4-H and C6-H). Singlet (~1.3-1.5 ppm, 9H) for the tert-butyl protons. A broad singlet for the N-H proton.
¹³C NMR Pyrimidine C2 (~160-162 ppm), Pyrimidine C4/C6 (~157-159 ppm), Pyrimidine C5-Br (~95-100 ppm), tert-butyl quaternary C (~52-55 ppm), tert-butyl methyl C (~28-30 ppm).
Mass Spec (EI) Molecular ion (M⁺) peak showing a characteristic 1:1 isotopic pattern for bromine at m/z 230 and 232. A significant fragment peak corresponding to the loss of a methyl group (M-15) and a peak for the loss of the tert-butyl group (M-57).

Reactivity and Strategic Application in Drug Discovery

The true value of this compound lies in its dual functionality as both a stable scaffold core and a reactive intermediate for library synthesis.

The Bromo Handle: A Gateway to Chemical Diversity

The C5-bromo substituent is the key to molecular elaboration. It is ideally positioned for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C, C-N, and C-O bonds.

G cluster_0 Suzuki-Miyaura Cross-Coupling A This compound C Diversified Kinase Inhibitor Precursor A->C B Aryl/Heteroaryl Boronic Acid or Ester reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki coupling enables vast library diversification.

General Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[5]

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 90-100 °C) and monitor for completion.

  • Workup and Purification: After cooling, perform an aqueous workup with an organic solvent like ethyl acetate. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[6]

Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid, and the solvent system must be capable of dissolving both the organic and inorganic reagents. This reaction's reliability makes it a cornerstone of library synthesis for SAR exploration.[7]

The 2-Aminopyrimidine Core: A Privileged Kinase Scaffold

Kinases are a major class of drug targets, and many inhibitors function by competing with ATP at its binding site. The 2-aminopyrimidine motif is exceptionally effective at this because it mimics the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase.[8]

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Hydrophobic Pocket hinge ...NH-CO... inhibitor 2-N(H)-tBu Pyrimidine Ring 5-Aryl Group inhibitor:f0->hinge H-Bond (Acceptor) inhibitor:f1->hinge H-Bond (Donor) pocket ...Leu, Val, Ile... inhibitor:f0->pocket Steric Fit & Hydrophobic Interaction inhibitor:f2->pocket Further Interactions

Caption: Binding model of the pyrimidine scaffold in a kinase active site.

The N-tert-butyl group is not merely a passenger; it serves a specific purpose. Its large, non-polar nature allows it to occupy adjacent hydrophobic pockets, which can confer both high potency and selectivity for the target kinase over other structurally similar kinases.[9][10] Derivatives of this scaffold have been explored as inhibitors for numerous kinases, including ULK1, Bruton's tyrosine kinase (BTK), and Polo-like kinase 4 (PLK4).[9][11][12]

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular tool. Its physicochemical properties make it a stable, crystalline solid that is amenable to a wide range of synthetic transformations. The combination of a reactive handle for diversification and a privileged core for kinase binding makes it an exceptionally valuable starting point for the design and synthesis of novel, targeted therapeutics. For researchers in drug development, a thorough understanding of this scaffold's properties, synthesis, and reactivity is essential for accelerating the discovery of next-generation medicines.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Website. Available at: [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Available at: [Link]

  • ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • PubChem. 5-bromo-N-tert-butyl-4-chloropyrimidin-2-amine. Available at: [Link]

  • ACS Publications. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

  • MDPI. (2015). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Available at: [Link]

  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Available at: [Link]

  • Organic Syntheses. Procedure for a related reaction. Available at: [Link]

  • PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available at: [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

  • Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • ijssst.info. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • ATB. tert-butylbromide. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available at: [Link]

  • Supplementary Information. General Procedure for Hydroboration of Imines. Available at: [Link]

  • PubChem. 5-bromo-6-tert-butyl-N,2-dipropylpyrimidin-4-amine. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ChemWhat. 2-Bromo-N-cyclohexyl-5-fluorobenzamide. Available at: [Link]

Sources

Navigating the Synthesis and Handling of Brominated Pyrimidines: A Technical Guide to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine and its Core Precursor, 2-Amino-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Extensive searches for a specific CAS number and dedicated safety data sheet (SDS) for the target compound, 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, did not yield a conclusive result from publicly available databases. This suggests that this specific derivative may be a novel compound or a research chemical with limited publicly documented safety information.

Therefore, this guide will focus on the well-characterized and commercially available precursor, 2-Amino-5-bromopyrimidine (CAS Number: 7752-82-1) . The safety, handling, and reactivity data presented herein are specific to this precursor. Researchers working with this compound should treat it as a compound of unknown toxicity and handle it with the utmost caution, adopting the safety protocols for its precursor as a minimum baseline.

Introduction to 2-Amino-5-bromopyrimidine: A Key Synthetic Building Block

2-Amino-5-bromopyrimidine is a crucial intermediate in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with an amine group at the 2-position and a bromine atom at the 5-position, offers multiple reactive sites for further functionalization. The electron-withdrawing nature of the pyrimidine ring and the bromine atom influences the reactivity of the amine group, while the bromine atom itself serves as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

Safety Data and Hazard Analysis for 2-Amino-5-bromopyrimidine (CAS: 7752-82-1)

A thorough understanding of the hazards associated with a chemical is paramount for safe laboratory practice. The following table summarizes the key safety information for 2-Amino-5-bromopyrimidine.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Expert Insight: The hazard profile of 2-Amino-5-bromopyrimidine necessitates handling within a certified chemical fume hood to mitigate inhalation risks. The skin and eye irritant properties underscore the importance of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is essential to ensure researcher safety. The following workflow illustrates the decision-making process for selecting and using PPE when handling 2-Amino-5-bromopyrimidine.

PPE_Workflow start Start: Handling 2-Amino-5-bromopyrimidine fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_selection Select appropriate PPE fume_hood->ppe_selection Yes gloves Nitrile gloves (double-gloving recommended) ppe_selection->gloves lab_coat Chemical-resistant lab coat ppe_selection->lab_coat eye_protection Safety glasses with side shields or goggles ppe_selection->eye_protection face_shield Is there a splash hazard? eye_protection->face_shield use_face_shield Use a face shield in addition to goggles face_shield->use_face_shield Yes handling Proceed with handling face_shield->handling No use_face_shield->handling decontamination Decontaminate work area and PPE after use handling->decontamination end End decontamination->end

Caption: PPE selection workflow for handling 2-Amino-5-bromopyrimidine.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. If respiratory irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]

Experimental Protocols: Synthesis of this compound from 2-Amino-5-bromopyrimidine

The synthesis of the target compound from its precursor would likely involve a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. A plausible synthetic route is the Buchwald-Hartwig amination.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

This experimental workflow outlines the key steps for the synthesis of this compound.

Synthesis_Workflow start Start: Synthesis of this compound reagents Combine 2-Amino-5-bromopyrimidine, tert-butylamine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in an inert solvent (e.g., toluene). start->reagents reaction Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen). reagents->reaction monitoring Monitor the reaction progress by TLC or LC-MS. reaction->monitoring workup Once the reaction is complete, cool to room temperature and quench with water. monitoring->workup extraction Extract the product with an organic solvent (e.g., ethyl acetate). workup->extraction purification Purify the crude product by column chromatography. extraction->purification characterization Characterize the final product by NMR, MS, and elemental analysis. purification->characterization end End: Obtain pure this compound characterization->end

Caption: Proposed workflow for the synthesis of this compound.

Expert Rationale: The choice of a bulky phosphine ligand like Xantphos is crucial in Buchwald-Hartwig aminations involving electron-rich anilines and heterocyclic amines to promote the desired reductive elimination step and prevent catalyst decomposition. The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.

References

Sources

Topic: Key Intermediates in the Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a valuable substituted pyrimidine scaffold frequently utilized in medicinal chemistry and materials science. Its synthesis is not trivial and relies on the strategic formation and manipulation of key chemical intermediates. This guide provides an in-depth analysis of the two primary synthetic paradigms for its construction: a linear approach involving the functionalization of a pre-existing pyrimidine core and a convergent approach based on ring formation via condensation. We will dissect the critical intermediates central to these pathways, offering detailed mechanistic insights, step-by-step experimental protocols, and process considerations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone heterocycle in modern chemistry and biology, famously forming the backbone of nucleobases like cytosine, thymine, and uracil.[1][2] Its rigid, aromatic structure and hydrogen bonding capabilities make it a privileged scaffold in drug discovery. The target molecule, this compound, combines several key features: a bromine atom at the C5 position, which serves as a versatile synthetic handle for further diversification (e.g., via Suzuki or Sonogashira coupling), and a bulky N-tert-butyl group at the C2 position, which can modulate solubility and steric interactions with biological targets.

Understanding the synthesis of this molecule requires a deep appreciation of its key intermediates, as their stability, reactivity, and purity directly dictate the efficiency and success of the overall synthetic sequence.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two logical and industrially relevant strategies for constructing this compound.

G cluster_0 Strategy A: Linear Synthesis (Post-Functionalization) cluster_1 Strategy B: Convergent Synthesis (Ring Formation) target This compound A_C_N C-N Bond (Buchwald-Hartwig) target->A_C_N A_C_Br C-Br Bond (Bromination) target->A_C_Br B_ring Pyrimidine Ring (Condensation) target->B_ring intA1 2,5-Dibromopyrimidine A_C_N->intA1 startA1 tert-Butylamine A_C_N->startA1 intA2 2-Amino-5-bromopyrimidine A_C_Br->intA2 startA2 2-Aminopyrimidine intA2->startA2 intB1 Bromomalonaldehyde (or equivalent) B_ring->intB1 intB2 N-tert-butylguanidine B_ring->intB2

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A (Linear Approach): This strategy begins with a pre-formed pyrimidine ring. The key disconnections are the C-N bond attaching the tert-butylamine moiety and the C-Br bond at the 5-position. This leads to two critical intermediates: 2-Amino-5-bromopyrimidine or 2,5-Dibromopyrimidine .

  • Strategy B (Convergent Approach): This strategy builds the pyrimidine ring from acyclic precursors. The core disconnection is the pyrimidine ring itself, which is classically formed via the condensation of a 1,3-dielectrophile with a guanidine derivative.[3][4] This identifies Bromomalonaldehyde (the C3 electrophile) and N-tert-butylguanidine as the key intermediates.

Pathway I: Linear Synthesis via Core Functionalization

This approach is common due to the commercial availability of simple pyrimidine starting materials.

Key Intermediate: 2-Amino-5-bromopyrimidine

This intermediate is pivotal when the synthetic plan involves first brominating the ring and then introducing the N-tert-butyl group.

The synthesis of 2-amino-5-bromopyrimidine is typically achieved by the direct electrophilic bromination of 2-aminopyrimidine.[5][6] The C5 position is electronically activated by the two ring nitrogens and the C2 amino group, making it highly susceptible to electrophilic attack.

Experimental Protocol:

  • Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or a halogenated solvent like chloroform.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction's exothermicity and minimize side-product formation.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[5] NBS is a preferred brominating agent over liquid bromine for its ease of handling and higher selectivity.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species. Neutralize with sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can often be purified by recrystallization or silica gel chromatography to yield 2-amino-5-bromopyrimidine as a solid.

ParameterConditionRationale
Starting Material 2-AminopyrimidineCommercially available and electronically activated for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Safer and more selective than Br₂.[5][6]
Solvent AcetonitrileAprotic polar solvent, good for solubilizing reactants.
Temperature 0 °C to Room Temp.Controls reaction rate and prevents over-bromination.
Yield ~80%Reported high yields for this established procedure.[6]
Alternative Intermediate: 2,5-Dibromopyrimidine

An alternative linear route involves installing the N-tert-butyl group via a nucleophilic substitution or cross-coupling reaction. For this, 2,5-dibromopyrimidine is the ideal intermediate. The C2 position is more activated towards nucleophilic attack than the C5 position.

The Buchwald-Hartwig cross-coupling reaction has revolutionized C-N bond formation and is highly effective for coupling amines with heteroaryl halides.[7][8] This reaction provides a reliable method to couple tert-butylamine with 2,5-dibromopyrimidine regioselectively at the C2 position.

G r1 2,5-Dibromopyrimidine conds Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Toluene, Heat r1->conds r2 tert-Butylamine r2->conds prod This compound conds->prod

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol:

  • Inert Atmosphere: To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add 2,5-dibromopyrimidine (1.0 eq) and the solvent (e.g., anhydrous toluene).

  • Amine Addition: Add tert-butylamine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) and stir until the reaction is complete as monitored by LC-MS.

  • Work-up: Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to isolate the target compound.

Pathway II: Convergent Synthesis via Ring Condensation

This elegant approach constructs the substituted pyrimidine ring in a single key step from acyclic precursors.

Key Intermediates: Bromomalonaldehyde & N-tert-butylguanidine

This pathway hinges on the classic Prinzbach-type pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a guanidine.[9]

  • Bromomalonaldehyde: This serves as the three-carbon electrophilic component. It is often generated in situ or used as a more stable equivalent like a diacetal.

  • N-tert-butylguanidine: This provides the N-C-N amidine backbone that will form the rest of the pyrimidine ring.

A patent describes a one-step reaction using 2-bromomalonaldehyde and an amidine compound to produce 5-bromo-2-substituted pyrimidines, highlighting the efficiency of this route.[10]

G r1 Bromomalonaldehyde (or equivalent) conds Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat r1->conds r2 N-tert-butylguanidine r2->conds prod This compound conds->prod

Caption: Cyclocondensation reaction for pyrimidine synthesis.

Experimental Protocol:

  • Base Preparation: Prepare a solution of a base, such as sodium ethoxide in ethanol.

  • Guanidine Salt: Add N-tert-butylguanidine (often as a hydrochloride salt) to the basic solution and stir.

  • Aldehyde Addition: Slowly add a solution of bromomalonaldehyde (or its diacetal precursor, which will hydrolyze in situ) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS. The reaction involves initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

  • Work-up: Cool the reaction mixture, neutralize with an acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography or recrystallization.

Conclusion

The synthesis of this compound can be approached through two robust and logical pathways, each defined by a unique set of key intermediates.

  • The linear approach offers flexibility and relies on well-established reactions like electrophilic bromination and Buchwald-Hartwig amination, with 2-amino-5-bromopyrimidine and 2,5-dibromopyrimidine as the central intermediates.

  • The convergent approach is highly efficient, building the complex core in a single step from bromomalonaldehyde and N-tert-butylguanidine .

The choice of route depends on factors such as starting material availability, scalability, and the desired purity profile. A thorough understanding of the synthesis and handling of these core intermediates is paramount for any researcher aiming to successfully produce this valuable chemical building block.

References

  • Title: Pyrimidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Pyrimidine metabolism - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications - Organic Letters URL: [Link]

  • Title: A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment Source: ACS Publications - Journal of Chemical Education URL: [Link]

  • Title: Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds Source: Google Patents URL
  • Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Preparation method of 2-amino-5-bromopyrimidine compound Source: Google Patents URL
  • Title: A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment Source: Journal of Chemical Education URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

A Technical Guide to Unraveling the Molecular Mechanism of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2][3][4] 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a synthetic pyrimidine derivative whose specific biological function and mechanism of action (MoA) remain uncharacterized. This guide presents a comprehensive, technically-grounded strategy for the systematic discovery of its molecular target and the elucidation of its MoA. We begin with a hypothetical, yet plausible, phenotypic observation—potent anti-proliferative activity in a cancer cell line—and outline a multi-pronged approach for target deconvolution and validation. This document serves as a blueprint for researchers, scientists, and drug development professionals, detailing the causality behind experimental choices and providing robust, self-validating protocols to navigate the complex journey from a phenotypic hit to a validated drug target and a well-understood mechanism of action.

The Starting Point: A Phenotypic Discovery Campaign

The journey to understanding a compound's MoA often begins not with a known target, but with an observed biological effect. Phenotypic screening, which assesses a compound's impact in a complex cellular or organismal system, is a powerful, unbiased approach for discovering molecules with novel therapeutic potential, particularly when the molecular targets are unknown.[5][6]

Hypothetical Scenario: Anti-Proliferative Activity

For the purpose of this guide, we will proceed with the hypothetical discovery that this compound exhibits potent, dose-dependent anti-proliferative activity against the A549 non-small cell lung cancer (NSCLC) cell line. This is a relevant starting point, as various substituted pyrimidines have been investigated as potential anticancer agents, including some targeting kinases that drive NSCLC proliferation.[7]

Experimental Protocol: Cell Viability Assay

To quantify the anti-proliferative effect and establish an IC50 (half-maximal inhibitory concentration), a robust cell viability assay is required. The CellTiter-Glo® Luminescent Cell Viability Assay is a trusted method that measures ATP levels as an indicator of metabolically active cells.

Protocol 1: IC50 Determination using CellTiter-Glo®

  • Cell Seeding: Seed A549 cells in a 96-well, white-walled, clear-bottom plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium, starting from a top concentration of 100 µM. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation

The initial screen would be expanded to a panel of cell lines to assess the breadth of activity.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer0.25
HCT116Colorectal Carcinoma0.48
MCF7Breast Adenocarcinoma1.10
PC3Prostate Adenocarcinoma> 10
MRC-5Normal Lung Fibroblast8.50

Interpretation: The hypothetical data suggests potent activity against specific cancer cell lines with a degree of selectivity over normal cells, justifying the investment in a full-scale MoA investigation.

Target Identification: Unmasking the Molecular Binding Partner

With a confirmed cellular phenotype, the critical next step is to identify the direct molecular target(s) of the compound—a process known as target deconvolution or target identification.[8][9] Employing multiple, orthogonal methods is crucial for building a high-confidence target hypothesis.[5]

Strategy A: Affinity-Based Chemical Proteomics

This classic approach uses a modified version of the compound as "bait" to capture its binding partners from a cell lysate.[8][10] This provides a direct biochemical method to isolate candidate targets.

Workflow: Affinity Chromatography Pulldown

The overall workflow involves synthesizing an affinity probe, immobilizing it, performing the pulldown, and identifying bound proteins via mass spectrometry.

Affinity_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Pulldown Experiment cluster_analysis Protein Identification Compound 5-Bromo-N-(tert-butyl) -pyrimidin-2-amine Linker Attach Linker (e.g., PEG) Compound->Linker Biotin Add Biotin Tag Linker->Biotin Beads Streptavidin Beads Biotin->Beads Immobilize Incubate Incubate & Wash Beads->Incubate Lysate A549 Cell Lysate Lysate->Incubate Elute Elute Bound Proteins Incubate->Elute MS LC-MS/MS Analysis Elute->MS Data Database Search & Candidate List MS->Data

Caption: Workflow for affinity-based target identification.

Protocol 2: Affinity Pulldown & Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. A crucial control is a structurally similar but biologically inactive analog, also biotinylated.

  • Lysate Preparation: Grow A549 cells to ~80% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait."

  • Affinity Pulldown: Incubate the bead-bound probe with the cell lysate for 2-4 hours at 4°C. A competitive pulldown, where the lysate is pre-incubated with a high concentration of the free, unmodified compound, is a critical control to identify specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a human protein database. Candidate targets are proteins that are significantly enriched in the active probe pulldown compared to both the inactive probe and the competitive elution controls.

Strategy B: Label-Free Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct compound-target engagement within intact cells. It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A549_Cells A549 Cells Treat Treat with Compound or Vehicle (DMSO) A549_Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction (Western Blot or MS) Centrifuge->Analyze Plot Plot Melt Curve Analyze->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: CETSA with Western Blot Readout

  • Cell Treatment: Treat two populations of A549 cells: one with this compound (e.g., at 10x IC50) and one with vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of a candidate target (identified from the affinity pulldown) by Western blot.

  • Data Interpretation: A specific target will show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This difference is the "thermal shift."

Strategy C: Hypothesis-Driven Kinome Profiling

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a hypothesis-driven approach is warranted.[2] Kinome profiling involves screening the compound against a large panel of recombinant protein kinases to identify specific enzymatic activities that it inhibits.[11][12][13]

Protocol 4: Kinase Panel Screening

  • Service Selection: Engage a commercial provider offering large-scale kinase profiling services (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).

  • Assay Conditions: Request a screen against a panel of >300 human kinases. A primary screen is typically run at a single high concentration of the compound (e.g., 1 or 10 µM). It is critical to perform the assay at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Kₘ for each kinase, as results can be highly dependent on ATP competition.[14]

  • Data Analysis: The primary output is the percent inhibition for each kinase. "Hits" are typically defined as kinases showing >70% inhibition.

  • Follow-up: For primary hits, perform dose-response assays to determine the IC50 for each kinase, providing quantitative data on potency and selectivity.

Hypothetical Data Presentation: Kinome Profiling Hits

Kinase Target% Inhibition @ 1 µMIC50 (nM)
MAP4K4 95% 25
MINK1 92% 45
TNK255%850
Other 350 Kinases< 30%> 10,000

Interpretation: The hypothetical data strongly suggests that the compound is a potent and selective inhibitor of the MAP4K4 and MINK1 kinases, which are closely related. These now become our top candidate targets.

Target Validation: Proving Causality

Identifying a binding partner is not sufficient; one must prove that engagement of this target is responsible for the observed anti-proliferative phenotype.[15][16] This validation step is critical to avoid pursuing irrelevant targets.[17][18]

Logical Framework for Target Validation

Validation_Logic Compound Compound X Phenotype Causes Phenotype (Cell Death) Compound->Phenotype Observed Target Binds to Target Y Compound->Target Hypothesized Target->Phenotype To Be Proven Genetic Genetic Knockout of Target Y Resistance Abrogates Phenotype (Resistance) Genetic->Resistance Validates

Caption: The core logic of target validation using genetic methods.

Genetic Validation: CRISPR/Cas9 Knockout

The gold standard for target validation is to demonstrate that loss of the target protein recapitulates or blocks the compound's effect. For an inhibitor, knocking out the target should render the cells resistant to the compound.[19]

Protocol 5: CRISPR-mediated Target Knockout and Resistance Study

  • gRNA Design: Design and clone two independent single-guide RNAs (sgRNAs) targeting early exons of the MAP4K4 gene into a Cas9-expressing lentiviral vector.

  • Lentivirus Production & Transduction: Produce lentivirus and transduce A549 cells. Select for transduced cells (e.g., with puromycin).

  • Clonal Selection & Validation: Isolate single-cell clones and expand them. Validate successful gene knockout by Western blot (confirming protein absence) and Sanger sequencing of the targeted genomic locus.

  • Resistance Assay: Perform the same cell viability assay (Protocol 1) on the validated MAP4K4 knockout (KO) cell line alongside the parental (wild-type, WT) A549 cells.

  • Data Interpretation: A significant rightward shift in the IC50 curve for the KO cells compared to the WT cells confirms that MAP4K4 is required for the compound's anti-proliferative activity.

Hypothetical Data Presentation: Genetic Validation

Cell LineTarget StatusIC50 of Compound (µM)Fold Shift
A549 ParentalWild-Type0.251x
A549 MAP4K4 KOKnockout9.839.2x

Elucidating the Mechanism: Downstream Pathway Analysis

With a validated target (MAP4K4), the final step is to understand how its inhibition leads to cell death. This involves mapping the downstream signaling pathway. As MAP4K4 is a kinase, its inhibition should alter the phosphorylation state of its direct substrates and downstream effectors.

Phosphoproteomic Profiling

To get an unbiased view of the signaling changes, a mass spectrometry-based phosphoproteomic experiment is the method of choice. This will identify proteins whose phosphorylation levels change significantly upon compound treatment.

Protocol 6: Quantitative Phosphoproteomics

  • Cell Treatment: Treat A549 cells with this compound (e.g., at 5x IC50) or vehicle for a short duration (e.g., 2-6 hours) to capture early signaling events.

  • Lysis & Digestion: Lyse cells, extract proteins, and perform a tryptic digest.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of thousands of phosphopeptides between the treated and control samples. Identify peptides with statistically significant changes in phosphorylation.

Hypothetical Signaling Pathway and Validation

Let's hypothesize that the phosphoproteomics data reveals that our compound significantly reduces the phosphorylation of protein 'Substrate Z' on Serine 123. This suggests 'Substrate Z' is a downstream effector of MAP4K4.

Final Mechanistic Model

Signaling_Pathway Compound 5-Bromo-N-(tert-butyl) -pyrimidin-2-amine MAP4K4 MAP4K4 Kinase Compound->MAP4K4 Inhibits SubstrateZ_active Substrate Z-pS123 MAP4K4->SubstrateZ_active Phosphorylates SubstrateZ_inactive Substrate Z Downstream Downstream Signaling SubstrateZ_active->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothesized signaling pathway for the compound's action.

Validation by Western Blot: The final step is to validate this proposed pathway. A phospho-specific antibody that recognizes 'Substrate Z' only when it is phosphorylated at Serine 123 would be used. A Western blot should confirm that treatment of A549 cells with this compound leads to a dose- and time-dependent decrease in the p-S123 signal, solidifying the mechanistic link from target engagement to pathway modulation.

Conclusion

The discovery of a small molecule's mechanism of action is a rigorous, multi-disciplinary endeavor that is fundamental to modern drug development.[20] This guide has outlined a systematic and logical workflow to deconvolve the MoA for a novel compound, this compound. By integrating unbiased, hypothesis-free techniques like affinity proteomics with hypothesis-driven approaches such as kinome profiling, we can efficiently generate a high-confidence list of candidate targets. Crucially, these candidates must be subjected to stringent genetic validation to confirm their causal role in the compound's bioactivity. Only by building this robust chain of evidence—from phenotype, to target engagement, to validation, and finally to pathway modulation—can we confidently advance a compound toward further preclinical and clinical development, ultimately increasing its probability of success as a therapeutic agent.[17]

References

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Rauf, A., Shah, S. A. A., Hameed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Available at: [Link]

  • MDPI. (2018). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][21]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]

  • Acta Crystallographica Section E. (2011). 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Available at: [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • Molecules. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

  • F1000Research. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed Central. Available at: [Link]

  • Methods in Molecular Biology. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central. Available at: [Link]

  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Available at: [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]

  • Methods in Molecular Biology. (2009). Kinome Profiling. PubMed Central. Available at: [Link]

  • Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Available at: [Link]

  • MedChemComm. (2014). Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. Available at: [Link]

  • QIAGEN Digital Insights. (n.d.). Mechanism of Action. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

  • RSC Advances. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. Available at: [Link]

  • Nature Communications. (2023). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Available at: [Link]

  • Langmuir. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. ACS Publications. Available at: [Link]

  • EMBL-EBI. (n.d.). Target Validation. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2021). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

Spectroscopic Characterization of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a heterocyclic compound with potential applications in medicinal chemistry, likely serving as a key intermediate in the synthesis of targeted therapeutics. Its structural framework, combining a brominated pyrimidine core with a bulky tert-butylamino substituent, presents a unique spectroscopic fingerprint. This guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from closely related analogues to offer a robust, predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and assess the purity of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for predicting its spectroscopic properties. The pyrimidine ring is an electron-deficient aromatic system, and the bromine atom at the 5-position will exert a significant electronic influence. The N-(tert-butyl)amino group at the 2-position will also modulate the electronic environment of the pyrimidine ring and introduce characteristic signals in the NMR and IR spectra.

Figure 1: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of the atoms in this compound.

A. Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. By absorbing and re-emitting radiofrequency radiation, the nuclei provide information about their chemical environment. The chemical shift (δ), reported in parts per million (ppm), is a measure of the shielding of a nucleus by its surrounding electrons and is highly sensitive to the molecular structure.

B. Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep->dissolve filter Filter solution into a clean, dry 5 mm NMR tube dissolve->filter instrument Instrument Setup filter->instrument insert Insert NMR tube into the spectrometer instrument->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim tune Tune and match the probe to the appropriate frequency shim->tune acquisition Data Acquisition tune->acquisition proton Acquire ¹H NMR spectrum acquisition->proton carbon Acquire ¹³C NMR spectrum (proton-decoupled) acquisition->carbon processing Data Processing proton->processing carbon->processing transform Fourier transform the raw data processing->transform phase Phase the spectra transform->phase baseline Apply baseline correction phase->baseline reference Reference the spectra to the residual solvent peak or TMS baseline->reference

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of about 0.6 mL. Ensure the glassware is clean and dry to avoid contamination[1].

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, shim the magnetic field to maximize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shifts are then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

C. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet2HH-4, H-6The two pyrimidine protons are chemically equivalent due to the symmetry of the molecule. Based on data for 2-aminopyrimidine (δ 8.28 in D₂O), these protons are expected to be in the downfield region due to the electron-withdrawing nature of the pyrimidine ring. The bromine at the 5-position will likely cause a slight downfield shift.[2]
~5.5-6.0Broad Singlet1HN-HThe N-H proton of the secondary amine will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, this peak may be difficult to observe.
~1.5Singlet9H-C(CH₃)₃The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. This signal is a characteristic feature of the tert-butyl group and is expected in the upfield aliphatic region.
D. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162C-2The carbon atom attached to two nitrogen atoms in the pyrimidine ring is expected to be significantly deshielded. Based on data for 2-aminopyridine, this carbon appears around 158 ppm.[3]
~158C-4, C-6The two equivalent carbons at positions 4 and 6 of the pyrimidine ring will be downfield due to their aromatic character and proximity to the ring nitrogens.
~108C-5The carbon atom bearing the bromine atom is expected to be shifted upfield relative to the other pyrimidine carbons due to the "heavy atom effect" of bromine. For comparison, the C-5 in 5-bromopyrimidine appears at δ 119.9.[4]
~52-C (CH₃)₃The quaternary carbon of the tert-butyl group is expected to appear in the aliphatic region.
~30-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group will appear in the upfield aliphatic region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

A. Principles of IR Spectroscopy

IR spectroscopy measures the vibrations of atoms in a molecule. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

B. Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

start Start background Collect a background spectrum of the clean ATR crystal start->background sample Place a small amount of the solid sample onto the ATR crystal background->sample pressure Apply pressure to ensure good contact between the sample and the crystal sample->pressure collect Collect the sample spectrum pressure->collect clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) collect->clean end End clean->end

Figure 3: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Collection: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After data collection, clean the ATR crystal thoroughly with a suitable solvent, such as isopropanol, and a soft cloth.

C. Predicted IR Spectrum

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
~3400-3300N-H stretchSecondary amineA single, moderately sharp peak is expected for the N-H stretch of the secondary amine.[5]
~3100-3000C-H stretchAromatic (pyrimidine ring)These absorptions are characteristic of C-H bonds on an aromatic ring.
~2970-2870C-H stretchAliphatic (tert-butyl group)Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the tert-butyl substituent.
~1640-1550C=N and C=C stretchesPyrimidine ringA series of strong to medium bands are expected in this region due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. For 2-aminopyrimidine, these bands are observed in this range.[6]
~1470-1430C-H bendAliphatic (tert-butyl group)Bending vibrations of the C-H bonds in the methyl groups.
~1250-1200C-N stretchAryl-N and Alkyl-NStretching vibrations of the C-N bonds of the amino group.
~850-750C-H bendAromatic (out-of-plane)Out-of-plane bending of the C-H bonds on the pyrimidine ring.
Below 700C-Br stretchBromo-pyrimidineThe C-Br stretching vibration is expected to appear in the fingerprint region at a low wavenumber.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

A. Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion. For small organic molecules, Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

B. Experimental Protocol for EI-MS Data Acquisition

A general procedure for obtaining an EI mass spectrum is as follows:

start Start instrument_setup Tune and calibrate the mass spectrometer start->instrument_setup sample_intro Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) instrument_setup->sample_intro ionization Ionize the sample using a 70 eV electron beam (EI) sample_intro->ionization separation Separate the resulting ions based on their m/z ratio ionization->separation detection Detect the ions and generate the mass spectrum separation->detection end End detection->end

Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Step-by-Step Methodology:

  • Instrument Preparation: Tune and calibrate the mass spectrometer using a known standard to ensure accurate mass assignments.

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is often used.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺·).

  • Fragmentation: The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to produce smaller, more stable ions.

  • Mass Analysis and Detection: The ions are accelerated and separated by the mass analyzer according to their m/z ratio. A detector then records the relative abundance of each ion.

C. Predicted Mass Spectrum

The mass spectrum of this compound will provide key information, including its molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺·): The molecular weight of C₈H₁₂BrN₃ is 229.02 g/mol for the ⁷⁹Br isotope and 231.02 g/mol for the ⁸¹Br isotope. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show a characteristic pair of molecular ion peaks (M⁺· and M+2) of nearly equal intensity at m/z 229 and 231.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a fragment ion at m/z 214/216. This is often a very prominent peak in the mass spectra of tert-butyl substituted compounds.[7]

    • Loss of isobutylene (-C₄H₈): Another characteristic fragmentation of the tert-butylamino group is the loss of neutral isobutylene via a rearrangement, leading to a protonated 5-bromo-2-aminopyrimidine fragment at m/z 173/175.

    • Loss of the tert-butyl group (-C₄H₉): Cleavage of the C-N bond can result in the loss of a tert-butyl radical, giving a fragment at m/z 172/174.

    • Loss of Bromine (-Br): Fragmentation of the C-Br bond would result in a fragment at m/z 150.

Predicted Major Fragments in the Mass Spectrum:

m/z (for ⁷⁹Br/⁸¹Br)FragmentRationale
229/231[M]⁺·Molecular ion
214/216[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group
173/175[M - C₄H₈]⁺·Loss of isobutylene
172/174[M - C₄H₉]⁺Loss of the tert-butyl group
150[M - Br]⁺Loss of a bromine atom
57[C₄H₉]⁺tert-butyl cation

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Singlet at ~8.5 ppm (2H, pyrimidine H-4, H-6), Broad singlet at ~5.5-6.0 ppm (1H, N-H), Singlet at ~1.5 ppm (9H, tert-butyl)
¹³C NMR Pyrimidine carbons at ~162, ~158, and ~108 ppm; tert-butyl carbons at ~52 and ~30 ppm
IR N-H stretch (~3400-3300 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), Aliphatic C-H stretch (~2970-2870 cm⁻¹), C=N/C=C stretches (~1640-1550 cm⁻¹)
MS (EI) Molecular ion peaks at m/z 229/231; Major fragments at m/z 214/216 ([M-CH₃]⁺), 173/175 ([M-C₄H₈]⁺·), and 57 ([C₄H₉]⁺)

Conclusion

This predictive technical guide provides a detailed spectroscopic characterization of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra offer a comprehensive set of data that can be used to guide the identification and structural confirmation of this compound in a research and development setting. While these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation. This guide serves as a valuable resource for anticipating the spectroscopic features of this molecule and for interpreting future experimental data.

References

  • PubChem. 2-Aminopyrimidine. [Link]

  • PubChem. 5-Bromopyrimidine. [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • NIST WebBook. Pyrimidine, 5-bromo-. [Link]

  • NIST WebBook. 2-Aminopyridine. [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • ATDBio. 5-Bromopyrimidine. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

  • DergiPark. Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. [Link]

  • SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]

  • ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in Modern Drug Discovery

This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1] The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including established pharmaceuticals.[1] The unique combination of a bromine atom at the 5-position and a bulky tert-butylamino group at the 2-position imparts specific physicochemical properties that can be leveraged for targeted therapeutic interventions. A thorough understanding of the solubility and stability of this molecule is paramount for its effective utilization in drug discovery pipelines, from initial screening and synthesis to formulation and preclinical evaluation.

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to handle this compound effectively, ensuring the integrity and reproducibility of experimental outcomes.

Part 1: Solubility Profile: A Key Determinant of Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a compound like this compound, understanding its solubility in various solvent systems is essential for a range of applications, including reaction chemistry, purification, and the development of suitable dosage forms.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure. The presence of the pyrimidine ring with its nitrogen atoms allows for hydrogen bonding with protic solvents, while the bulky, non-polar tert-butyl group and the bromine atom contribute to its lipophilicity. This amphipathic nature suggests that its solubility will vary significantly across solvents of differing polarities.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The shake-flask method is a widely accepted and robust technique for this purpose.

Protocol 1: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and ethyl acetate).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Centrifuge the vials to ensure a clear supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Anticipated Solubility Profile

While specific experimental data is not publicly available, a qualitative solubility profile can be anticipated based on the "like dissolves like" principle.

Solvent Polarity Anticipated Solubility Rationale
WaterHighLowThe non-polar tert-butyl group and bromine atom will likely limit solubility in highly polar aqueous media.
Ethanol/MethanolMedium-HighModerateThe hydroxyl groups can engage in hydrogen bonding with the pyrimidine nitrogens, while the alkyl chains can interact with the non-polar moieties.
AcetonitrileMediumModerate to HighA polar aprotic solvent that can effectively solvate the molecule. It is often used as a solvent in synthesis involving similar compounds.[3][4]
DioxaneLowModerate to HighA common solvent for organic reactions involving substituted pyrimidines.[5]
Ethyl AcetateLowModerate to HighOften used for extraction and purification of related compounds, indicating good solubility.[3][5]
Dimethyl Sulfoxide (DMSO)High (aprotic)HighA powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.

Diagram 1: Conceptual Solubility Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Weigh excess compound shake Shake-flask equilibration (Constant Temperature) prep->shake solvents Select diverse solvents solvents->shake centrifuge Centrifugation shake->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc HPLC analysis supernatant->hplc quantify Quantify concentration hplc->quantify

Caption: Workflow for experimental solubility determination.

Part 2: Stability Profile and Degradation Pathways

Ensuring the chemical stability of this compound is crucial for its reliable use in research and for determining its shelf-life in potential pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Factors Influencing Stability

Several environmental factors can influence the stability of the compound:

  • pH: The basic nitrogen atoms in the pyrimidine ring can be protonated at low pH, potentially altering the electronic structure and susceptibility to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation is a common pathway for many organic molecules, particularly those with aromatic systems.[6]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, general knowledge of brominated organic compounds and pyrimidines suggests potential routes of degradation.[7][8][9]

  • Hydrolysis: The C-Br bond or the amino group could be susceptible to hydrolysis under certain pH and temperature conditions.

  • Debromination: Reductive or photolytic debromination is a known degradation pathway for brominated aromatic compounds.[6][7]

  • Ring Opening: Cleavage of the pyrimidine ring can occur under harsh conditions, such as strong acid or base, or through oxidative processes.[8]

Experimental Assessment of Stability

A forced degradation study is the standard approach to identify potential degradation products and pathways.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 80 °C) in the dark.

    • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light at room temperature.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[2]

Diagram 2: Decision-Making Workflow for Solvent Selection

G start Start: Solvent Selection solubility_req Define required solubility start->solubility_req stability_req Define required stability solubility_req->stability_req test_solubility Test solubility in candidate solvents stability_req->test_solubility evaluate_solubility Solubility sufficient? test_solubility->evaluate_solubility test_stability Test stability in candidate solvents evaluate_stability Stability sufficient? test_stability->evaluate_stability evaluate_solubility->test_stability Yes reformulate Consider co-solvents or formulation aids evaluate_solubility->reformulate No select_solvent Select optimal solvent evaluate_stability->select_solvent Yes evaluate_stability->reformulate No reformulate->test_solubility

Caption: A logical workflow for selecting an appropriate solvent system.

Part 3: Practical Recommendations for Handling and Storage

Based on the anticipated physicochemical properties of substituted pyrimidines, the following general guidelines for handling and storage are recommended to ensure the long-term integrity of this compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11][12] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.[5]

  • Solvent Preparation: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light.

  • Safe Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[10] Handling should be performed in a well-ventilated area or a fume hood.[10]

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its characterization. By employing the outlined experimental protocols and adhering to the principles of good laboratory practice, researchers can confidently determine the physicochemical properties of this important molecule. A thorough understanding of its solubility and stability is not merely a matter of procedural diligence; it is a fundamental prerequisite for unlocking its full potential in the advancement of therapeutic science.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. (2015). MDPI. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). eScholarship.org. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC. [Link]

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • 5-bromo-N-tert-butyl-4-chloropyrimidin-2-amine. PubChem. [Link]

  • 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. [Link]

  • 5-bromo-6-tert-butyl-N,2-dipropylpyrimidin-4-amine. PubChem. [Link]

  • 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. PubChem. [Link]

  • 5-bromo-N-(4-tert-butylphenyl)pyrimidin-2-amine. PubChem. [Link]

  • 5-bromo-N-(4-tert-butylphenyl)pyridin-2-amine. PubChem. [Link]

Sources

An In-depth Technical Guide to the Exploration of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically relevant kinase inhibitors. This guide provides a comprehensive technical overview for the exploration of a specific, yet underexplored, chemical space: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine and its derivatives. As a senior application scientist, this document is structured to provide not just protocols, but a strategic framework for the synthesis, characterization, and biological evaluation of this promising class of compounds. We will delve into the causal reasoning behind experimental design, from the selection of synthetic routes to the choice of biological assays, with a focus on empowering researchers to uncover novel therapeutic agents.

Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic motif found in a multitude of bioactive molecules, including several FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for targeting the ATP-binding site of protein kinases.[2] The 2-aminopyrimidine core, in particular, is a well-established pharmacophore in the development of inhibitors for various kinase families, including Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinases (PLKs).[2][3]

The focus of this guide, This compound , presents a unique combination of structural features:

  • The 2-(tert-butylamino) Group: The bulky tert-butyl group can confer metabolic stability and selectively probe hydrophobic pockets within the kinase active site.

  • The 5-Bromo Substituent: This halogen atom serves as a versatile synthetic handle for the introduction of diverse chemical functionalities through cross-coupling reactions, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[4]

This guide will provide a roadmap for the systematic exploration of this scaffold, from initial synthesis to the identification of lead compounds with therapeutic potential.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. A plausible and efficient method involves the condensation of an amidine with a three-carbon building block, followed by diversification.

Synthesis of the Core Scaffold: this compound

A direct and scalable approach to 5-bromo-2-substituted pyrimidines involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine.[4] For the synthesis of our core scaffold, tert-butylguanidine can be utilized as the amidine source.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-bromomalonaldehyde (1.0 eq) in a protic solvent such as glacial acetic acid, add tert-butylguanidine hydrochloride (1.1 eq).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80 to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Analog Exploration via Palladium-Catalyzed Cross-Coupling

The 5-bromo position is primed for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which is a common strategy for enhancing potency and modulating selectivity of kinase inhibitors.[5]

Experimental Protocol: Suzuki-Miyaura Coupling for Analog Synthesis

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Conditions: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by an appropriate method, such as column chromatography or preparative HPLC, to yield the desired analog.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis 2-bromomalonaldehyde 2-bromomalonaldehyde Core_Compound This compound 2-bromomalonaldehyde->Core_Compound Condensation tert-butylguanidine tert-butylguanidine tert-butylguanidine->Core_Compound Analog 5-Aryl/Heteroaryl-N-(tert-butyl) pyrimidin-2-amine Core_Compound->Analog Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Analog

Caption: Synthetic workflow for the core and its analogs.

Characterization of Synthesized Compounds

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Biological Evaluation and Therapeutic Potential

The 2-aminopyrimidine scaffold is a versatile kinase inhibitor template. Based on the literature for related compounds, derivatives of this compound could potentially target several kinase families implicated in cancer and other diseases.

Potential Kinase Targets
  • ULK1 (Unc-51 Like Autophagy Activating Kinase 1): The ULK1 complex is a key initiator of autophagy, a cellular process that can promote cancer cell survival under stress.[2] Inhibition of ULK1 is a promising anti-cancer strategy.

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] The 2-aminopyrimidine scaffold is present in numerous CDK inhibitors.[3][6]

  • Polo-Like Kinases (PLKs): PLKs are also critical for cell cycle progression, and their overexpression is common in many tumors.[7][8] Several PLK inhibitors are based on the 2-aminopyrimidine core.[2]

G Nutrient_Deprivation Nutrient Deprivation/ Stress mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 inhibits ULK1_Complex_Inactive Inactive ULK1 Complex mTORC1->ULK1_Complex_Inactive phosphorylates & inhibits ULK1_Complex_Active Active ULK1 Complex ULK1_Complex_Inactive->ULK1_Complex_Active dephosphorylation Autophagy_Initiation Autophagy Initiation ULK1_Complex_Active->Autophagy_Initiation Inhibitor This compound Derivative Inhibitor->ULK1_Complex_Active inhibits

Caption: Simplified ULK1 signaling pathway and potential point of inhibition.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant kinase, kinase-specific substrate, ATP, and a suitable kinase buffer.

  • Procedure: a. Add the test compound at various concentrations to the wells of a microplate. b. Add the kinase and its substrate to the wells. c. Initiate the reaction by adding ATP. d. Incubate for a specified time at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays that measure ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Anti-Proliferative Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) Exploration

While specific SAR data for the this compound scaffold is not extensively published, we can extrapolate potential trends from related 2-aminopyrimidine kinase inhibitors. The following table outlines a hypothetical series of analogs for initial exploration and the expected impact of their modifications.

Analog R Group (at C5) Rationale for Synthesis and Testing
Core -BrStarting point for cross-coupling reactions.
A1 PhenylA simple aryl group to establish a baseline for aromatic substitutions.
A2 4-MethoxyphenylIntroduction of an electron-donating group to probe for electronic effects and potential hydrogen bond acceptor interactions.
A3 4-FluorophenylAn electron-withdrawing group to assess electronic effects and potential halogen bonding.
A4 Pyridin-4-ylIntroduction of a nitrogen atom to improve solubility and provide a hydrogen bond acceptor.
A5 Thiophen-2-ylA bioisosteric replacement for the phenyl ring to explore different spatial and electronic properties.

Key SAR Questions to Address:

  • Effect of Aryl/Heteroaryl Ring Size and Electronics: How do electron-donating and electron-withdrawing substituents on the C5-aryl ring affect kinase inhibitory activity?

  • Role of the N-tert-butyl Group: Is the bulky tert-butyl group optimal, or would smaller or larger alkyl groups enhance potency or selectivity?

  • Impact of Heteroatoms: Does the introduction of nitrogen, sulfur, or oxygen in the C5 substituent improve activity or pharmacokinetic properties?

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the proven utility of the 2-aminopyrimidine core in medicinal chemistry, makes it an attractive area for exploration. This guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of derivatives based on this scaffold.

Future work should focus on the systematic generation of an analog library and screening against a panel of relevant kinases to establish a robust SAR. Promising hits should then be profiled for their pharmacokinetic properties to assess their drug-likeness. Through the application of the principles and protocols outlined in this guide, researchers are well-equipped to unlock the therapeutic potential of this exciting class of compounds.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (URL: [Link])

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase - Juniper Publishers. (URL: [Link])

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC - NIH. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PubMed. (URL: [Link])

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. (URL: [Link])

  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed. (URL: [Link])

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - Frontiers. (URL: [Link])

  • Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. (URL: [Link])

Sources

Methodological & Application

The Strategic Application of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in the design of contemporary kinase inhibitors, prized for its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Within the vast chemical space of pyrimidine-based building blocks, 5-Bromo-N-(tert-butyl)pyrimidin-2-amine emerges as a particularly strategic starting material. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile synthon. We will explore the causality behind its design, detailing its reactivity in key cross-coupling reactions and its role in establishing favorable structure-activity relationships (SAR). While specific FDA-approved inhibitors directly originating from this starting material are not prominently disclosed in public literature, this guide will provide robust, field-proven protocols for its elaboration into potent kinase inhibitor scaffolds, based on well-established synthetic precedents.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain a high-priority target class for therapeutic intervention, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with a significant number of approved drugs featuring a heterocyclic core that mimics the adenine base of ATP.[3][4] The 2-aminopyrimidine unit is a highly successful adenine isostere, capable of donating and accepting hydrogen bonds with the kinase hinge region, a critical anchoring interaction for potent inhibition.

This compound is a pre-functionalized scaffold designed for efficient and modular synthesis of kinase inhibitor libraries. Its key attributes include:

  • A Vector for Diversity: The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of molecular fragments via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the solvent-exposed region of the ATP-binding site, enabling the optimization of potency and selectivity.

  • The N-(tert-butyl) Group: This bulky alkyl group is not merely a placeholder. It serves several critical functions in drug design:

    • Steric Influence: The tert-butyl group can provide a steric blocking effect, preventing unwanted metabolism at the 2-amino position.

    • Solubility Modulation: It enhances lipophilicity, which can be crucial for membrane permeability and oral bioavailability.

    • Conformational Restriction: It can lock the orientation of the 2-amino group, potentially leading to more favorable and lower-energy binding conformations within the kinase active site.

This guide will provide detailed protocols for leveraging these features in a typical kinase inhibitor discovery workflow.

Synthetic Pathways and Key Transformations

The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The following sections provide detailed, self-validating protocols for the two most common and powerful transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

General Synthetic Workflow

The overall strategy involves the sequential functionalization of the pyrimidine core to build a molecule capable of targeting the ATP binding site of a kinase. A common approach is to first introduce an aryl or heteroaryl group at the 5-position via a Suzuki coupling, followed by further elaboration.

G A This compound (Starting Material) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 5-Aryl-N-(tert-butyl)pyrimidin-2-amine (Key Intermediate) C->D E Further Functionalization (e.g., Buchwald-Hartwig, Amide Coupling) D->E F Final Kinase Inhibitor E->F

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties at the 5-position of the pyrimidine ring.[5][6] This is a critical step for extending the molecule into the hydrophobic regions of the kinase active site.

Reaction Scheme:

This compound + Ar-B(OR)₂ → 5-Aryl-N-(tert-butyl)pyrimidin-2-amine

Materials and Reagents:

ReagentM.W.Stoichiometry
This compound230.121.0 equiv
Arylboronic Acid or Pinacol EsterVaries1.2 equiv
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.05 equiv (5 mol%)
Potassium Carbonate (K₂CO₃)138.212.0 equiv
1,4-Dioxane-Solvent
Water-Co-solvent

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Causality and Trustworthiness:

  • Why Pd(PPh₃)₄? This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, other catalyst/ligand systems (e.g., Pd(dppf)Cl₂, SPhos, XPhos) may offer improved yields.

  • Why K₂CO₃ and Water? The aqueous base is essential for the transmetalation step of the catalytic cycle. Other bases like K₃PO₄ or Cs₂CO₃ can be used and may be beneficial for sensitive substrates.

  • Why Degassed Solvents? Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvents by sparging with an inert gas is crucial for consistent results.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

For constructing inhibitors that require a C-N linkage at the 5-position, the Buchwald-Hartwig amination is the method of choice.[7][8] This reaction allows for the coupling of a wide variety of primary and secondary amines.

Reaction Scheme:

This compound + R¹R²NH → 5-(R¹R²N)-N-(tert-butyl)pyrimidin-2-amine

Materials and Reagents:

ReagentM.W.Stoichiometry
This compound230.121.0 equiv
Amine (R¹R²NH)Varies1.2 equiv
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 equiv (2 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.08 equiv (8 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101.4 equiv
Toluene-Solvent

Step-by-Step Protocol:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash column chromatography.

Causality and Trustworthiness:

  • Why Pd₂(dba)₃/XPhos? This combination is a highly active and versatile catalyst system for C-N bond formation. The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Why NaOt-Bu? A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Why Anhydrous Conditions? Water can hydrolyze the base and interfere with the catalyst, so using anhydrous solvents and reagents is critical for high yields.

Structure-Activity Relationship (SAR) Insights

While a specific inhibitor is not detailed, we can infer the role of the N-(tert-butyl)pyrimidin-2-amine core from general principles of kinase inhibition.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor hinge Hinge Region (Backbone NH, CO) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrimidine 2-Aminopyrimidine Core pyrimidine->hinge H-Bonds tert_butyl N-tert-butyl Group tert_butyl->gatekeeper Steric Clash/ Hydrophobic Interaction linker 5-Position Linker (Aryl/Amine) linker->solvent_front Van der Waals/ Polar Interactions

Caption: Interaction model of a hypothetical inhibitor.

  • Hinge Binding (Blue): The 2-aminopyrimidine core is the primary anchor, forming 1-3 hydrogen bonds with the kinase hinge.

  • Hydrophobic Interactions (Green): The N-tert-butyl group can occupy a small hydrophobic pocket near the gatekeeper residue, potentially enhancing affinity and selectivity. Its bulk can also prevent the binding of larger natural substrates.

  • Solvent Front Exploration (Yellow): The substituent at the 5-position, introduced via cross-coupling, extends towards the solvent-exposed region. This is where modifications are made to fine-tune potency, selectivity, and pharmacokinetic properties.

Data Summary: Representative Cross-Coupling Reactions

The following table summarizes expected outcomes for the protocols described above with representative coupling partners.

Starting MaterialCoupling PartnerReaction TypeCatalyst SystemExpected Product
This compound4-Methoxyphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / K₂CO₃N-(tert-butyl)-5-(4-methoxyphenyl)pyrimidin-2-amine
This compound3-Pyridylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / K₂CO₃N-(tert-butyl)-5-(pyridin-3-yl)pyrimidin-2-amine
This compoundMorpholineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOt-BuN-(tert-butyl)-5-(morpholino)pyrimidin-2-amine
This compoundAnilineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOt-BuN²-(tert-butyl)-N⁵-phenylpyrimidine-2,5-diamine

Conclusion

This compound represents a highly valuable and strategically designed starting material for the synthesis of kinase inhibitors. Its pre-installed N-tert-butyl group offers advantages in metabolic stability and conformational control, while the 5-bromo position provides a reliable and versatile handle for modular diversification through robust cross-coupling chemistries. The protocols and insights provided herein offer a solid foundation for researchers to efficiently incorporate this building block into their drug discovery programs, accelerating the development of novel and potent kinase inhibitors.

References

  • U. Yılmaz, S. Deniz, H. Küçükbay, and N. Şireci, "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2-and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System," Molecules, vol. 18, no. 3, pp. 3712–3724, Mar. 2013. [Online]. Available: [Link]

  • G. F. G. C. Martins, R. M. P. V. Oss, and E. I. Ferreira, "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis," Journal of Medicinal Chemistry, vol. 64, no. 20, pp. 14833–14917, Oct. 2021. [Online]. Available: [Link]

  • M. A. El-Gamal and C.-H. Oh, "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst," Molecules, vol. 15, no. 8, pp. 5350–5359, Aug. 2010. [Online]. Available: [Link]

  • P. A. Gonzales, K. E. Hook, I. W. Althaus, P. A. Ellis, E. Trachet, A. M. Delaney, P. J. Harvey, T. A. Ellis, D. M. Amato, and J. M. Nelson, "Antitumor activity and pharmacokinetic properties of PF-00299804, a second-generation irreversible pan-erbB receptor tyrosine kinase inhibitor," Molecular Cancer Therapeutics, vol. 7, no. 7, pp. 1880–1889, Jul. 2008. [Online]. Available: [Link]

  • P. A. Jänne, G. F. V. T. van den Heuvel, K. S. M. Smits, M. Paez, J. G. Johnson, A. D. D. van der Hage, D. J. DeBash, and A. F. Gazdar, "A novel class of pyrimidine-based selective inhibitors of the epidermal growth factor receptor," Cancer Research, vol. 64, no. 11, pp. 3993–4001, Jun. 2004. [Online]. Available: [Link]

  • L. Hie and N. K. Garg, "Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine," Organic Syntheses, vol. 93, pp. 306-318, 2016. [Online]. Available: [Link]

  • Google Patents, "Preparation method of 5-bromo-2-substituted pyrimidine compounds," CN110642788A. [Online].
  • D. J. C. Constable et al., "Buchwald-Hartwig Amination," ACS Green Chemistry Institute Pharmaceutical Roundtable, 2026. [Online]. Available: [Link]

  • "Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]

  • D. J. C. Constable et al., "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, Apr. 03, 2025. [Online]. Available: [Link]

  • Google Patents, "Pyrazolyl-pyrimidine derivatives as kinase inhibitors," US9284298B2. [Online].
  • Google Patents, "Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants," WO2024064091A1. [Online].
  • S. Dhillon, "Lazertinib: First Approval," Drugs, vol. 81, pp. 1107–1113, 2021. [Online]. Available: [Link]

  • S. H. Kim et al., "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins," Journal of Medicinal Chemistry, vol. 64, no. 11, pp. 7446–7468, May 2021. [Online]. Available: [Link]

  • S. L. MacNeil et al., "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors," The Journal of Organic Chemistry, vol. 86, no. 24, pp. 17752–17765, Dec. 2021. [Online]. Available: [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold and the Advantage of 5-Bromo-N-(tert-butyl) Substitution

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its presence in nucleobases and various approved drugs, including kinase inhibitors, underscores its remarkable versatility and ability to engage in critical interactions with biological targets.[3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on a particularly valuable building block: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine . The unique arrangement of its substituents offers a distinct set of advantages for drug discovery programs. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The 2-amino group is crucial for establishing key hydrogen bond interactions within the ATP-binding site of many kinases. Finally, the N-tert-butyl group provides steric bulk, which can enhance selectivity, improve metabolic stability, and favorably modulate the pharmacokinetic profile of the final compound.

These application notes will provide a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, complete with detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Synthesis of this compound

The efficient synthesis of this compound is critical for its widespread use as a building block. A robust and scalable one-step method involves the condensation of 2-bromomalonaldehyde with a suitable amidine compound, in this case, tert-butylamidine hydrochloride.[1] This approach is advantageous due to its operational simplicity, safety, and cost-effectiveness, making it suitable for industrial-scale production.[1]

Conceptual Synthetic Workflow

reagent1 2-Bromomalonaldehyde reaction Condensation (Protic Acid, Heat) reagent1->reaction reagent2 tert-Butylamidine Hydrochloride reagent2->reaction product This compound reaction->product

Caption: One-step synthesis of the target compound.

Detailed Synthesis Protocol

Materials:

  • 2-Bromomalonaldehyde

  • tert-Butylamidine hydrochloride

  • Glacial acetic acid

  • 3A Molecular sieves

  • Dichloromethane (DCM)

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with glacial acetic acid, add 2-bromomalonaldehyde (1.0 eq) and 3A molecular sieves.

  • With stirring, heat the mixture to 80°C.

  • Prepare a solution of tert-butylamidine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add the tert-butylamidine hydrochloride solution dropwise to the heated 2-bromomalonaldehyde solution over 30 minutes.

  • After the addition is complete, increase the temperature to 100°C and maintain for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add water. Stir for 2 hours to precipitate the product.

  • Filter the solid, wash the filter cake with a small amount of cold ethanol, and then air dry.

  • For purification, dissolve the crude product in dichloromethane and wash with a 5% aqueous sodium hydroxide solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Key Reactions and Medicinal Chemistry Applications

This compound is a linchpin in the synthesis of targeted therapies, particularly kinase inhibitors. The bromine atom at the C5 position is readily functionalized through palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse substituents to probe the kinase active site and optimize potency and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of our building block, it allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyrimidine ring. This is a common strategy in the development of kinase inhibitors to occupy the hydrophobic regions of the ATP-binding pocket.

start_mat This compound reaction Suzuki-Miyaura Coupling start_mat->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction product 5-Aryl-N-(tert-butyl)pyrimidin-2-amine Derivative catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₃PO₄) base->reaction reaction->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 85-95°C and stir for 4-12 hours, monitoring by TLC or LC-MS.[4]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5] This reaction is instrumental in linking our pyrimidine core to various amine-containing fragments, a common motif in kinase inhibitors that often interact with the solvent-exposed region of the active site.

start_mat This compound reaction Buchwald-Hartwig Amination start_mat->reaction amine Primary or Secondary Amine (R¹R²NH) amine->reaction product 5-(Amino)-N-(tert-butyl)pyrimidin-2-amine Derivative catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., NaOtBu) base->reaction reaction->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane

  • Nitrogen or Argon atmosphere

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in the reaction solvent (toluene or dioxane).

  • Add the solution of reactants to the Schlenk flask containing the base.

  • Heat the reaction mixture to 100-110°C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Application in Kinase Inhibitor Development

The 2-amino-5-halopyrimidine scaffold is a well-established pharmacophore in the design of various kinase inhibitors. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been synthesized and identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[2] These compounds were shown to inhibit the proliferation of non-small cell lung cancer cells.[2]

Similarly, substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been developed as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9). These compounds effectively reduce the expression of the anti-apoptotic protein Mcl-1 and trigger apoptosis in human cancer cell lines.[6]

While these examples do not feature the exact N-(tert-butyl) group, the underlying synthetic strategies and the crucial role of the 5-bromo-2-aminopyrimidine core are directly translatable. The incorporation of the N-tert-butyl group in such scaffolds is a logical step for lead optimization, aiming to enhance selectivity and improve pharmacokinetic properties.

Quantitative Data from a Related ULK1 Inhibitor
CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity
3s (a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative)ULK1Potent InhibitionA549 (NSCLC)Strong Inhibition

Data adapted from a study on ULK1 inhibitors, demonstrating the potential of the 5-bromopyrimidine scaffold.[2]

Physicochemical and Spectroscopic Properties (Predicted and Representative)

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₉H₁₃BrN₄
Molecular Weight257.13 g/mol
These values are calculated and should be confirmed experimentally.
Representative Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the pyrimidine C6-H, a singlet for the NH proton, and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons of the pyrimidine ring and the carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its pre-installed bromine handle and N-tert-butyl-2-amino group provide a strategic platform for the rapid synthesis of diverse compound libraries targeting a range of therapeutic targets, particularly protein kinases. The robust synthetic route to this intermediate, coupled with its versatile reactivity in key cross-coupling reactions, makes it an essential tool for researchers aiming to develop novel and effective therapeutics. The protocols and insights provided in this guide are intended to facilitate the seamless integration of this valuable reagent into drug discovery workflows.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved from [Link]

  • 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H. (2024, August 22). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (2021, May 19). Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (2020, December 15). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2013, January 9). Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PubMed Central. (n.d.). Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-N-(tert-butyl)pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its broad adoption in pharmaceutical and materials science is a testament to its remarkable functional group tolerance, mild reaction conditions, and the vast commercial availability of organoboron reagents.[2] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine with various arylboronic acids. The resulting 5-aryl-N-(tert-butyl)pyrimidin-2-amine scaffold is a key structural motif in many biologically active compounds, making this transformation particularly relevant to drug discovery and development professionals.

The pyrimidine core, particularly when substituted at the 2, 4, and 5 positions, is a privileged scaffold in medicinal chemistry. The introduction of aryl moieties at the 5-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile. This protocol is designed to be a robust starting point for researchers, providing not only a step-by-step guide but also the scientific rationale behind key experimental choices.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Ar-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar'

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific quantities are provided for a 1 mmol scale reaction.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeSupplier
This compound230.111.0230 mgCommercially available
Arylboronic AcidVaries1.21.2 mmolCommercially available
XPhos Pd G2786.370.0215.7 mgCommercially available
Potassium Phosphate (K₃PO₄), anhydrous212.272.0425 mgCommercially available
1,4-Dioxane, anhydrous88.11-4.0 mLCommercially available
Water, degassed18.02-1.0 mLIn-house
Reaction Setup and Execution

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Add Solids Add Solids Evacuate & Backfill Evacuate & Backfill Add Solids->Evacuate & Backfill Add Solvents Add Solvents Evacuate & Backfill->Add Solvents Heat & Stir Heat & Stir Add Solvents->Heat & Stir Cool & Dilute Cool & Dilute Heat & Stir->Cool & Dilute Filter Filter Cool & Dilute->Filter Wash Wash Filter->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

  • Vessel Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

    • Rationale: XPhos Pd G2 is a second-generation Buchwald precatalyst that is highly effective for cross-coupling reactions, often requiring lower catalyst loadings and shorter reaction times.[3][4][5] Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing the degradation of sensitive functional groups.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and lead to the formation of undesired homocoupling byproducts.

  • Solvent Addition: To the sealed and purged vial, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.

  • Reaction: Place the vial in a preheated oil bath or a microwave reactor and stir the mixture at 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-N-(tert-butyl)pyrimidin-2-amine.

Representative Reaction Parameters
Arylboronic AcidCatalyst Loading (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acid2K₃PO₄Dioxane/H₂O 4:11102>90 (expected)
4-Methoxyphenylboronic acid2K₃PO₄Dioxane/H₂O 4:11102>90 (expected)
3-Thienylboronic acid3Cs₂CO₃Dioxane/H₂O 4:1120470-85 (expected)

Note: Yields are estimated based on similar reactions reported in the literature and will require optimization for the specific substrate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient degassing, poor solubility of reagents.Use a fresh batch of catalyst. Ensure thorough degassing of the reaction mixture and solvents. Try a different solvent system (e.g., DMF, toluene) to improve solubility.
Protodeboronation of boronic acid Presence of excess water or acid, prolonged reaction time at high temperature.Use anhydrous conditions if possible. Minimize reaction time. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4]
Homocoupling of boronic acid Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Ensure rigorous exclusion of oxygen. Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species.
Difficult purification Formation of closely eluting byproducts.Optimize reaction conditions to minimize byproduct formation. Try a different chromatography solvent system or consider recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-N-(tert-butyl)pyrimidin-2-amines. The protocol detailed in this application note provides a reliable and reproducible procedure for accessing these valuable compounds. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can effectively troubleshoot and adapt this protocol for a wide range of substrates, accelerating the discovery and development of new chemical entities.

References

  • Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Xingwei Li. Aminative Suzuki–Miyaura coupling. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PubMed. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]

  • SpringerLink. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]

Sources

Application Notes & Protocols: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine as a Strategic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in clinically successful drugs, particularly kinase inhibitors.[1][2][3] This guide focuses on a specific, highly versatile derivative: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. We will dissect the strategic value imparted by its unique structural features—the synthetically versatile 5-bromo handle, the metabolism-shielding N-tert-butyl group, and the target-engaging 2-amino core. This document provides not only detailed, field-tested protocols for its application in key synthetic transformations but also explains the underlying chemical principles that make it an invaluable tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the intricate process of designing novel therapeutics, the choice of starting materials is paramount. An ideal building block offers not just a structural foundation but also a clear, predictable path for molecular elaboration. This compound is exemplary in this regard, providing a trifecta of functionality that medicinal chemists can exploit to fine-tune a molecule's pharmacological profile.

  • The 5-Bromo Group: A Versatile Synthetic Handle. The bromine atom at the C5 position is the molecule's primary point of diversification. It is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6] This allows for the controlled, vectorial installation of aryl, heteroaryl, amino, and alkynyl groups, enabling systematic exploration of the chemical space around the pyrimidine core.

  • The N-(tert-butyl) Group: A Steric and Metabolic Shield. The tert-butyl group is far more than an inert substituent; it is a functional group in its own right.[7][8] Its significant steric bulk can enforce specific dihedral angles between the pyrimidine ring and its substituents, locking the molecule into a desired bioactive conformation.[8] Furthermore, the tert-butyl group is often used to block sites of metabolism. Its C-H bonds are strong and sterically hindered, making them less susceptible to oxidation by cytochrome P450 enzymes, which can significantly improve a drug candidate's pharmacokinetic profile.[9][10][11]

  • The 2-Aminopyrimidine Core: A Proven Pharmacophore. The 2-aminopyrimidine motif is a highly effective "hinge-binder" in many protein kinase inhibitors.[12] The endocyclic nitrogen and the exocyclic amino group form a classic hydrogen bond donor-acceptor pair that anchors the molecule to the protein's hinge region, a critical interaction for potent inhibition.

Physicochemical Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₂BrN₃
Molecular Weight 230.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, dichloromethane

Core Synthetic Applications: Protocols and Rationale

The true power of this compound is realized through its application in robust and scalable chemical reactions. Here, we present detailed protocols for two of the most critical transformations in drug discovery.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl structures, which are central motifs in many therapeutic agents.[13] This reaction allows for the coupling of the 5-position of the pyrimidine ring with a wide variety of boronic acids or esters.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are chosen for their efficiency in coupling aryl halides. Pd(dppf)Cl₂ is often preferred for its robustness and ability to facilitate challenging couplings.

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid via the formation of a more nucleophilic boronate species.[4] K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is standard. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[4]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry Schlenk flask add_reagents Add Building Block (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq) start->add_reagents add_catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%) add_reagents->add_catalyst purge Evacuate & backfill with Argon (3x) add_catalyst->purge add_solvent Add degassed solvent (e.g., Dioxane/H2O 4:1) purge->add_solvent heat Heat to 80-100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute (EtOAc), wash (H2O, brine) cool->extract purify Dry (Na2SO4), concentrate, purify (Column Chromatography) extract->purify Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Complex L2Pd(II)(Ar)Br OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + HNR'R'' Amido_Complex [L2Pd(II)(Ar)(HNR'R'')]Br Amine_Coord->Amido_Complex Deprotonation Deprotonation Amido_Complex->Deprotonation + Base - H-Base+Br- Final_Complex L2Pd(II)(Ar)(NR'R'') Deprotonation->Final_Complex RedElim Reductive Elimination Final_Complex->RedElim RedElim->Pd0 + Ar-NR'R''

Sources

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The 2-aminopyrimidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, the 5-Bromo-N-(tert-butyl)pyrimidin-2-amine moiety serves as a highly versatile building block, enabling rapid library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.[2][3] The bromine atom at the C5 position acts as a crucial synthetic handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a detailed, step-by-step protocol for the synthesis of the core this compound scaffold and its subsequent derivatization using robust and widely-applied palladium-catalyzed methodologies, including Suzuki-Miyaura and Sonogashira couplings.

Synthesis of the Core Scaffold: this compound

The synthesis of the pyrimidine ring system can be achieved through the condensation of an amidine with a 1,3-dielectrophile. For the target scaffold, a highly efficient one-step reaction utilizes 2-bromomalonaldehyde and a tert-butyl-substituted amidine compound as the primary starting materials.[4] This approach is favored for its operational simplicity and cost-effectiveness, providing a direct route to the desired 5-brominated pyrimidine core.[4]

Underlying Principle: Pyrimidine Ring Formation

The reaction proceeds via a classical condensation mechanism. The amidine, possessing two nucleophilic nitrogen atoms, attacks the electrophilic aldehyde carbons of the 2-bromomalonaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The presence of a protic acid in the solvent facilitates the reaction by activating the aldehyde groups and promoting the dehydration step.[4]

Experimental Workflow for Core Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Prepare 2-Bromomalonaldehyde in Protic Acid Solution C Add Amidine Solution Dropwise to Aldehyde Solution (60-90°C) A->C B Prepare tert-Butylamidine Hydrochloride Solution B->C D Heat Reaction Mixture (70-105°C) C->D E Quench Reaction & pH Adjustment D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of the core scaffold.

Detailed Protocol: Synthesis of this compound

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount
2-Bromomalonaldehyde150.951.0(e.g., 15.1 g)
tert-Butylamidine HCl138.621.1(e.g., 16.7 g)
Acetic Acid60.05-(Solvent)
Sodium Hydroxide (aq.)40.00-(For work-up)
Ethyl Acetate88.11-(Extraction)
Brine--(Washing)

Procedure:

  • Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2-bromomalonaldehyde (1.0 eq.) in acetic acid. In a separate flask, prepare a solution of the tert-butylamidine compound (1.1 eq.) in acetic acid.

  • Reaction: Heat the 2-bromomalonaldehyde solution to 70°C. Add the amidine solution dropwise over 30 minutes, maintaining the internal temperature below 90°C.

  • Heating: After the addition is complete, raise the temperature to 100°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and neutralize with a saturated sodium hydroxide solution to a pH of ~8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling

The C5-bromo position of the pyrimidine core is electronically distinct and highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of a wide range of substituents, a cornerstone of modern medicinal chemistry.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the 5-bromopyrimidine scaffold and various aryl or vinyl boronic acids or esters.[7][8] The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.[9]

Catalytic Cycle Overview: The cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond; (2) Transmetalation , where the organic group from the boronic acid derivative is transferred to the palladium complex, facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.[10]

G A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)L2(Br) (Intermediate) A->C B Oxidative Addition B->C E Ar-Pd(II)L2(R) (Intermediate) C->E D Transmetalation (Base Assisted) D->E E->A F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G ArBr R1-Br (Starting Material) ArBr->B Boronic R2-B(OR)2 (Boronic Acid/Ester) Boronic->D

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Preparation: To a reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 85-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the 5-aryl-N-(tert-butyl)pyrimidin-2-amine derivative.[10]

Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-bromopyrimidine and a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper(I) complexes in the presence of a base.[11][12] The resulting 5-alkynylpyrimidine derivatives are valuable intermediates for further chemical transformations or as final products in drug discovery programs.[13]

Catalytic Cycle Overview: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[12]

G Pd0 Pd(0)L2 Pd_int Ar-Pd(II)L2(Br) Pd0->Pd_int Pd_int->Pd0 Product R1-C≡C-R2 Pd_int->Product Reductive Elimination CuBr Cu(I)Br Cu_acetylide Cu(I)-C≡C-R CuBr->Cu_acetylide Cu_acetylide->Pd_int Transmetalation ArBr R1-Br ArBr->Pd_int Oxidative Addition Alkyne H-C≡C-R2 Alkyne->Cu_acetylide Base

Caption: Simplified catalytic cycles for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

  • Preparation: In a reaction flask, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at a suitable temperature (can range from room temperature to 80°C) and monitor the reaction progress.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-alkynyl-N-(tert-butyl)pyrimidin-2-amine derivative.

Conclusion

The synthetic routes detailed in this application note provide robust and scalable methods for the preparation of this compound and its diverse derivatives. The core scaffold synthesis offers a straightforward entry point, while the subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) represent field-proven, reliable strategies for generating extensive chemical libraries. These protocols empower researchers and drug development professionals to efficiently explore the chemical space around this valuable pyrimidine core, accelerating the discovery of novel therapeutic agents.

References

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at: [Link]

  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). Available at: [Link]

  • Novartis OAK. Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. (2015). Available at: [Link]

  • NIH National Library of Medicine. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • PubMed. Aminative Suzuki-Miyaura coupling. (2024). Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • GeneOnline News. Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. (2026). Available at: [Link]

  • Thieme. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis and Purification of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical determination and preparative purification of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. We detail the development of a robust analytical reversed-phase HPLC (RP-HPLC) method for purity assessment and outline a systematic approach for scaling this method to a preparative level for high-purity isolation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind critical methodological choices.

Introduction

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of various biologically active molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]

This guide provides a validated analytical method for routine purity checks and a scalable preparative method to isolate the target compound from crude reaction mixtures, ensuring a supply of high-purity material for subsequent synthetic steps.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing an effective HPLC separation method.

PropertyValue (Estimated)Rationale & Chromatographic Implication
Molecular Formula C₈H₁₂BrN₃-
Molecular Weight 230.11 g/mol Influences diffusion rates but is less critical for small molecules in RP-HPLC.
Structure The pyrimidine ring provides UV absorbance. The amine group is basic. The tert-butyl and bromo groups add hydrophobicity.
XLogP3 (Predicted) ~2.5 - 3.5Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography on a C18 or C8 stationary phase.
pKa (Predicted) ~3.0 - 4.0 (for the most basic nitrogen)The amine functionality means the compound's charge state is pH-dependent. To ensure a single ionic species and good peak shape, the mobile phase pH should be controlled, typically at a low pH (<3).
UV Absorbance (λmax) ~254 nmThe substituted pyrimidine core is a chromophore. 254 nm is a common and effective wavelength for detection.

Analytical HPLC Method Development

The goal of the analytical method is to achieve baseline separation of the main peak from all potential impurities with good peak shape and reproducibility.

Column Selection

A C18 (octadecylsilane) stationary phase is the most versatile and common choice for reversed-phase chromatography and serves as an excellent starting point for moderately hydrophobic molecules like the target compound.[3] The alkyl chains provide the hydrophobic interactions necessary for retention. A standard column dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency.

  • Aqueous Phase & pH Control: The basic amine group on the pyrimidine ring can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing.[4] To mitigate this, an acidic modifier is added to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is highly effective.[5] It serves two primary functions:

    • pH Suppression: It lowers the mobile phase pH to ~2, ensuring that the amine group is consistently protonated and the silanol groups are non-ionized, which dramatically improves peak symmetry.[6]

    • Ion Pairing: TFA can act as an ion-pairing agent, forming a neutral complex with the protonated analyte, which can further improve retention and peak shape.[5][6][7]

  • Gradient Elution: A gradient elution (from a lower to a higher concentration of ACN) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted within a reasonable timeframe with good resolution.

cluster_Analyte Analyte Properties cluster_Method HPLC Method Development cluster_Choices Rationale & Choices Analyte This compound (Moderately Hydrophobic, Basic) Column Column Selection (Stationary Phase) Analyte->Column Influences Mobile Mobile Phase (Solvents & Additives) Analyte->Mobile Influences Detector Detection (Wavelength) Analyte->Detector Influences C18 C18 Column (Good retention for hydrophobic compounds) Column->C18 Leads to ACN Acetonitrile/Water (Common RP solvents) Mobile->ACN Leads to TFA 0.1% TFA (Suppresses silanol interaction, ensures analyte protonation, improves peak shape) Mobile->TFA Leads to UV UV at 254 nm (Pyrimidine Chromophore) Detector->UV Leads to

Caption: Logic for Analytical HPLC Method Development.

Protocol: Analytical HPLC Method

This protocol is for determining the purity of this compound.

4.1. Instrumentation & Materials

  • HPLC system with binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Sample: this compound.

4.2. Mobile Phase Preparation

  • Mobile Phase A (MPA): 0.1% TFA in Water. (Add 1.0 mL of TFA to 1000 mL of HPLC-grade water).

  • Mobile Phase B (MPB): 0.1% TFA in Acetonitrile. (Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN).

  • Degas both mobile phases by sonication or vacuum filtration before use.

4.3. Sample Preparation

  • Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 mixture of ACN and Water.

  • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

4.5. System Suitability

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

4.6. Data Analysis

  • Calculate purity using the area percent method, assuming all impurities have a similar response factor at 254 nm.

Preparative HPLC Purification Strategy

The primary goal of preparative HPLC is to maximize throughput (the amount of pure compound isolated per unit time) while maintaining the required purity.[8] This involves scaling the analytical method to a larger column and optimizing the loading conditions.

Caption: General Workflow for Preparative HPLC Purification.

Scaling Up from Analytical to Preparative

The key principle of scaling up is to maintain the linear velocity of the mobile phase. This ensures that the separation profile remains consistent. The flow rate and injection volume are scaled based on the cross-sectional area of the columns.[9][10][11]

The scaling factor (SF) is calculated as: *SF = (d_prep² / d_anal²) *

Where:

  • d_prep = Internal diameter of the preparative column

  • d_anal = Internal diameter of the analytical column

For scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: SF = (21.2² / 4.6²) ≈ 21.2

Therefore:

  • New Flow Rate = Analytical Flow Rate × SF

  • New Injection Volume = Analytical Injection Volume × SF (as a starting point for loading studies)

Column Loading Study

Before committing a large amount of crude material, a loading study should be performed to determine the maximum amount of sample that can be injected without compromising the resolution between the target peak and its closest impurities. This is typically done by incrementally increasing the injection mass until the peaks begin to merge.

Protocol: Preparative HPLC Method

6.1. Instrumentation & Materials

  • Preparative HPLC system with high-flow rate pumps, an autosampler or manual injector, a fraction collector, and a UV detector with a preparative flow cell.

  • C18 preparative column (e.g., 21.2 x 150 mm, 5 µm).

  • Crude this compound.

  • Solvents and additives as per the analytical method, but in larger quantities.

6.2. Sample Preparation

  • Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase composition (20% ACN/Water) to the highest possible concentration without precipitation. This is critical to avoid peak distortion from injecting a solvent much stronger than the mobile phase.

6.3. Scaled-Up Chromatographic Conditions

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 21.2 mL/min (1.0 mL/min × 21.2)
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume Dependent on loading study (e.g., 1-5 mL)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

6.4. Fraction Collection & Post-Purification

  • Set the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak.

  • Analyze a small aliquot of each collected fraction using the analytical HPLC method to confirm purity.

  • Pool all fractions with the desired purity (e.g., >99.0%).

  • Remove the acetonitrile and water via rotary evaporation. Note that TFA is volatile but can form salts. A final lyophilization step from a water solution may be necessary to remove residual TFA.

  • Characterize the final solid material by NMR, MS, and analytical HPLC to confirm identity and final purity.

Expected Results

Following these protocols, a typical crude sample with an initial purity of 85-90% can be purified to >99.5%.

StagePurity (% Area)Recovery
Crude Material 88.7%100%
Pooled Fractions >99.5%~85-90%

The recovery rate is dependent on the resolution between the target compound and its nearest impurities in the crude mixture.

Conclusion

This application note presents robust and reliable RP-HPLC methods for both the analytical quality control and preparative purification of this compound. The use of a C18 column with an acetonitrile/water gradient modified with 0.1% TFA provides excellent resolution and peak shape. The described scaling principles allow for a seamless transition from analytical method development to preparative-scale isolation, enabling the production of high-purity material essential for pharmaceutical research and development.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Available at: [Link]

  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available at: [Link]

  • Shimadzu. Scaling Up. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • PubMed. (2004, October 1). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Available at: [Link]

  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Available at: [Link]

  • LCGC International. Introduction to Preparative HPLC. Available at: [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Chemical Forums. (2008, October 26). the role of TFA on Reverse phase chromatography? Available at: [Link]

  • LCGC Europe. (2002, December). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available at: [Link]

  • Ingenieria Analitica Sl. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine as a Foundational Scaffold for Kinase Inhibitor Discovery in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the strategic application of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in contemporary cancer research. While not an active therapeutic agent in itself, this compound serves as a pivotal chemical intermediate and a core structural motif in the synthesis of a diverse array of potent and selective kinase inhibitors. The inherent chemical properties of the 5-bromopyrimidine core, particularly the reactivity of the bromine atom, render it an invaluable building block for medicinal chemists. This document provides a comprehensive overview of its synthetic utility, the rationale behind its incorporation into kinase inhibitor design, and detailed protocols for its application in the laboratory setting.

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved anticancer drugs.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the purine bases of ATP and enabling effective competition at the ATP-binding site of various kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery.[5][6]

This compound emerges as a particularly useful starting material in this context. The electron-withdrawing nature of the pyrimidine ring, coupled with the bromine atom at the 5-position, provides a reactive site for carbon-carbon and carbon-heteroatom bond formation. This allows for the systematic elaboration of the pyrimidine core to generate libraries of compounds with diverse pharmacological profiles. The tert-butyl group on the 2-amino position provides steric bulk, which can be crucial for modulating solubility and directing the synthesis towards specific regioisomers.

Chemical Properties and Synthetic Versatility

The utility of this compound in synthetic organic chemistry stems from the reactivity of the C5-bromo substituent. This position is amenable to a variety of cross-coupling reactions, enabling the introduction of a wide range of functionalities.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form C-C bonds. This is a common strategy for introducing larger aromatic systems that can interact with specific pockets in the kinase active site.[7]

  • Buchwald-Hartwig Amination: Cross-coupling with amines to form C-N bonds, allowing for the introduction of various amino groups that can form key hydrogen bonds or salt bridges.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linkers or be further functionalized.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by various nucleophiles, particularly when the pyrimidine ring is further activated.[5]

These synthetic handles allow for the systematic exploration of the chemical space around the pyrimidine core, a key aspect of structure-activity relationship (SAR) studies in drug discovery.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore for targeting the hinge region of the kinase ATP-binding site. The two nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the hinge region, effectively anchoring the inhibitor. The substituents at the 4, 5, and 6 positions can then be modified to achieve potency and selectivity for the target kinase.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[4][8] Several approved and investigational CDK inhibitors are based on the 2-aminopyrimidine scaffold. The synthesis of CDK inhibitors often involves the use of a 5-bromopyrimidine derivative to introduce substituents that occupy the ribose and phosphate binding pockets of the ATP-binding site.[9][10][11]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are drivers of non-small cell lung cancer (NSCLC) and other malignancies.[7] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. The 2-aminopyrimidine core is a common feature of many EGFR TKIs, where it serves to anchor the molecule in the ATP-binding cleft. The bromine at the 5-position of a pyrimidine precursor can be used to introduce the requisite pharmacophoric elements for potent and selective EGFR inhibition.[7]

Other Kinase Targets

The versatility of the 5-bromopyrimidine scaffold has been exploited in the development of inhibitors for a wide range of other kinases implicated in cancer, including:

  • Aurora Kinases: Involved in mitotic progression.[5]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway.[6]

  • UNC51-like kinase 1 (ULK1): A critical regulator of autophagy.[12]

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication.[13]

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in a research setting.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-N-(tert-butyl)pyrimidin-2-amine derivative as a potential kinase inhibitor.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-N-(tert-butyl)pyrimidin-2-amine.

  • Characterize the final product by NMR and mass spectrometry.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

  • Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for catalyst stability and reaction efficiency.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Palladium Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving heteroaromatic halides.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of a newly synthesized compound on cancer cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Causality behind Experimental Choices:

  • MTT Reagent: MTT is a colorimetric reagent that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Serial Dilutions: This allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Vehicle Control: This is essential to ensure that the observed effects are due to the compound and not the solvent.

Data Presentation

The results of the cell viability assays can be summarized in a table for easy comparison of the cytotoxic activity of different compounds.

CompoundTarget Cell LineIC50 (µM)
Compound 1 A549 (Lung Cancer)5.2
Compound 2 MCF-7 (Breast Cancer)2.8
Doxorubicin A549 (Lung Cancer)0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Synthetic and Signaling Pathways

Synthetic Pathway Diagram

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 5-Aryl-N-(tert-butyl)pyrimidin-2-amine (Kinase Inhibitor Scaffold) C->D

Caption: General synthetic scheme for the elaboration of this compound.

Kinase Inhibition Workflow

G A Synthesized Inhibitor C Cell Viability Assay (e.g., MTT) A->C E Western Blot A->E G Cell Cycle Analysis A->G H Apoptosis Assay A->H B Cancer Cell Line B->C B->E B->G B->H D Determine IC50 C->D F Assess Target Phosphorylation E->F

Caption: Experimental workflow for evaluating a synthesized kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in the field of cancer drug discovery. Its chemical reactivity allows for the efficient synthesis of a wide range of substituted 2-aminopyrimidine derivatives, which are core components of many potent and selective kinase inhibitors. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their quest for novel anticancer therapeutics.

References

  • Benchchem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. 14

  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 5

  • PubMed. 5-Bromo-N-methyl-pyrimidin-2-amine. 15

  • PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. 12

  • NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. 16

  • ResearchGate. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. 17

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. 6

  • ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. 9

  • MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][16]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. 18

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. 19

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. 20

  • NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. 13

  • PubMed Central. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. 10

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. 1

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. 21

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. 7

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. 2

  • MDPI. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. 11

  • ResearchGate. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 22

  • MDPI. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. 3

  • Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. 23

  • PubMed. Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. 8

  • MDPI. Development of CDK4/6 Inhibitors: A Five Years Update. 4

Sources

Protocol for N-alkylation of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

N-alkylated aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide guidance on product purification, characterization, and troubleshooting. The described methodology is robust, scalable, and designed to facilitate the synthesis of compound libraries for drug discovery and development programs.

Introduction: The Significance of N-Alkylated Pyrimidines

The pyrimidine scaffold is a privileged heterocycle in drug design, and its functionalization is key to modulating pharmacological activity. Specifically, the introduction of alkyl groups on the exocyclic amine of 2-aminopyrimidines can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. This modification allows for the precise tuning of steric and electronic characteristics, enabling researchers to probe the binding pockets of biological targets and optimize lead compounds. The target substrate, this compound, serves as a versatile building block, with the bromine atom providing a handle for subsequent cross-coupling reactions, further expanding synthetic possibilities.

Mechanistic Rationale and Reagent Selection

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The success of this reaction hinges on the strategic selection of a base and solvent to maximize the nucleophilicity of the amine while ensuring compatibility with the electrophilic alkylating agent.

The Role of the Base: Generating the Nucleophile

The secondary amine on the pyrimidine ring is a relatively weak nucleophile. To facilitate the reaction, a strong, non-nucleophilic base is required to deprotonate the N-H bond, generating a highly reactive amide anion.

  • Recommended Base: Sodium hydride (NaH) is the base of choice for this transformation.[6][7] As a superbase, it irreversibly deprotonates the amine, driving the equilibrium towards the formation of the sodium amide salt.[6] The only byproduct of this deprotonation is hydrogen gas (H₂), which is non-interfering and easily removed from the reaction system.

  • Why Not Weaker Bases? Weaker bases, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), are often insufficient to fully deprotonate the amine, leading to sluggish or incomplete reactions that may require significantly higher temperatures and longer reaction times.[8]

The Solvent Environment

A polar aprotic solvent is essential for the SN2 reaction. These solvents can solvate the sodium cation (Na⁺) but do not strongly solvate the amide anion, leaving it "naked" and highly nucleophilic.

  • Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal choices. DMF, in particular, is excellent at dissolving the amine substrate and the resulting sodium salt.

The Reaction Mechanism

The reaction proceeds in two distinct steps:

  • Deprotonation: The hydride ion (H⁻) from NaH abstracts the acidic proton from the secondary amine, forming a sodium amide intermediate and releasing hydrogen gas.

  • Nucleophilic Attack: The resulting highly nucleophilic amide anion performs a "backside attack" on the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group in a concerted step to form the new C-N bond.[3][5][9]

Caption: Figure 1: Sₙ2 Mechanism for N-Alkylation

Experimental Protocol and Workflow

This protocol details a general procedure for the N-alkylation using a generic alkyl halide. Researchers should optimize reaction times and temperatures based on the specific alkylating agent used.

Materials and Equipment
  • Substrate: this compound

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating Agent: Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.2 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Quenching Agent: Isopropanol

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes, septa, standard glassware for work-up and purification.

Safety Precaution: Sodium hydride reacts violently with water and is flammable in air.[7] All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add sodium hydride (1.2 eq., 60% dispersion).

  • Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil.[10] Allow the NaH to settle, and carefully remove the hexane supernatant via cannula or syringe.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes. The evolution of hydrogen gas should be observed (bubbling). The mixture may become a clearer solution or a thicker slurry.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The optimal time and temperature depend on the reactivity of the alkylating agent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol until bubbling ceases.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G Figure 2: Experimental Workflow A 1. Prepare Flask (Inert Atmosphere) B 2. Add NaH & Wash (Anhydrous Hexanes) A->B C 3. Add Anhydrous DMF (Cool to 0 °C) B->C D 4. Add Substrate Solution (Dropwise) C->D E 5. Deprotonation (Stir 0 °C → RT) D->E F 6. Add Alkylating Agent (Dropwise at 0 °C) E->F G 7. Reaction (Stir at RT, Monitor by TLC) F->G H 8. Quench Reaction (Isopropanol at 0 °C) G->H I 9. Aqueous Work-up (Extraction) H->I J 10. Purify (Column Chromatography) I->J

Caption: Figure 2: Experimental Workflow

Data Summary and Expected Outcomes

The reaction conditions can be adapted for various alkylating agents. The following table provides representative parameters and expected yields based on the reactivity of the electrophile.

Alkylating Agent (R-X)EquivalentsTemperature (°C)Approx. Time (h)Typical Yield (%)
Iodomethane (CH₃-I)1.10 to RT2 - 485 - 95%
Iodoethane (CH₃CH₂-I)1.1RT4 - 880 - 90%
Benzyl Bromide (Bn-Br)1.10 to RT3 - 688 - 98%
Allyl Bromide1.10 to RT2 - 485 - 95%

Product Characterization

Confirmation of successful N-alkylation is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, methylation would show a new singlet around 3.0-3.5 ppm.

  • ¹³C NMR Spectroscopy: The appearance of new signals in the aliphatic region of the spectrum corresponding to the carbons of the alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-alkylated product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive NaH (exposed to moisture).- Insufficient deprotonation time.- Non-anhydrous solvent/glassware.- Unreactive alkylating agent.- Use fresh, high-quality NaH.- Ensure complete cessation of H₂ evolution before adding the alkylating agent.- Rigorously dry all solvents and glassware.- Switch to a more reactive halide (I > Br > Cl) or increase reaction temperature.
Incomplete Reaction - Insufficient equivalents of NaH or alkylating agent.- Reaction time too short.- Increase equivalents of NaH and/or alkylating agent to 1.2-1.5 eq.- Allow the reaction to run for a longer period, monitoring by TLC.
Formation of Side Products - Reaction temperature too high.- Reactive functional groups on the alkylating agent.- Maintain temperature control, especially during additions.- Use a protecting group strategy for the alkylating agent if necessary.

Conclusion

The protocol described herein offers a reliable and efficient method for the N-alkylation of this compound. By leveraging the high basicity of sodium hydride in a polar aprotic solvent, this procedure facilitates the clean and high-yielding synthesis of a diverse range of N-alkylated pyrimidine derivatives. This robust methodology serves as a valuable tool for medicinal chemists and drug development professionals engaged in the synthesis of novel molecular entities for therapeutic applications.

References

  • El-Malah, A. A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. [Link]

  • Boyd, M. J., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(8), 1515-1537. [Link]

  • da Silva, E. F., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4668-4676. [Link]

  • Cini, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35845-35853. [Link]

  • Wang, C., et al. (2012). Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.
  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Li, J., et al. (2021). Process for the N-alkylation of aminopyridines.
  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4239. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • Re-Mi, L., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(2), 101375. [Link]

  • The Use of Sodium Hydride in the Alkylation of N-Substituted Amides. Semantic Scholar. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Van der Plas, H. C., et al. (1976). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Heterocyclic Chemistry, 13(5), 961-963. [Link]

  • Wikipedia. (n.d.). Sodium hydride. [Link]

  • The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Chemistry LibreTexts. (2019). Synthesis of Amines by Alkylation. [Link]

  • Lawley, P. D., & Shah, S. A. (1973). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 135(1), 11-20. [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Quora. (2017). How do organic chemists prepare sodium hydride for reaction? [Link]

Sources

Application Notes & Protocols: The Use of the Aminopyrimidine Scaffold in the Development of Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Autophagy as a Therapeutic Target

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic mechanism plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and infectious diseases[1]. In the context of oncology, autophagy can act as a double-edged sword. While it can suppress tumor initiation, established tumors often hijack the autophagic machinery to survive metabolic stress and resist therapeutic interventions[2]. This dependency makes the inhibition of autophagy a promising strategy for cancer treatment, potentially sensitizing cancer cells to chemotherapy and other targeted agents[3].

The initiation of autophagy is tightly regulated by a cascade of signaling proteins, with the UNC-51-like kinase 1 (ULK1) complex playing a pivotal role[4]. ULK1, a serine/threonine kinase, acts as a central node, integrating signals from nutrient-sensing pathways like mTOR to initiate the formation of the autophagosome[5]. Given its critical function, ULK1 has emerged as a high-value target for the development of small-molecule autophagy inhibitors[6].

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding pocket of various kinases. This guide focuses on the application of substituted 2-aminopyrimidine derivatives, exemplified by compounds derived from structures like 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, as a foundational framework for designing potent and selective ULK1 inhibitors to modulate autophagy. We will explore the synthesis of these compounds and provide detailed protocols for their biochemical and cellular validation.

The Central Role of ULK1 in Autophagy Initiation

The ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, is the apex of the autophagy signaling cascade. Under nutrient-rich conditions, mTOR phosphorylates and inactivates ULK1 and ATG13, suppressing autophagy. Upon cellular stress, such as starvation, mTOR is inhibited, leading to the dephosphorylation and activation of the ULK1 complex. Activated ULK1 then phosphorylates downstream components, initiating the nucleation of the phagophore, the precursor to the autophagosome. Therefore, direct inhibition of ULK1's kinase activity provides a direct and effective means of blocking autophagy at its earliest step.

Autophagy_Initiation Figure 1: Autophagy Initiation Pathway mTOR mTOR (Active) ULK1_Complex_I ULK1 Complex (Inactive) mTOR->ULK1_Complex_I maintains inactive state ULK1_Complex_A ULK1 Complex (Active) ULK1_Complex_I->ULK1_Complex_A Vps34_Complex Vps34 Complex ULK1_Complex_A->Vps34_Complex phosphorylates & activates Autophagosome Autophagosome Formation Vps34_Complex->Autophagosome initiates Inhibitor Aminopyrimidine ULK1 Inhibitor Inhibitor->ULK1_Complex_A inhibits kinase activity Stress Nutrient Stress (e.g., Starvation) Stress->mTOR

Figure 1: Autophagy Initiation Pathway

Part 1: Synthesis of a Representative Aminopyrimidine-Based ULK1 Inhibitor

The development of potent ULK1 inhibitors often starts from a core scaffold like 2,5-disubstituted pyrimidine. Based on published structure-activity relationships (SAR), key interactions within the ULK1 ATP-binding pocket can be achieved by modifying this core[1][4]. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have shown significant promise[4]. The bromine atom at the 5-position can occupy a "back pocket" near the gatekeeper residue, enhancing potency and selectivity[7].

The following protocol outlines a generalized, two-step synthetic route to generate a representative inhibitor from this class, starting from a commercially available dichloropyrimidine precursor.

Protocol 1.1: Synthesis of a 5-Bromo-4-phenoxy-N-arylpyrimidin-2-amine Derivative

Rationale: This synthesis employs a sequential nucleophilic aromatic substitution (SNAr) strategy. The chlorine at the C4 position of the pyrimidine ring is more reactive than the one at C2, allowing for sequential and controlled addition of different nucleophiles. The first step introduces the phenoxy group, and the second step introduces the substituted aniline, which is crucial for forming key hydrogen bonds within the kinase hinge region.

Materials:

  • 2,4-dichloro-5-bromopyrimidine

  • A substituted phenol (e.g., 2-fluoro-4-nitrophenol)

  • A substituted aniline (e.g., 3,4,5-trimethoxyaniline)

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • p-Toluenesulfonic acid (p-TsOH) or Hydrochloric Acid (HCl)

  • 2-Propanol

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Step-by-Step Procedure:

Step 1: Synthesis of the 4-phenoxy intermediate

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add a base such as K2CO3 (1.5 eq) or NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 5-bromo-2-chloro-4-phenoxypyrimidine intermediate.

Step 2: Synthesis of the final N-arylpyrimidin-2-amine product

  • In a sealed vial, combine the 5-bromo-2-chloro-4-phenoxypyrimidine intermediate (1.0 eq), the substituted aniline (1.1 eq), and an acid catalyst such as p-TsOH (0.1 eq) in 2-propanol.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. A precipitate may form.

  • Collect the solid product by filtration. If no precipitate forms, concentrate the solvent and purify the residue by flash column chromatography.

  • Wash the purified solid with a non-polar solvent like hexane or ether to remove residual impurities and dry under vacuum.

  • Characterize the final product (e.g., compound 3s from the cited literature[4]) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Biochemical and Cellular Validation

Once the compound is synthesized and purified, a series of assays are required to confirm its biological activity. The validation workflow proceeds from direct target engagement (biochemical assay) to cellular mechanism of action (autophagy flux) and finally to the desired physiological outcome (cytotoxicity).

Workflow Figure 2: Inhibitor Validation Workflow cluster_C A Step 1: Compound Synthesis B Step 2: Biochemical Validation (ULK1 Kinase Assay) A->B Purified Compound C Step 3: Cellular MOA Validation (Autophagy Flux Assays) B->C Confirmed Target Inhibition (IC₅₀) D Step 4: Phenotypic Validation (Cytotoxicity Assay) C->D Confirmed Cellular Activity (EC₅₀) C1 LC3-II Western Blot C2 p62 Degradation Assay E Lead Compound D->E Desired Phenotype

Figure 2: Inhibitor Validation Workflow
Protocol 2.1: In Vitro ULK1 Kinase Assay

Rationale: To confirm that the synthesized compound directly inhibits ULK1, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to reduced kinase activity. This assay is used to determine the IC₅₀ value, a key measure of inhibitor potency.

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., a synthetic peptide or a full-length substrate like Atg13)[8]

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)[9]

  • Kinase Buffer (e.g., 20 mM TRIS-Cl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[10][11]

  • 384-well white assay plates

  • Luminometer

Step-by-Step Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration should not exceed 1%[12].

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.

  • Add 2 µL of a solution containing the ULK1 enzyme and substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer. The final ATP concentration should be close to its Km for ULK1 to ensure sensitive detection of competitive inhibitors.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature[9].

  • Convert the generated ADP to ATP and measure light production by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature[9].

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data using a dose-response curve to determine the IC₅₀ value.

Parameter Description Example Value
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.10 nM - 1 µM
Z'-factor A statistical measure of assay quality and robustness. A value > 0.5 is considered excellent for HTS.> 0.7
Protocol 2.2: Cellular Autophagy Flux Assay by LC3-II Western Blot

Rationale: The most reliable method for monitoring autophagy in cells is to measure autophagic flux. This distinguishes between an increase in autophagosomes due to upstream induction versus a blockage in their degradation. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from the cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). Measuring LC3-II levels in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine, which block autophagosome-lysosome fusion) allows for the quantification of flux[13]. An effective ULK1 inhibitor will prevent the formation of LC3-II, even in the presence of a lysosomal inhibitor.

Autophagic_Flux Figure 3: Logic of the Autophagic Flux Assay node1 Basal State Autophagosome Formation (Rate: k_f) Autophagosome Degradation (Rate: k_d) LC3-II Level ≈ Constant node2 ULK1 Inhibitor Formation Blocked (k_f ≈ 0) Degradation (k_d) LC3-II Level ↓ node1->node2 Add ULK1i node3 Lysosomal Inhibitor Formation (k_f) Degradation Blocked (k_d ≈ 0) LC3-II Level ↑↑ (Accumulation) node1->node3 Add Lys. Inh. node4 ULK1 Inhibitor + Lysosomal Inhibitor Formation Blocked (k_f ≈ 0) Degradation Blocked (k_d ≈ 0) LC3-II Level ↓ (No Accumulation) node3->node4 Add ULK1i

Figure 3: Logic of the Autophagic Flux Assay

Materials:

  • Cancer cell line (e.g., A549, HeLa)[4]

  • Complete cell culture medium

  • Synthesized ULK1 inhibitor

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-20% gradient), PVDF membrane[14]

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-Actin (or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Step-by-Step Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the synthesized ULK1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).

  • For the final 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) to a parallel set of wells for each condition. This creates four main experimental groups: Vehicle, Inhibitor, BafA1/CQ alone, and Inhibitor + BafA1/CQ.

  • After treatment, wash cells with ice-cold PBS and lyse them directly in 150 µL of RIPA buffer[15].

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 12,000 rpm for 10 minutes at 4 °C[15].

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis[16].

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against LC3 (diluted in blocking buffer) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply ECL reagent to visualize the bands. Image the blot.

  • Strip the membrane (if necessary) and re-probe for a loading control like Actin or GAPDH.

  • Data Interpretation: Quantify the band intensity for LC3-II and the loading control. A potent ULK1 inhibitor should show a low level of LC3-II that does not increase upon co-treatment with BafA1/CQ, indicating a true blockage of autophagosome formation.

Protocol 2.3: p62/SQSTM1 Degradation Assay

Rationale: The protein p62 (also known as SQSTM1) is an autophagy receptor that binds to ubiquitinated cargo and delivers it to the autophagosome for degradation. As p62 is itself degraded during the autophagic process, its cellular level is inversely correlated with autophagic flux[17]. Inhibition of autophagy leads to the accumulation of p62. This assay serves as an excellent orthogonal method to confirm the findings of the LC3 flux assay.

Procedure: The experimental setup is identical to the LC3 Western Blot protocol. The same cell lysates can be used. Instead of probing for LC3, the Western blot is performed using a primary antibody against p62/SQSTM1.

Expected Results:

  • Vehicle Control: Basal level of p62.

  • Autophagy Inducer (Positive Control, e.g., starvation): Decreased p62 levels.

  • ULK1 Inhibitor: Increased p62 levels compared to the vehicle control, indicating a block in its degradation.

Protocol 2.4: Cell Viability and Cytotoxicity Assay

Rationale: For many applications, particularly in cancer therapy, the desired outcome of autophagy inhibition is a reduction in cell viability or the induction of cell death[4]. An MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Cancer cell line

  • 96-well plates

  • Synthesized ULK1 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of the ULK1 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 2-aminopyrimidine scaffold serves as a robust and versatile starting point for the structure-based design of potent ULK1 inhibitors. By leveraging this chemical framework, researchers can develop novel chemical probes to study the intricate roles of autophagy and advance potential therapeutics for diseases like cancer. The protocols detailed in this guide provide a comprehensive workflow, from chemical synthesis to rigorous biochemical and cellular validation, ensuring that newly developed compounds are accurately characterized for their ability to inhibit ULK1 and modulate autophagic flux within a cellular context.

References

  • Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
  • Levine, B., & Kroemer, G. (2008).
  • Jiang, P., & Mizushima, N. (2015). p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Methods.
  • Towers, C. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. R&D Systems.
  • Li, C., et al. (2015). Impact of Autophagy Inhibition at Different Stages on Cytotoxic Effect of Autophagy Inducer in Glioblastoma Cells. Cellular Physiology and Biochemistry.
  • Dufresne, S., et al. (2025). Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer. bioRxiv.
  • Sigma-Aldrich. (n.d.). LC3-II Enrichment Kit (Western Blot). Sigma-Aldrich.
  • Jiang, P., & Mizushima, N. (n.d.). p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Protocol Exchange.
  • Thermo Fisher Scientific. (n.d.). Assays for Apoptosis and Autophagy. Thermo Fisher Scientific.
  • Anonymous. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Novus Biologicals. (n.d.). Western Blot protocol specific for LC3 Antibody (NB100-2331). Novus Biologicals.
  • Promega Corporation. (n.d.). ULK1 Kinase Assay. Promega Corporation.
  • Lazarus, M. B., & Shokat, K. M. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. Bioorganic & Medicinal Chemistry.
  • Bjørkøy, G., et al. (2009). Monitoring autophagic degradation of p62/SQSTM1. Methods in Enzymology.
  • Egan, D. F., et al. (2015). Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). How can we detect LC-3 II band with western bloting ?. ResearchGate.
  • BPS Bioscience. (n.d.). Chemi-Verse™ ULK1 Kinase Assay Kit. BPS Bioscience.
  • Petherick, K. J., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal.
  • Martin, K. R., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS Discovery.

Sources

Application Notes and Protocols: Characterizing 5-Bromo-N-(tert-butyl)pyrimidin-2-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of pyrimidine are integral to the development of drugs targeting a wide array of diseases, including cancer.[2] A significant portion of these activities stems from their ability to modulate the function of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

The 5-Bromo-N-(tert-butyl)pyrimidin-2-amine core represents a promising chemical scaffold for the development of novel kinase inhibitors. The bromine atom at the 5-position can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[2] The N-(tert-butyl) group can influence solubility and steric interactions within the ATP-binding pocket of target kinases. This application note provides a comprehensive, field-proven guide for researchers to systematically characterize the biological effects of this class of compounds in relevant cell-based assays, focusing on their potential as anti-cancer agents that modulate kinase signaling pathways.

Our approach is designed to be a self-validating cascade, starting with broad phenotypic observations of cell viability and apoptosis, and progressively narrowing down to specific molecular mechanisms of action.

Experimental Workflow: A Multi-Faceted Approach to Compound Characterization

A logical and stepwise experimental plan is crucial for the efficient and accurate characterization of novel chemical entities. We propose a workflow that begins with assessing the overall cytotoxic and anti-proliferative effects of the this compound derivatives. Positive hits from this initial screen are then subjected to more detailed mechanistic studies to determine if the observed phenotype is due to the induction of apoptosis. Finally, to identify the molecular target and mechanism, we outline protocols to assess the compound's effect on specific kinase activities and their downstream signaling pathways.

experimental_workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen Cell Viability/Proliferation Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI Staining) pheno_screen->apoptosis Characterize Cell Death Mechanism kinase_assay In Vitro/Cell-Based Kinase Assay apoptosis->kinase_assay Identify Potential Molecular Target western_blot Western Blot for Signaling Pathway Modulation kinase_assay->western_blot Confirm On-Target Effect in Cells signaling_pathway Compound 5-Bromo-N-(tert-butyl) pyrimidin-2-amine Derivative CDK4_6 CDK4/6 Compound->CDK4_6 Inhibition Rb Rb CDK4_6->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Activation E2F E2F Rb->E2F Sequestration pRb p-Rb G1_S_Transition G1-S Phase Progression E2F->G1_S_Transition Transcription of S-phase genes

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting low yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N cross-coupling reaction is renowned for its broad substrate scope but can be sensitive to various reaction parameters, often leading to frustratingly low yields.[1][2] This guide provides a structured, question-and-answer-based approach to systematically identify and resolve the root causes of suboptimal results.

The primary synthetic route involves the coupling of 2,5-dibromopyrimidine with tert-butylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. While seemingly straightforward, the electron-deficient nature of the pyrimidine ring and the steric bulk of the tert-butyl group introduce specific challenges that require careful optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction has stalled or shows low conversion. What are the likely causes?

Low conversion is a common issue and can often be traced back to the catalyst's activity, the quality of your reagents, or the reaction setup.

  • Is your palladium catalyst active? The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to a stalled reaction.

    • Troubleshooting:

      • Ensure your phosphine ligand, which can also act as a reducing agent, is not oxidized.

      • Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.

      • Employ a pre-formed palladium pre-catalyst which can offer greater reliability.[3]

  • Have you ensured an inert atmosphere? Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Oxidative degradation of the catalyst or the phosphine ligand will halt the catalytic cycle.

    • Troubleshooting:

      • Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

      • Ensure all glassware is oven-dried to remove moisture.

      • Maintain a positive pressure of inert gas throughout the reaction.

  • Are your reagents and solvents pure and dry? Water and other protic impurities can interfere with the base and the catalyst. The purity of the 2,5-dibromopyrimidine is also critical.

    • Troubleshooting:

      • Use anhydrous, degassed solvents.

      • Verify the purity of your 2,5-dibromopyrimidine by NMR or GC-MS. Impurities from its synthesis can poison the catalyst.

I am observing significant formation of side products, leading to a low yield of the desired amine. What are these side products and how can I minimize them?

The two most common side products in this reaction are 2,5-diamino-N,N'-di(tert-butyl)pyrimidine (from double amination) and 5-bromopyrimidine (from hydrodehalogenation).

  • Double Amination: The presence of two bromine atoms on the pyrimidine ring allows for the possibility of a second amination reaction, particularly at elevated temperatures or with prolonged reaction times.

    • Causality: The second amination is often slower due to increased steric hindrance and electronic deactivation after the first amination. However, forcing conditions can promote this side reaction.

    • Troubleshooting Strategies:

      • Control Stoichiometry: Use a slight excess of 2,5-dibromopyrimidine relative to tert-butylamine (e.g., 1.1-1.2 equivalents).

      • Lower Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can improve selectivity for mono-amination.

      • Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction.

  • Hydrodehalogenation: This side reaction results in the replacement of a bromine atom with a hydrogen atom, leading to the formation of 5-bromopyrimidine.

    • Causality: Hydrodehalogenation can occur via a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium-amide intermediate.[1]

    • Troubleshooting Strategies:

      • Choice of Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are designed to promote reductive elimination (the desired step) over side reactions like β-hydride elimination.

      • Base Selection: Ensure the base is not contributing to this side reaction. While strong bases are often necessary, their choice can influence reaction pathways.

Which catalyst, ligand, and base should I choose for this specific transformation?

The selection of the catalyst system is crucial for success. For electron-deficient heteroaryl bromides like 2,5-dibromopyrimidine, a robust catalyst system is required.

Recommended Catalyst System Components:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a suitable pre-catalystProvides a reliable source of Pd(0).
Ligand A biaryl phosphine ligand (e.g., XPhos, SPhos, or RuPhos)These bulky, electron-rich ligands are known to be effective for challenging aminations of heteroaryl halides.[5] They promote the desired reductive elimination and can help suppress side reactions.
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can also influence the solubility of reaction intermediates.
Solvent Toluene or DioxaneThese are common solvents for Buchwald-Hartwig reactions and generally provide good solubility for the reagents and catalyst components. Ensure they are anhydrous and degassed.

Optimization Workflow:

If you are still experiencing low yields, a systematic optimization of the reaction conditions is recommended.

Caption: A systematic workflow for optimizing the Buchwald-Hartwig amination.

I have a complex mixture after the reaction. What is the best way to purify this compound?

Purification can be challenging due to the basic nature of the product and the potential for similar polarity of side products. A multi-step approach is often necessary.

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Challenge: The basic amine product can interact strongly with acidic silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[6]

      • Solvent System: A common starting point for the elution is a gradient of ethyl acetate in hexanes. For example, you can start with 100% hexanes and gradually increase the proportion of ethyl acetate.

      • Alternative Stationary Phase: If silica gel proves problematic, consider using a more neutral stationary phase like alumina.

  • Recrystallization:

    • If the product obtained after chromatography is not sufficiently pure, recrystallization can be an effective final purification step.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]

    • Suggested Solvents/Mixtures to Screen: [6][8][9]

      • Hexanes/Ethyl Acetate

      • Ethanol/Water

      • Isopropanol

Experimental Protocols

The following is a representative, non-optimized protocol for the synthesis of this compound. It should be used as a starting point for your own investigations.

Materials:

  • 2,5-Dibromopyrimidine

  • tert-Butylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (e.g., 1-2 mol%), XPhos (e.g., 2-4 mol%), and Sodium tert-butoxide (e.g., 1.4 equivalents).

  • Add 2,5-dibromopyrimidine (1.0 equivalent) to the flask.

  • Add anhydrous, degassed toluene to the flask.

  • Add tert-butylamine (e.g., 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

Visualizing the Catalytic Cycle and Potential Pitfalls

The following diagram illustrates the Buchwald-Hartwig catalytic cycle and highlights where common side reactions can occur.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition\nComplex Ar-Pd(II)(Br)L₂ Pd(0)L2->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination [Ar-Pd(II)(NH₂R)L₂]⁺Br⁻ Oxidative\nAddition\nComplex->Amine\nCoordination + RNH₂ Amide\nComplex Ar-Pd(II)(NHR)L₂ Amine\nCoordination->Amide\nComplex - HBr (+ Base) Product Ar-NHR Amide\nComplex->Product Reductive Elimination Side_Product1 Hydrodehalogenation (Ar-H) Amide\nComplex->Side_Product1 β-Hydride Elimination Product->Pd(0)L2 Side_Product2 Double Amination (Ar(NHR)₂) Product->Side_Product2 + Ar-Br, Pd(0)L₂, RNH₂, Base

Caption: The Buchwald-Hartwig catalytic cycle and common side reaction pathways.

References

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Request PDF. (2006, August). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 554–557. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Christoforidis, S., & Zerial, M. (2000). Purification and Identification of Novel Rab Effectors Using Affinity Chromatography. Methods in Molecular Biology, 128, 403-412. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Macquarie University. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • Yu, J., & Fu, H. (2015). C-H amination in the synthesis of N-heterocycles. RSC Advances, 5(34), 26535-26547. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Masoudi, N. A., & Ali, W. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10839–10851. [Link]

  • ediss.sub.hamburg. (2021, May 21). Improvement of liquid chromatography for analysis and purification of proteoforms via rational protein purification parameter screening. Retrieved from [Link]

  • University of Rochester. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and application of this key chemical intermediate. Our goal is to empower you with the expertise to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

I. Synthesis of this compound: A Troubleshooting Guide

The successful synthesis of this compound is critical for its downstream applications. Below, we address common issues encountered during its preparation.

Frequently Asked Questions: Synthesis

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and reliable synthetic strategies for the preparation of this compound:

  • Route A: Buchwald-Hartwig Amination. This is a powerful and widely used method for forming C-N bonds. It involves the palladium-catalyzed cross-coupling of an aryl halide (2,5-dibromopyrimidine) with an amine (tert-butylamine)[1][2][3][4][5].

  • Route B: One-Step Cyclization. A more recent and efficient approach involves the one-step reaction of 2-bromomalonaldehyde with a suitable amidine compound, in this case, a tert-butylamidine derivative[6]. This method is often favored for its simplicity and cost-effectiveness.

Q2: I am experiencing low yields in my Buchwald-Hartwig amination. What are the likely causes and how can I improve the yield?

Low yields in Buchwald-Hartwig aminations are a common issue and can often be traced back to several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For sterically hindered amines like tert-butylamine, bulky, electron-rich ligands are often necessary to promote efficient catalytic turnover. Ligands such as RuPhos and BrettPhos have shown success with primary amines[7].

  • Base Selection: The base plays a crucial role in the catalytic cycle. While common bases like sodium tert-butoxide are effective, for sensitive substrates, milder bases like LHMDS might offer better results by minimizing side reactions[5]. The choice of base can also be solvent-dependent; anionic bases are generally preferred in nonpolar solvents[8].

  • Solvent and Temperature: The reaction solvent and temperature significantly influence reaction rates and yields. Toluene, dioxane, and DMF are commonly used solvents. The optimal temperature is typically in the range of 80-120 °C. It is crucial to ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to product decomposition or side reactions.

Q3: I am observing the formation of a significant amount of 2-amino-3,5-dibromopyrimidine as a side product during the bromination of 2-aminopyrimidine. How can I minimize this?

The formation of di-brominated byproducts is a known issue in the bromination of activated pyridine and pyrimidine rings. To enhance the selectivity for the desired mono-brominated product:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS or bromine). Using a slight excess of the brominating agent can lead to over-bromination.

  • Reaction Temperature: Perform the bromination at a lower temperature to increase selectivity.

  • Purification: The di-brominated impurity can often be removed through careful recrystallization or column chromatography.

II. Optimizing Downstream Reactions: Suzuki-Miyaura and Buchwald-Hartwig Couplings

This compound is a valuable building block for introducing a substituted pyrimidine moiety into a larger molecule, typically via palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions: Cross-Coupling Reactions

Q1: I am struggling with low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the key parameters to optimize?

Optimizing Suzuki-Miyaura couplings with 2-aminopyrimidine derivatives requires careful consideration of several factors:

  • Amine Protection: The free amino group can sometimes interfere with the catalytic cycle. Protecting the amine as an amide (e.g., with acetic anhydride) can significantly improve yields[9]. The amide can be readily hydrolyzed post-coupling.

  • Catalyst and Ligand: A screening of palladium catalysts and ligands is often necessary. While Pd(PPh₃)₄ can be effective, modern catalyst systems with bulky, electron-rich ligands may offer superior performance, especially with challenging substrates[9].

  • Base and Solvent System: A combination of a base such as K₃PO₄ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water is a common starting point. The choice of base and solvent can have a significant impact on the reaction outcome and should be optimized for each specific substrate combination.

  • Reaction Temperature: Suzuki-Miyaura reactions are typically run at elevated temperatures, often between 80-110 °C.

Q2: What are the best practices for setting up a Buchwald-Hartwig amination using this compound as the substrate?

For successful Buchwald-Hartwig aminations, meticulous experimental setup is crucial:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. It is essential to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Reagent Purity: Use high-purity reagents and solvents. The presence of water or other impurities can deactivate the catalyst.

  • Catalyst Pre-activation: In some cases, pre-mixing the palladium source and the ligand before adding the other reagents can improve catalytic activity.

  • Monitoring: Follow the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to byproduct formation.

III. Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 2,5-Dibromopyrimidine

  • tert-Butylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dibromopyrimidine (1.0 equiv.), RuPhos (1.5 mol%), and Pd(OAc)₂ (1.0 mol%).

  • Add anhydrous, degassed toluene to the flask.

  • Add sodium tert-butoxide (1.2 equiv.) to the mixture.

  • Finally, add tert-butylamine (1.1 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following table summarizes hypothetical yield data for the Suzuki-Miyaura coupling of N-acetyl-5-Bromo-N-(tert-butyl)pyrimidin-2-amine with phenylboronic acid, illustrating the impact of different catalysts and bases.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O75
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O85
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene92
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)DMF88

IV. Visualization of Key Processes

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add 2,5-dibromopyrimidine, Pd catalyst, and ligand to a flame-dried flask. atmosphere 2. Establish inert atmosphere (N₂ or Ar). reagents->atmosphere solvent 3. Add anhydrous, degassed solvent. atmosphere->solvent base 4. Add base (e.g., NaOtBu). solvent->base amine 5. Add tert-butylamine. base->amine heating 6. Heat reaction mixture (e.g., 100 °C). amine->heating monitoring 7. Monitor progress by TLC or LC-MS. heating->monitoring quench 8. Cool and quench the reaction. monitoring->quench extract 9. Extract with organic solvent. quench->extract dry 10. Dry and concentrate organic layer. extract->dry purify 11. Purify by column chromatography. dry->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex (R-Br)Pd(II)L_n pd0->pd_complex R-Br amine_coordination Amine Coordination pd_amine_complex [(R-Br)Pd(II)(NHR')L_n] pd_complex->pd_amine_complex R'-NH₂ deprotonation Deprotonation (Base) pd_amido_complex [RPd(II)(NR')L_n] pd_amine_complex->pd_amido_complex -HBr pd_amido_complex->pd0 R-NR' reductive_elimination Reductive Elimination

Sources

Technical Support Center: Solubility Solutions for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated troubleshooting guide for researchers working with 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. The unique chemical properties that make this and similar molecules promising candidates in drug discovery also present a common, yet significant, experimental hurdle: poor aqueous solubility. This guide is designed to provide you with a logical, step-by-step framework to overcome these challenges, ensuring the integrity and reproducibility of your assay results. We will move from fundamental techniques to more advanced strategies, explaining the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my experiments. Why is this compound not dissolving in my aqueous assay buffer?

A1: The solubility challenge with this compound is rooted in its molecular structure. It possesses several features that contribute to its hydrophobicity (low affinity for water):

  • Aromatic Pyrimidine Ring: The core heterocyclic ring system is largely nonpolar.

  • Bulky Tert-butyl Group: This large, aliphatic group is highly hydrophobic and significantly hinders interaction with water molecules.

  • Bromo Substituent: The bromine atom further increases the lipophilicity of the molecule.

Consequently, when introduced directly into a highly aqueous environment like a phosphate-buffered saline (PBS) or Tris buffer, the compound's molecules prefer to interact with each other rather than with water, leading to precipitation or failure to dissolve. This is a common characteristic for many small molecule drug candidates, with some estimates suggesting nearly 90% of new chemical entities are poorly water-soluble[1].

Q2: What is the universally accepted first step for solubilizing compounds like this for in vitro assays?

A2: The industry-standard starting point is the use of a potent, water-miscible organic co-solvent to create a high-concentration stock solution. For this purpose, Dimethyl Sulfoxide (DMSO) is the most common and effective choice.

Causality: DMSO is a polar aprotic solvent, meaning it can dissolve both polar and nonpolar compounds effectively[2]. It efficiently breaks up the crystal lattice of the solid compound, allowing individual molecules to become solvated. This high-concentration stock can then be serially diluted into your aqueous assay buffer.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of 100% pure, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gently warm the vial to 37°C or use a bath sonicator for 5-10 minutes to facilitate complete dissolution.

  • Visual Confirmation: Ensure the solution is perfectly clear, with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Critical Consideration: The Impact of Final DMSO Concentration While DMSO is an excellent solvent, it is not biologically inert. At elevated concentrations, it can perturb enzyme conformations, alter cell membrane permeability, and induce cellular stress or toxicity[3][4].

  • Biochemical Assays: For enzyme-based assays, strive to keep the final concentration of DMSO at ≤1% , and ideally <0.5% . Higher concentrations can directly inhibit or, in some cases, activate enzymes, confounding your results[2][5].

  • Cell-Based Assays: Cells are more sensitive. The final DMSO concentration should be kept at ≤0.5% , and for many cell lines, <0.1% is necessary to avoid artifacts[6][7].

Self-Validating System: Always include a "vehicle control" in your experiments. This control should contain the exact same final concentration of DMSO as your highest compound concentration but without the compound itself. This allows you to subtract any effects of the solvent from your final measurements.

cluster_prep Stock Solution Preparation cluster_assay Assay Dilution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO (e.g., to 20 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve store 4. Aliquot & Store at -20°C / -80°C dissolve->store serial_dilute 5. Serial Dilution in Assay Buffer store->serial_dilute Begin Experiment final_conc 6. Achieve Final Assay Conc. (e.g., 10 µM) serial_dilute->final_conc vehicle_control Vehicle Control (Same final DMSO %) serial_dilute->vehicle_control start Precipitation Observed in Final Assay Buffer q1 Is the final DMSO concentration <0.1%? start->q1 increase_dmso Option 1: Increase final DMSO (if assay tolerates it, e.g., to 0.5%) q1->increase_dmso Yes q2 Still Precipitating? q1->q2 No increase_dmso->q2 pluronic Option 2: Add Surfactant (e.g., Pluronic® F-68) q2->pluronic Yes cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) q2->cyclodextrin Yes success Compound Solubilized Proceed with Assay q2->success No pluronic->success cyclodextrin->success

Caption: Troubleshooting decision tree for compound precipitation.

Detailed Strategies:

  • Increase Co-solvent Concentration (with caution): The simplest approach is to slightly increase the final DMSO concentration, but only if your assay can tolerate it. Test your vehicle control at 0.1%, 0.25%, and 0.5% DMSO to determine the highest acceptable level that doesn't impact your assay's performance.[6][8]

  • Change the Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, perform a 2-step dilution. First, dilute the DMSO stock into a small volume of buffer (e.g., a 1:10 dilution). Vortex immediately. Then, add this intermediate dilution to the rest of the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Incorporate a Surfactant: Surfactants are amphiphilic molecules that form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, while the hydrophilic shell keeps the entire complex in solution.[9]

    • For Cell-Based Assays: Pluronic® F-68 is an excellent, gentle non-ionic surfactant that is well-tolerated by most cell lines.

    • For Biochemical Assays: Tween® 20 or Tween® 80 are commonly used. However, be aware that surfactants can denature some proteins or interfere with protein-protein interactions.[10][11][12] Always validate that the surfactant itself does not affect your assay readout.

Q4: My assay is highly sensitive to organic solvents and surfactants. Is there a more advanced, biologically compatible solubilization method?

A4: Yes. When traditional co-solvents and surfactants are not viable, cyclodextrins are the premier choice.

Mechanism & Expertise: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13][14] this compound can be encapsulated within the hydrophobic cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the compound without using organic solvents in the final assay medium.[13][15]

Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and very low toxicity in in vitro systems.[16][17]

Experimental Protocol: Preparing a Compound:HP-β-CD Formulation

  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your compound (either as a powder or from a minimal amount of DMSO or ethanol stock) to the HP-β-CD solution.

  • Complexation: Mix the solution overnight at room temperature on a rotator or shaker. This allows time for the equilibrium of inclusion complex formation to be reached.

  • Sterilization & Clarification: The next day, filter the solution through a 0.22 µm syringe filter. This removes any undissolved compound and sterilizes the solution for cell-based assays.

  • Quantification: It is critical to determine the actual concentration of the solubilized compound in the filtered solution, as it may not be 100% of what was added. Use a validated method like HPLC-UV or LC-MS.

  • Assay Use: Use this filtered, quantified stock solution for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Method Typical Final Conc. (Biochemical)Typical Final Conc. (Cell-based)Key Considerations & Causality
DMSO < 0.5%< 0.1%Excellent solubilizer but can cause protein denaturation or cell toxicity at higher concentrations. [3][7]
Tween® 80 0.01% - 0.1%Not RecommendedForms micelles to encapsulate compounds; can interfere with protein structure and is often cytotoxic. [18][19]
Pluronic® F-68 0.02% - 0.2%0.02% - 0.1%A gentler, block co-polymer surfactant; less likely to denature proteins and better tolerated by cells.
HP-β-CD 1% - 5% (w/v)0.5% - 2% (w/v)Forms a 1:1 inclusion complex, shielding the hydrophobic drug. Very low toxicity and minimal assay interference. [13][15][17]
Q5: How can I definitively confirm that my compound is truly dissolved and not just present as a fine, invisible suspension?

A5: This is an excellent and critical question. Undissolved compound aggregates are a major source of artifacts and poor data reproducibility.

  • Visual Inspection: The first step is meticulous visual inspection. A true solution should be perfectly clear. Shine a laser pointer through the vial; if you see the beam's path (the Tyndall effect), it indicates the presence of suspended colloidal particles, not a true solution.

  • Centrifugation Test (Practical & Effective):

    • Prepare your final, diluted solution of the compound in the assay buffer.

    • Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes.

    • Carefully collect the top 90% of the supernatant, avoiding the bottom of the tube where a pellet of precipitated compound might be.

    • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or LC-MS).

    • Interpretation: If the concentration in the supernatant is the same as your target concentration, your compound is fully dissolved. If the concentration is lower, the difference represents the amount that was not soluble and had pelleted out. This is your true solubility limit under those conditions.

References

  • Galia, E., et al. (1998). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition, 13(1), 1-9. [Link]

  • Popov, A., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 14(20), 4326. [Link]

  • Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 705–712. [Link]

  • Sydow, K., et al. (2020). Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations. Journal of Pharmaceutical Sciences, 109(11), 3323-3332. [Link]

  • Ruan, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2915-2936. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Galić, N., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(2), 649. [Link]

  • Riebe, M., et al. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Analytical Chemistry, 95(7), 3806–3813. [Link]

  • Publication on 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. (2015). Molbank, 2015(2), M859. [Link]

  • Kim, Y. C., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 4(5), 9286–9293. [Link]

  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences, 96(8), 2007-2017. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Zapadka, K., et al. (2021). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. Journal of Pharmaceutical Sciences, 110(1), 221-230. [Link]

  • Figure on Effect of DMSO concentration. (n.d.). ResearchGate. [Link]

  • Kim, Y. C., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]

  • Role of surfactants in the stabilization of protein formulations. (n.d.). University of Connecticut. [Link]

  • Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Publication on Efficient Synthesis of Novel Pyridine-Based Derivatives. (2017). MDPI. [Link]

  • Dash, R. P., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Die Pharmazie, 62(9), 674-678. [Link]

  • Gürsoy, E., & Cevik, S. (2023). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. [Link]

  • Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Takács-Novák, K., et al. (2013). Biorelevant solubility of poorly soluble drugs: Rivaroxaban, furosemide, papaverine and niflumic acid. Journal of Pharmaceutical and Biomedical Analysis, 83, 279-285. [Link]

  • Alfa Chemistry. (2023, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]

  • 5-bromo-N-tert-butyl-4-chloropyrimidin-2-amine. PubChem. [Link]

  • Kim, H., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(11), 3967. [Link]

Sources

Technical Support Center: Purification of Brominated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of brominated pyrimidine compounds. As crucial intermediates in medicinal chemistry, the purity of these compounds is paramount. This resource leverages field-proven insights and established scientific principles to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

Question: My brominated pyrimidine is co-eluting with an impurity on my silica gel column. How can I improve the separation?

Answer: Co-elution is a frequent challenge, typically arising from impurities with polarities very similar to your target compound. These impurities are often unreacted starting material, over-brominated byproducts (e.g., dibromo-compounds), or regioisomers.

Causality & Solution Strategy:

  • Optimize the Mobile Phase: The first step is to fine-tune your eluent system. The goal is to find a solvent combination that maximizes the difference in affinity (ΔRf) between your product and the impurity.

    • Conduct a Thorough TLC Analysis: Before scaling to a column, test a range of solvent systems with varying polarities and compositions. Instead of just ethyl acetate/hexane, explore systems like dichloromethane/methanol, chloroform/acetone, or adding a small percentage of a third solvent like diethyl ether to modulate selectivity.

    • Introduce a Different Solvent Class: If simple polarity adjustments fail, switch one of the solvents to a different class to alter the interaction dynamics. For example, if you are using a hexane (non-polar)/ethyl acetate (polar, hydrogen bond acceptor) system, try replacing ethyl acetate with acetone (polar, hydrogen bond acceptor with different characteristics) or dichloromethane (polar aprotic).

  • Modify the Stationary Phase: If optimizing the mobile phase is insufficient, the issue may be the stationary phase itself.

    • Neutralize Active Sites: Pyrimidines, being nitrogenous heterocycles, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or irreversible adsorption. To mitigate this, add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

    • Switch the Stationary Phase: Consider an alternative to standard silica gel. Neutral alumina can be effective for compounds that are sensitive to the acidity of silica. For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase) is a powerful alternative, separating compounds based on hydrophobicity rather than polarity.

  • Employ Gradient Elution: If you have multiple impurities with different polarities, an isocratic (constant solvent composition) elution may not resolve everything. A shallow gradient, where the polarity of the mobile phase is increased slowly over the course of the run, can significantly improve resolution between closely eluting spots.

Issue 2: Product Degradation or Loss During Purification

Question: I'm experiencing low recovery of my brominated pyrimidine after column chromatography. I suspect it's either degrading or getting stuck on the column. What should I do?

Answer: Low recovery is a critical issue that can stem from either chemical degradation or strong, irreversible binding to the stationary phase. Brominated pyrimidines can be susceptible to nucleophilic attack or debromination under certain conditions.

Causality & Solution Strategy:

  • Assess Stability: First, determine if your compound is stable on silica. Spot your crude material on a TLC plate and let it sit for an hour before eluting. If you see new spots or a streak originating from the baseline, your compound is likely degrading on the silica.

  • Deactivate the Stationary Phase: As mentioned previously, the acidic nature of silica gel is a common cause of degradation for sensitive molecules.

    • Pre-treatment: Before packing your column, you can wash the silica gel with a solvent system containing 1-2% triethylamine, followed by your initial mobile phase, to neutralize the acidic sites.

    • Use Neutral Alumina: If deactivation is insufficient, switching to a neutral stationary phase like alumina is a robust solution.

  • Avoid Reactive Solvents: Ensure your purification solvents are non-reactive. For example, using methanol in the mobile phase with highly activated pyrimidines could potentially lead to nucleophilic substitution reactions over long exposure times on an acidic surface. Opt for less nucleophilic solvents like dichloromethane, ethyl acetate, or acetonitrile where possible.

  • Consider an Alternative Purification Method: If chromatography proves too harsh, recrystallization is an excellent, often overlooked alternative that can yield highly pure material without the risk of degradation on a stationary phase.

Issue 3: Difficulty with Recrystallization

Question: I'm trying to purify my brominated pyrimidine by recrystallization, but it keeps "oiling out" or won't crystallize at all. How can I find a suitable solvent system?

Answer: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the cooling temperature, causing it to separate as a liquid phase instead of forming a crystal lattice. The key is to find a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Causality & Solution Strategy:

  • Systematic Solvent Screening: Do not guess. Use a systematic, small-scale approach.

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a single solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves immediately in a small volume, that solvent is too good for single-solvent recrystallization.

    • Take the tubes where the solid is sparingly soluble at room temperature and heat them. If the solid dissolves upon heating, it's a good candidate. Cool it down to see if crystals form.

  • Develop a Two-Solvent System: This is often the most effective method. You need one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent"), and both solvents must be miscible.

    • Dissolve your compound in the minimum amount of the hot soluble solvent.

    • Slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the hot soluble solvent to make it clear again, then allow the solution to cool slowly.

  • Induce Crystallization: If crystals are slow to form:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed: Add a tiny crystal of the pure product (if you have any) to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a newly synthesized brominated pyrimidine?

A1: A robust first-pass strategy is an aqueous work-up followed by silica gel column chromatography. The aqueous wash will remove inorganic salts and highly polar reagents (e.g., hydrobromide salts, succinimide from NBS reactions). Column chromatography is then used to separate the target compound from organic-soluble impurities like starting materials and byproducts.

Q2: My brominated pyrimidine appears to be debrominating during purification. Why is this happening and how can I prevent it?

A2: Debromination can occur under reductive conditions or via nucleophilic attack, sometimes catalyzed by the purification media. If you are using a mobile phase containing a nucleophile (like methanol) on an acidic silica surface, this can promote degradation. To prevent this, use a neutral stationary phase like alumina, or deactivate your silica with a non-nucleophilic base like triethylamine. Also, ensure all solvents are pure and free from potential contaminants.

Q3: What are the most common impurities I should expect from a bromination reaction using NBS or DBH?

A3: Besides unreacted starting material, the most common impurities are derived from the brominating agent itself and from side reactions.

Impurity TypeCommon Source / ExampleTypical Purification Challenge
Reagent Byproduct Succinimide (from NBS), 5,5-dimethylhydantoin (from DBH)Highly polar; usually removed by aqueous work-up or early fractions in normal-phase chromatography.
Over-brominated Product Di-brominated pyrimidineOften has similar polarity to the desired mono-bromo product, requiring careful chromatographic optimization.
Starting Material Unreacted pyrimidine precursorCan co-elute if polarity is very close to the product. Gradient elution is often effective.
Regioisomers Bromination at an alternative, less-favored positionCan be very difficult to separate. May require HPLC or repeated recrystallizations.

Q4: How can I definitively assess the purity of my final product?

A4: A single analytical technique is often insufficient. For authoritative purity assessment, a combination of methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for detecting small amounts of impurities. A high-purity sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities if they are present in amounts >1-2%. Quantitative ¹H NMR (qHNMR) can be used to determine absolute purity against a certified internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of any co-eluting impurities found during HPLC analysis.

Visualized Workflows and Protocols

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical pathway for selecting the appropriate purification method for your crude brominated pyrimidine.

start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash) start->workup analysis1 Analyze by TLC/LCMS workup->analysis1 is_solid Is the major product a solid? analysis1->is_solid recryst Attempt Recrystallization is_solid->recryst Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) analysis2 Check Purity (>98% by HPLC/NMR?) recryst->analysis2 analysis2->chromatography No final_product Pure Final Product analysis2->final_product Yes chromatography->final_product

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Our approach is rooted in fundamental chemical principles and validated through field experience to ensure you can navigate the complexities of your synthesis with confidence.

Introduction: Synthetic Strategy and Rationale

This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] The most common and scalable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on the reaction between 2-chloro-5-bromopyrimidine and tert-butylamine. This pathway is often chosen for its reliability, cost-effectiveness of starting materials, and straightforward execution.

The core of this reaction relies on the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms. This electronic property makes the chlorine atom at the C2 position susceptible to displacement by a nucleophile like tert-butylamine.

Below, we present a comprehensive troubleshooting guide and a set of frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address potential problems during the synthesis.

Question 1: My reaction shows low or no conversion of the 2-chloro-5-bromopyrimidine starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue, especially during initial attempts or scale-up. The root cause typically falls into one of three categories: insufficient reactivity, reagent degradation, or improper reaction setup.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity of tert-Butylamine: The bulky tert-butyl group can sterically hinder the amine's approach to the reaction center. While tert-butylamine is a reasonably strong nucleophile, a non-polar solvent might not sufficiently facilitate the charge separation needed for the reaction to proceed efficiently.

    • Solution: Consider switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[2] These solvents can help stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

  • Presence of Water in the Reaction: tert-Butylamine is hygroscopic and commercial sources can contain significant amounts of water. Water can compete with the amine as a nucleophile (though it is much weaker) and can also affect the solubility of reagents.

    • Solution: Use freshly opened or distilled tert-butylamine. If you suspect water contamination, consider adding molecular sieves (3Å or 4Å) to the reaction mixture to scavenge residual moisture.

  • Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, especially with sterically hindered nucleophiles.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals. A typical starting point is 80-100 °C, but temperatures up to 120 °C in a sealed vessel might be necessary.[3]

  • Base Strength and Stoichiometry: The reaction generates hydrochloric acid (HCl), which will protonate the tert-butylamine, rendering it non-nucleophilic. An excess of the amine or the addition of a non-nucleophilic base is crucial to neutralize this acid.

    • Solution: Ensure you are using at least 2 equivalents of tert-butylamine. Alternatively, use 1.1-1.2 equivalents of tert-butylamine in the presence of an auxiliary base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

Question 2: I am observing a significant amount of a major side product in my reaction mixture. How can I identify and minimize it?

Answer:

Side product formation is a common challenge that impacts yield and purity. In this specific synthesis, the most likely side reactions involve the starting materials or the product itself.

Common Side Products and Mitigation Strategies:

  • Hydrolysis of Starting Material: If there is water in the reaction, 2-chloro-5-bromopyrimidine can hydrolyze to form 5-bromo-pyrimidin-2-ol. This is more likely at elevated temperatures.

    • Identification: This side product will have a different retention factor (Rf) on TLC and a distinct mass in LC-MS analysis.

    • Mitigation: As mentioned previously, ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]

  • Formation of Di-substituted Product (Bis-amination): Although less common due to the deactivating effect of the first amino group, it is possible for a second molecule of tert-butylamine to displace the bromine atom at the C5 position, especially under harsh conditions (high temperature, prolonged reaction time).

    • Identification: This product would have a significantly different molecular weight, which can be easily detected by GC-MS or LC-MS.

    • Mitigation: Avoid excessive heating and prolonged reaction times. Once TLC or HPLC indicates the consumption of the starting material, proceed with the work-up. Using a slight excess of the amine (1.1-1.5 equivalents) rather than a large excess can also help minimize this side reaction.

Workflow for Side Product Identification and Mitigation

cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation A Observe unexpected spot on TLC or peak in LC-MS/GC-MS B Characterize side product (MS, NMR if possible) A->B Isolate or Analyze Mixture C Hypothesize reaction pathway (e.g., Hydrolysis, Di-substitution) B->C D Modify Reaction Conditions C->D If harsh conditions suspected E Refine Stoichiometry C->E If stoichiometry is off F Ensure Anhydrous Conditions C->F If hydrolysis product identified

Caption: Troubleshooting workflow for side product analysis.

Question 3: The purification of my final product is difficult. It is oily, or it co-crystallizes with impurities. What are the best practices for purification?

Answer:

Purification is critical for obtaining the desired product with high purity. The physical properties of this compound can make this step challenging.

Recommended Purification Techniques:

  • Aqueous Work-up and Extraction: After the reaction is complete, a standard aqueous work-up is the first step.

    • Protocol: Cool the reaction mixture to room temperature. If a polar aprotic solvent like DMF or DMSO was used, dilute the mixture with a larger volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Crystallization: This is the most effective method for purification on a large scale. Finding the right solvent system is key.

    • Solvent Screening: Start with a non-polar solvent in which the crude product is soluble at high temperatures but sparingly soluble at room temperature or below. Heptane, hexane, or cyclohexane are good starting points. If the product is too soluble, consider a co-solvent system, such as heptane/ethyl acetate or heptane/toluene.

    • Procedure: Dissolve the crude product in the minimum amount of the chosen hot solvent. Allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Silica Gel Chromatography: While effective, this method is less ideal for large-scale production due to cost and solvent waste. It is, however, excellent for obtaining highly pure material at the lab scale.

    • Eluent System: A gradient of ethyl acetate in heptane (or hexane) is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the impurities present.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take when running this synthesis?

A1: Safety is paramount. Both the starting materials and the product should be handled with care.

  • 2-Chloro-5-bromopyrimidine: This is a hazardous substance. Avoid inhalation, ingestion, and skin contact. It is a skin, eye, and respiratory irritant.[5][6]

  • tert-Butylamine: This is a flammable, corrosive, and volatile liquid. It can cause severe skin burns and eye damage.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Have an emergency eyewash and shower readily available. For detailed information, always consult the Safety Data Sheet (SDS) for each chemical.[8][9]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 20-30% ethyl acetate in heptane). Visualize the spots under a UV lamp (254 nm). The product, having an amino group, should be more polar than the starting material and thus have a lower Rf value. For more quantitative analysis, HPLC or GC-MS can be used.[10]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other routes exist, although they may be less direct or require more specialized reagents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple 2-amino-5-bromopyrimidine with a tert-butyl source, or more commonly, 5-bromo-2-chloropyrimidine with tert-butylamine. This method is often very high-yielding but requires an expensive palladium catalyst and ligands.[4]

  • Condensation Reaction: One could synthesize the target molecule by reacting N-tert-butylguanidine with a brominated three-carbon electrophile, such as 2-bromomalonaldehyde.[11][12] This builds the pyrimidine ring from acyclic precursors.

Q4: What are the key considerations for scaling up this reaction from grams to kilograms?

A4: Scaling up introduces new challenges that must be carefully managed.

  • Heat Transfer: The reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. Use a jacketed reactor with controlled heating and cooling.

  • Mixing: Ensure adequate agitation to maintain a homogenous mixture, especially if solids are present. Poor mixing can lead to localized "hot spots" and increased side product formation.

  • Reagent Addition: For large-scale reactions, consider adding the tert-butylamine dropwise to the heated solution of the pyrimidine to better control the initial exotherm.

  • Work-up and Isolation: Handling large volumes of solvents during extraction and filtration requires appropriate equipment. Crystallization is highly preferred over chromatography for product isolation at scale.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis. Adjustments may be necessary based on your specific equipment and observations.

Table 1: Reagent Quantities and Properties

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Chloro-5-bromopyrimidine193.4210.051.71.0
tert-Butylamine73.147.6103.42.0
Acetonitrile (MeCN)41.05100 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-bromopyrimidine (10.0 g, 51.7 mmol) and acetonitrile (100 mL).

  • Reagent Addition: While stirring, add tert-butylamine (7.6 g, 103.4 mmol) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in heptane). The reaction is typically complete within 4-8 hours.

  • Cooling and Concentration: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from hot heptane to afford this compound as a crystalline solid.

General Synthesis Workflow

Caption: Step-by-step synthesis workflow diagram.

References

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Synthesis method of 2-amino-5-pyrimidine pinacol borate. Google Patents.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • 5-Bromo-N-methyl-pyrimidin-2-amine. PubMed. Available at: [Link]

  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available at: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. Available at: [Link]

  • 2-Pyrimidinamine, 5-bromo- Safety Data Sheet. Acros Organics. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. TCI Chemicals. Available at: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]

  • 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. MDPI. Available at: [Link]

Sources

5-Bromo-N-(tert-butyl)pyrimidin-2-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a substituted pyrimidine derivative with applications in medicinal chemistry and drug discovery. The stability of this compound is crucial for its effective use. The molecule possesses several reactive sites that can be susceptible to degradation under certain conditions. The primary areas of concern for stability are the carbon-bromine bond on the pyrimidine ring and the amino group. Based on the chemical nature of brominated heterocyclic compounds and aminopyrimidines, the main degradation pathways to consider are photodegradation, hydrolysis, and oxidation.

This guide will delve into these potential stability issues, help you identify signs of degradation, and provide protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. For optimal preservation, we recommend the following conditions:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation and hydrolysis from atmospheric moisture.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in a light-blocking container.

  • Container: A tightly sealed container is essential to prevent moisture and air ingress.

Q2: I left my sample of this compound on the benchtop at room temperature for a few hours. Is it still usable?

A2: Short-term exposure to ambient temperature and light is unlikely to cause significant degradation. However, for quantitative applications or long-term experiments, it is best practice to minimize such exposures. We recommend performing a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a reference standard if you have concerns about the integrity of your sample.

Stability in Solution

Q3: What solvents are recommended for dissolving this compound? In which solvents is it most stable?

A3: this compound is soluble in a range of organic solvents. For stability, aprotic solvents are generally preferred over protic solvents, especially for long-term storage of solutions.

Solvent ClassRecommended SolventsStability Considerations
Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO)Generally good stability for short to medium-term storage. For long-term storage, prepare fresh solutions.
Protic Methanol, EthanolUse with caution. While suitable for immediate use in reactions, long-term storage in protic solvents may lead to solvolysis or other degradation.

Q4: Can I store solutions of this compound? If so, for how long?

A4: While it is always best to use freshly prepared solutions, solutions in anhydrous aprotic solvents can be stored for short periods. We recommend storing solutions at -20°C for up to a week. For longer durations, it is advisable to store the compound in its solid form and prepare solutions as needed. Always purge the vial with an inert gas before sealing and storing.

Degradation

Q5: What are the primary degradation products I should be aware of?

A5: Based on the structure of this compound, the most probable degradation products arise from three main pathways:

  • Debromination: This can occur via photodegradation or in the presence of certain catalysts, leading to the formation of N-(tert-butyl)pyrimidin-2-amine .

  • Hydrolysis: Under acidic or basic conditions, the amino group can be hydrolyzed, or the pyrimidine ring can undergo cleavage. A potential hydrolysis product is 5-bromopyrimidin-2-ol .

  • Oxidation: The pyrimidine ring and the amino group can be susceptible to oxidation, leading to various oxidized species, including N-oxides.

Q6: My sample has changed color. Does this indicate degradation?

A6: A change in color, such as turning from white/off-white to yellow or brown, can be an indicator of degradation. This is often associated with the formation of colored impurities due to oxidative or photodegradative processes. If you observe a color change, we strongly recommend re-analyzing the purity of the material before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of your starting material using HPLC or NMR. Prepare fresh solutions for your experiments.
Appearance of new spots on TLC or peaks in HPLC Degradation has occurred.Characterize the new impurities by LC-MS to identify potential degradation products. Review your storage and handling procedures.
Low reaction yield The starting material may have degraded, reducing the amount of active reactant.Confirm the purity and integrity of the this compound before starting the reaction.
Compound is insoluble in a previously used solvent Potential degradation to a less soluble product or polymerization.Attempt to dissolve a small amount in a different solvent like DMSO. Analyze the sample for purity.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound.

DegradationPathways cluster_main This compound cluster_degradation Potential Degradation Products A This compound B N-(tert-butyl)pyrimidin-2-amine (Debromination Product) A->B Photodegradation / Reductive Debromination C 5-Hydroxypyrimidin-2-amine derivatives (Hydrolysis/Oxidation Product) A->C Hydrolysis / Oxidation D Ring-Opened Products (Oxidative Cleavage) A->D Strong Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be calculated based on the area percentage of the main peak.

    • Degradation products will typically appear as additional peaks, often with different retention times. The debrominated product would be expected to elute earlier (be less retained) than the parent compound. More polar hydrolysis or oxidation products would also likely have shorter retention times.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for developing stability-indicating analytical methods.[1]

Workflow for Forced Degradation Study:

ForcedDegradation cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid state, 80°C) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analysis Analyze Samples by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 1, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Sample and analyze as described for acid hydrolysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Sample and analyze at various time points.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve samples taken at different times and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to UV and/or visible light in a photostability chamber. Analyze samples at different time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1. A mass spectrometer coupled to the HPLC (LC-MS) is highly recommended for identifying the mass of the degradation products.

By following these guidelines and protocols, researchers can ensure the stability and integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • 5-Bromopyrimidine. PubChem. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). PMC. [Link]

  • Analytical Methods for Detecting Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2014). Der Pharma Chemica. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (2004). ResearchGate. [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023). ACS Publications. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019). ResearchGate. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2015). PMC. [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2010). PubMed. [Link]

  • (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone. (2011). ResearchGate. [Link]

  • Degradation mechanisms of Microcystin-LR during UV-B photolysis and UV/H2O2 processes: Byproducts and pathways. (2017). PubMed. [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (2012). Semantic Scholar. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2019). Asian Journal of Research in Chemistry. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2019). Heterocyclic Letters. [Link]

Sources

Technical Support Center: Mastering Regioselectivity in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for improving regioselectivity in reactions with pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine functionalization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes with confidence and precision.

Understanding the Pyrimidine Ring: A Game of Electronics and Sterics

The pyrimidine ring, a cornerstone of numerous pharmaceuticals and biologically active molecules, presents a unique set of challenges and opportunities in synthetic chemistry.[1][2][3] Its electron-deficient nature, a consequence of the two nitrogen atoms at the 1 and 3 positions, makes it susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. However, this reactivity is not uniform across the ring. The C2, C4, C5, and C6 positions all exhibit distinct electronic and steric environments, leading to the critical issue of regioselectivity.

Generally, the C4 and C6 positions are the most electrophilic and, therefore, the most reactive towards nucleophiles and in many cross-coupling reactions.[4] The C2 position is also reactive, while the C5 position is the least reactive. This inherent reactivity pattern is the foundation for understanding and controlling regioselectivity. However, this is a simplified view, and the actual outcome of a reaction can be exquisitely sensitive to a variety of factors, including the nature of the substituents on the pyrimidine ring, the choice of reagents, catalyst system, solvent, and temperature.[3][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with pyrimidine derivatives.

Q1: Why is my nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine not selective, giving me a mixture of C2 and C4 substituted products?

This is a classic challenge. The C4 position is generally more reactive in SNAr reactions with 2,4-dichloropyrimidines.[2] This preference is due to the greater ability of the intermediate (Meisenheimer complex) to delocalize the negative charge. However, achieving high selectivity can be difficult.

  • Troubleshooting:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Reactions at very low temperatures, such as -78°C, have been shown to be highly selective for C2 substitution with certain nucleophiles like alkoxides.[6]

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states.[5] Experiment with a range of solvents (e.g., THF, dioxane, DMF, acetonitrile) to find the optimal balance for your specific substrate and nucleophile.

    • Nucleophile Choice: For amines, using a tertiary amine nucleophile can surprisingly lead to excellent C2 selectivity.[1] This is a powerful, albeit counterintuitive, strategy to reverse the typical C4 preference.

    • Substituent Effects: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. An electron-donating group at the C6 position can deactivate the C4 position towards nucleophilic attack and promote substitution at C2.[3]

Q2: My Suzuki coupling reaction on a dihalopyrimidine is sluggish and giving low yields. What can I do?

A sluggish Suzuki reaction can be frustrating. Several factors could be at play:

  • Troubleshooting:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich pyrimidines, a more electron-rich phosphine ligand might be necessary to facilitate oxidative addition. For sterically hindered substrates, bulky ligands like SPhos or XPhos can be effective.[7]

    • Base: The strength and solubility of the base are important. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be required for less reactive substrates. Ensure the base is finely powdered and dry.

    • Temperature: Increasing the reaction temperature can significantly improve the reaction rate. Microwave-assisted synthesis is a highly effective method for accelerating Suzuki couplings with pyrimidines, often leading to shorter reaction times and higher yields.[1][8]

    • Solvent: A mixture of a polar aprotic solvent (like dioxane or DMF) and water is standard. The water is often necessary for the base to be effective. Ensure your organic solvent is anhydrous to begin with.

    • Dehalogenation: If you observe dehalogenation as a side product, it could be due to β-hydride elimination from the organopalladium intermediate. Using a ligand that promotes reductive elimination over β-hydride elimination can help. Also, ensure your reaction is truly anaerobic.

Q3: I'm observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side reaction?

Homocoupling is a common side reaction that consumes your boronic acid and complicates purification.

  • Troubleshooting:

    • Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus minimizing the rate of homocoupling.[9]

    • Oxygen-Free Conditions: Rigorous exclusion of oxygen is crucial, as it can promote the oxidative homocoupling of boronic acids. Degas your solvents and reaction mixture thoroughly.

    • Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester can reduce the rate of homocoupling.

Q4: How can I achieve C2-selective Suzuki coupling on a 2,4-dichloropyrimidine?

While C4 selectivity is more common, achieving C2 selectivity is possible by carefully choosing your catalyst system.

  • Strategy:

    • Bulky Ligands: The use of very bulky N-heterocyclic carbene (NHC) ligands with a palladium precatalyst has been shown to uniquely favor C2-selective C-S cross-coupling, and similar principles can be applied to Suzuki coupling.[10] The steric bulk of the ligand can preferentially block the more accessible C4 position, forcing the catalyst to react at C2.

In-Depth Troubleshooting Guides

Troubleshooting Poor Regioselectivity in Suzuki Coupling of Dihalopyrimidines
Problem Potential Cause Troubleshooting Strategy & Explanation
Mixture of C2 and C4 isomers Incorrect catalyst/ligand combination. The electronic and steric properties of the ligand play a crucial role. For C4 selectivity, standard ligands like PPh₃ are often sufficient.[1] To favor C2, a very bulky ligand is often required to sterically hinder approach to the C4 position.[10][11]
Reaction temperature is too high. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Substituent effects on the pyrimidine ring. A bulky substituent at the C5 position can sterically block the C4 position, favoring reaction at C2.[1] Conversely, an electron-donating group at C5 can make the C4 position less electrophilic.
Reaction favors the wrong isomer (e.g., C2 when C4 is desired) Steric hindrance from the boronic acid. If the boronic acid is very bulky, it may preferentially react at the less hindered C2 position. Consider using a less bulky coupling partner if possible.
Unintended directing effects. Certain functional groups on the pyrimidine or the boronic acid can coordinate to the palladium catalyst, directing the reaction to a specific position.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
Problem Potential Cause Troubleshooting Strategy & Explanation
Poor C4/C2 selectivity Reaction is under thermodynamic control. Lowering the reaction temperature can favor the kinetically preferred product. For many nucleophiles, C4 substitution is kinetically favored.
Solvent is not optimal. The solvent can stabilize or destabilize the Meisenheimer intermediates for C2 and C4 attack differently. Screen a range of solvents with varying polarities.[5]
Reaction is sluggish or does not proceed Nucleophile is not strong enough. The pyrimidine ring, while electron-deficient, may require a potent nucleophile. Consider using a stronger base to deprotonate the nucleophile in situ.
Deactivating substituents on the ring. Electron-donating groups on the pyrimidine ring will decrease its electrophilicity and slow down the reaction.
Desired C2-selectivity is not achieved Nucleophile is not appropriate for C2-direction. For amination, switching from a primary or secondary amine to a tertiary amine can dramatically switch the selectivity to the C2 position.[1]
Absence of a C6-electron donating group. The presence of an electron-donating group at C6 is a powerful strategy to electronically favor C2 substitution.[3]

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)

This protocol is adapted from a procedure known to be efficient and highly regioselective for the C4 position.[1][8]

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.0-1.2 eq)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine, the aryl/heteroaryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and degassed water in a 2:1 ratio (e.g., 4 mL of dioxane and 2 mL of water for a 0.5 mmol scale reaction).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This protocol typically provides the C4-substituted pyrimidine in good to excellent yields with high regioselectivity.[1]

Protocol 2: Conceptual Approach for C2-Selective Amination of a 2,4-Dichloropyrimidine

This protocol is based on the principle of using tertiary amine nucleophiles to achieve C2 selectivity in SNAr reactions.[1]

Materials:

  • 2,4-Dichloropyrimidine derivative (e.g., with an electron-withdrawing group at C5) (1.0 eq)

  • Tertiary amine (e.g., triethylamine, DABCO) (2.0-3.0 eq)

  • Aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the 2,4-dichloropyrimidine derivative in the chosen aprotic solvent in a round-bottom flask.

  • Add the tertiary amine to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture may be worked up by partitioning between an organic solvent and water.

  • The product, which is a quaternary ammonium salt, can then be subjected to in-situ N-dealkylation to yield the secondary amine at the C2 position.

Expected Outcome: This approach is designed to favor the formation of the C2-aminated product, a reversal of the typical SNAr regioselectivity.[1]

Visualizing Regioselectivity: The "Why" Behind the "Where"

The regioselectivity in pyrimidine reactions is a direct consequence of the electronic and steric landscape of the molecule. The following diagrams illustrate these key concepts.

G cluster_0 Electronic Effects in SNAr start 2,4-Dichloropyrimidine intermediate_C4 Meisenheimer Intermediate (C4 Attack) More Stable start->intermediate_C4 Nucleophilic Attack at C4 intermediate_C2 Meisenheimer Intermediate (C2 Attack) Less Stable start->intermediate_C2 Nucleophilic Attack at C2 product_C4 C4-Substituted Product (Major) intermediate_C4->product_C4 Chloride Elimination product_C2 C2-Substituted Product (Minor) intermediate_C2->product_C2 Chloride Elimination

Caption: Electronic preference for C4 attack in SNAr.

G cluster_1 Steric Hindrance in Suzuki Coupling pyrimidine 2,4-Dichloropyrimidine with Bulky C5-Substituent catalyst_C4 Bulky Pd-Ligand Complex Approaches C4 pyrimidine->catalyst_C4 High Steric Hindrance catalyst_C2 Bulky Pd-Ligand Complex Approaches C2 pyrimidine->catalyst_C2 Lower Steric Hindrance hindrance Steric Clash! catalyst_C4->hindrance product C2-Coupled Product Favored catalyst_C2->product

Caption: Steric effects directing Suzuki coupling to C2.

References

  • Doljšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ACS Figshare. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Mobashery, S., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Public Access. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Dong, G., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • Engle, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]

  • Handy, S. T., et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Rasool, N., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Štefane, B., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. [Link]

  • Sigman, M. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • QM Magic Class. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

Sources

Optimizing catalyst selection for cross-coupling with 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Literature Review

I'm starting a deep dive into the cross-coupling reactions of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. My initial focus is on catalyst selection and common coupling partners. I am analyzing search results, and I am finding some recurring challenges I need to address. This preliminary phase should help me avoid redundancy.

Planning the Information Architecture

I'm now structuring the technical support center around key issues I'm discovering. The plan is to create a logical flow, beginning with broad catalyst considerations and then moving into targeted troubleshooting. I will incorporate chemical principles to ground my advice, and prepare actionable steps, while working on experimental protocols. Also, I am concurrently developing Graph viz diagrams to illustrate catalytic cycles and decision-making workflows. I am focused on detailed, cited responses.

Defining Search Parameters

I am now ready to begin detailed Google searches. My focus will encompass catalyst choices, coupling partners, and reaction conditions for the substrate of interest. I will identify common challenges and create a structured technical center for support. The foundation will be grounded in chemical principles, with action-oriented advice. I'll design diagrams and prepare detailed protocols.

Troubleshooting guide for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine NMR interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. As a substituted pyrimidine, this compound's spectrum presents unique features influenced by the heterocyclic ring, the bulky tert-butyl group, and the electronegative bromine atom. This document, structured in a practical question-and-answer format, moves beyond simple data reporting to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered during spectral interpretation.

Section 1: The Ideal Spectrum - Predicted Data and Assignments

Question: What should the ideal ¹H and ¹³C NMR spectra for this compound look like?

Answer:

Understanding the expected spectrum is the first step in any analysis. The structure of this compound dictates a specific set of signals. The pyrimidine ring is an electron-deficient system, and the presence of two nitrogen atoms and a bromine atom will shift the ring protons significantly downfield.

Based on established principles of NMR spectroscopy and data from analogous structures, the following signals are predicted. Note that actual chemical shifts can vary slightly based on solvent, concentration, and temperature.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-4, H-6Pyrimidine CH~8.4 (s, 2H)~158.0Due to symmetry, the two protons on the pyrimidine ring are chemically equivalent, resulting in a singlet.
NHAmine~5.3 (s, broad, 1H)N/AThis peak is often broad and its position is highly dependent on solvent and concentration. It will disappear upon a D₂O shake.
C(CH₃)₃tert-Butyl~1.5 (s, 9H)~30.0 (3 x CH₃)The nine protons are equivalent due to free rotation, resulting in a strong singlet.
C(CH₃)₃tert-Butyl (Quaternary)N/A~52.0This quaternary carbon will typically show a weaker signal in the ¹³C spectrum.
C-2Pyrimidine C-NN/A~160.5Carbon attached to the amino group.
C-5Pyrimidine C-BrN/A~95.0The carbon directly attached to bromine is significantly shielded compared to the other ring carbons.

Section 2: Common Spectral Problems and Troubleshooting

This section addresses the most frequently encountered issues during the NMR analysis of this compound.

Question: My spectrum shows more peaks than expected. How do I identify the source of these impurities?

Answer:

Extra peaks are the most common problem in NMR analysis. The key is to systematically identify their origin. The primary culprits are residual solvents, starting materials, or reaction byproducts.

1. Residual Solvents: Solvents used during reaction workup or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are notoriously difficult to remove completely.[1]

  • Identification: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart. These charts are indispensable laboratory tools.
  • Solution: If solvent is present, re-dissolve the sample in a minimal amount of a low-boiling-point solvent like dichloromethane, then evaporate under high vacuum, possibly with gentle heating.[1]

Common Solvent Impurities in CDCl₃

Solvent ¹H Chemical Shift (δ, ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88m, m
Water1.56s (broad)

2. Starting Materials/Reagents: Incomplete reactions can leave unreacted starting materials. For example, in a synthesis from 2-amino-5-bromopyrimidine and a tert-butyl source, either could remain.

  • Identification: Run NMR spectra of your starting materials under the same conditions as your product. Compare these spectra to identify any overlapping signals.
  • Solution: The presence of starting materials indicates a need for re-purification (e.g., column chromatography, recrystallization) or optimizing the reaction conditions (e.g., longer reaction time, higher temperature).[2]

3. Reaction Byproducts: Side reactions can generate structurally related impurities.

  • Identification: This is more complex and often requires 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the unknown peak. Mass spectrometry is also crucial for obtaining a molecular weight.
  • Solution: Once identified, the reaction conditions may need to be modified to minimize the side reaction. For instance, careful control of pH or temperature can prevent the formation of certain impurities.[3]
Question: The chemical shifts of my peaks don't match the predicted values. What could be the cause?

Answer:

Minor deviations from predicted values are normal, but significant shifts warrant investigation. The chemical environment of a nucleus is sensitive to several factors.

  • Solvent Effects: The choice of deuterated solvent has a significant impact on chemical shifts, especially for protons involved in hydrogen bonding (like the NH proton). Aromatic solvents like benzene-d₆ can induce noticeable shifts in nearby protons due to anisotropic effects.[1] If your spectrum was run in a solvent other than the one used for the reference data (e.g., DMSO-d₆ vs. CDCl₃), shifts are expected.

  • Concentration Effects: At high concentrations, intermolecular interactions can occur, causing peak positions to shift. This is particularly true for protons capable of hydrogen bonding.[1]

    • Troubleshooting Step: Prepare a more dilute sample and re-acquire the spectrum. If the peak positions change, a concentration effect is likely. For routine analysis, aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.

  • Temperature and pH: Both temperature and the pH of the sample (if aqueous impurities are present) can alter chemical shifts, again, most prominently for exchangeable protons like N-H.

Question: My NH proton peak is either missing, very broad, or in a different location. Is this normal?

Answer:

Yes, this is a very common and expected behavior for amine (N-H) protons.

  • Chemical Exchange: The N-H proton is acidic and can exchange with other acidic protons in the sample, such as trace water. This exchange process can be slow, fast, or on an intermediate timescale relative to the NMR experiment, leading to sharp, broad, or completely "washed out" signals, respectively.

  • Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment. Protons directly attached to nitrogen can experience rapid relaxation due to this, leading to significant peak broadening.[4]

  • Solvent Suppression: If a solvent suppression pulse sequence was used to eliminate a large solvent peak (like water), it's possible that the N-H peak, if it falls in that region, was also attenuated or eliminated.

Definitive Identification Protocol: The D₂O Shake

This is a classic experiment to confirm the identity of an exchangeable proton (N-H or O-H).

  • Acquire Standard Spectrum: Run the standard ¹H NMR of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analysis: The peak corresponding to the N-H proton will disappear or be significantly reduced in intensity, as the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.[1]

Question: My spectrum has a poor signal-to-noise ratio (S/N) and/or a distorted baseline. How can I improve the data quality?

Answer:

Poor data quality can obscure important details. These issues typically stem from sample preparation or acquisition parameters.

Causes and Solutions for Poor Signal-to-Noise:

Potential Cause Explanation Solution
Sample is too dilute. The fundamental source of poor S/N is an insufficient number of target nuclei in the coil.Increase the sample concentration. If the compound is poorly soluble, a longer acquisition time is necessary.
Poor Spectrometer Shimming. The magnetic field is not homogeneous across the sample, causing peak broadening and loss of signal height.[5]Perform a careful manual shim or use the instrument's automated shimming routines. Insoluble particulate matter in the sample is a common cause of poor shimming; filter the sample if it appears cloudy.[5]
Insufficient Number of Scans. S/N improves with the square root of the number of scans.[5]Increase the number of scans (nt). Doubling the scans increases S/N by a factor of ~1.4, while quadrupling the scans doubles the S/N.
Paramagnetic Impurities. Traces of paramagnetic metals can cause severe line broadening and loss of signal.Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica or celite can sometimes help.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing common NMR spectral issues.

G start Unexpected NMR Spectrum extra_peaks Extra Peaks Present? start->extra_peaks shift_issue Peaks Shifted? extra_peaks->shift_issue No check_solvent Check Solvent Impurity Tables extra_peaks->check_solvent Yes sn_issue Poor S/N or Baseline? shift_issue->sn_issue No check_conc Check Concentration Effects (Dilute Sample) shift_issue->check_conc Yes nh_issue N-H Peak Ambiguous? sn_issue->nh_issue No check_shim Re-shim Spectrometer sn_issue->check_shim Yes end Spectrum Interpreted nh_issue->end No d2o_shake Perform D₂O Shake Experiment nh_issue->d2o_shake Yes check_sm Compare with Starting Material Spectra check_solvent->check_sm check_byprod Consider Byproducts (MS, 2D NMR) check_sm->check_byprod check_byprod->shift_issue check_solvent_type Verify Solvent Used vs. Reference check_conc->check_solvent_type check_solvent_type->sn_issue check_sample_prep Check Sample (Concentration, Particulates) check_shim->check_sample_prep increase_scans Increase Number of Scans check_sample_prep->increase_scans increase_scans->nh_issue d2o_shake->end

Caption: A logical workflow for troubleshooting NMR spectra.

Section 3: Advanced Techniques for Structural Confirmation

Question: How can I be absolutely certain of my proton and carbon assignments?

Answer:

While 1D NMR is powerful, complex structures or ambiguous signals benefit immensely from 2D NMR experiments. These experiments reveal correlations between nuclei, providing definitive proof of connectivity. For this compound, two experiments are particularly useful.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between the pyrimidine H-4/H-6 signal and the C-4/C-6 carbon signal, and a correlation between the tert-butyl protons and the methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is incredibly powerful for establishing the overall carbon skeleton.

Expected HMBC Correlations Diagram

The diagram below illustrates the key long-range correlations that would confirm the structure.

G H_tBu mol H_tBu:s->mol:n to C-quat, C-2 H_Py H_Py:w->mol:e to C-2, C-5 H_N H_N:e->mol:w to C-2, C-4/6

Caption: Key 2-3 bond (HMBC) correlations for structural verification.

By analyzing these 2D correlations, you can unambiguously piece together the molecular structure, confirming that the tert-butyl group is attached to the amine at the C-2 position and the bromine is at the C-5 position.

References

  • Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Success. ESA-IPB.
  • Chen, D., Su, S. J., & Cao, Y. (2014). Nitrogen Heterocycle-Containing Materials for Highly Efficient Phosphorescent OLEDs with Low Operating Voltage.
  • Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Ottawa NMR Facility Blog. (2007). Poor Signal-to-Noise Ratio in Your Spectrum?. Retrieved from [Link]

  • Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28027-28059.
  • University of Durham. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]

  • Der Pharma Chemica. (2015).
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount in drug discovery campaigns, enabling precise modulation of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, a versatile and increasingly popular building block, against other key pyrimidine synthons. We will dissect the nuanced interplay of halogen choice, N-substitution, and overall synthetic strategy, supported by representative experimental protocols and data. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Value of this compound

This compound has emerged as a valuable building block for several key reasons, which are intrinsically linked to its unique structural features.

Chemical Structure and Key Attributes:

  • Pyrimidine Core: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it an excellent scaffold for creating molecules that can participate in hydrogen bonding and other key interactions within biological targets.[1][4] This electron deficiency also activates the ring for certain chemical transformations.[5]

  • C5-Bromine Handle: The bromine atom at the 5-position serves as a reliable and versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, facilitating rapid library synthesis and structure-activity relationship (SAR) exploration.

  • N-(tert-butyl) Group: The bulky tert-butyl group at the C2-amino position is not merely a placeholder. It serves several critical functions:

    • Solubility Enhancement: It often improves the solubility of the building block and its derivatives in common organic solvents, simplifying reaction setup and purification.

    • Modulation of Physicochemical Properties: Compared to an unsubstituted aniline, the tert-butyl group can lead to improved drug-like properties in the final molecule.[9]

    • Steric Shielding: It can sterically hinder potential unwanted side reactions at the adjacent ring nitrogen (N1), directing reactivity towards the C5-position.

    • Electronic Influence: As an electron-donating group, the amino substituent modulates the electronic properties of the pyrimidine ring, which can influence both its reactivity and its interaction with biological targets.[10][11]

Comparative Analysis of Pyrimidine Building Blocks

The selection of a building block is a critical decision point in a synthetic campaign. Here, we compare this compound to logical alternatives, highlighting the causal factors behind their differing performances.

The Halogen Handle: A Tale of Reactivity (Iodo vs. Bromo vs. Chloro)

The choice of halogen at the C5-position is arguably the most critical variable for cross-coupling efficiency. The reactivity trend is directly tied to the carbon-halogen (C-X) bond dissociation energy.

Causality: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the C-X bond.[12] A weaker C-X bond facilitates this step, leading to faster reaction kinetics and often allowing for milder reaction conditions. The bond strength follows the order C-Cl > C-Br > C-I.

Table 1: Comparative Performance of C5-Halopyrimidines in Cross-Coupling

Feature5-Iodo Pyrimidine5-Bromo Pyrimidine (Focal)5-Chloro Pyrimidine
Reactivity HighestIntermediateLowest
Typical Conditions Lower catalyst loading, lower temperatures (RT to 80 °C), shorter reaction times.[12]Standard conditions, moderate temperatures (80-120 °C), reasonable reaction times.Higher catalyst loading, specialized/bulky ligands (e.g., Buchwald ligands), higher temperatures (>120 °C).[12]
Cost & Availability Generally higher cost, less commercially diverse.Moderate cost, widely available with diverse substitutions.Lowest cost, very wide availability.
Stability More prone to degradation (light/heat sensitive), potential for homocoupling side reactions.Good benchtop stability, balances reactivity and handling.Very stable, but can be sluggish or unreactive with challenging substrates.
Strategic Use Ideal for precious or difficult coupling partners where maximizing yield under mild conditions is critical.The workhorse for routine library synthesis and lead optimization; offers the best balance of reactivity, cost, and stability.Best for large-scale synthesis where cost is a primary driver and the coupling partner is sufficiently reactive.

Expert Insight: While iodides offer the highest reactivity, this can be a double-edged sword, leading to undesired side reactions like catalyst decomposition or substrate homocoupling. For most discovery campaigns, the predictability, reliability, and cost-effectiveness of a 5-bromo pyrimidine like our focal compound make it the superior choice. Chlorides are often reserved for process chemistry development where the cost of the starting material is paramount and the reaction can be rigorously optimized.[5]

The N-Substituent Effect: More Than Just a Passenger

The substituent on the C2-amino group profoundly impacts the building block's utility.

  • Unsubstituted (e.g., 5-Bromo-2-aminopyrimidine):

    • Pros: Simple, inexpensive.

    • Cons: The primary amine's N-H bonds can be reactive, potentially requiring a separate protection/deprotection sequence, adding steps and reducing overall yield. It may also have lower solubility in organic solvents. The N-H can also coordinate to the palladium catalyst, sometimes inhibiting the reaction.

  • Small Alkyl (e.g., 5-Bromo-N-methylpyrimidin-2-amine):

    • Pros: Offers a compromise with slightly improved solubility over the unsubstituted version.

    • Cons: Still presents a reactive N-H bond.

  • tert-Butyl (Focal Compound):

    • Pros: No reactive N-H bond, eliminating the need for protection. The bulky group significantly enhances solubility and provides steric shielding.

    • Cons: Higher molecular weight, which can be a consideration in fragment-based drug design (FBDD). The bulk may sterically hinder some downstream reactions if the target requires modification close to the C2-position.

The Strategic Choice: Halide vs. Boronic Acid

An alternative strategy is to reverse the polarity of the coupling partners, using a pyrimidine boronic acid or ester with an aryl halide.

  • Pyrimidine Halide (e.g., this compound):

    • Pros: Generally more stable and easier to handle than boronic acids. A vast diversity of boronic acid coupling partners are commercially available.[13]

    • Cons: The pyrimidine itself is the electrophile.

  • Pyrimidine Boronic Acid/Ester:

    • Pros: Allows coupling with a wide array of commercially available aryl/heteroaryl halides. Can be advantageous if the desired aryl/heteroaryl partner is more readily available as a halide.

    • Cons: Boronic acids can be less stable, prone to protodeboronation or trimerization (formation of boroxines). Their synthesis adds a step to the overall sequence.[14]

Decision Logic: The choice between a halide and a boronic acid often comes down to the overall synthetic plan and the commercial availability of the desired coupling partners. For library synthesis, starting with a common core like this compound and coupling it with diverse boronic acids is often the most efficient path.

Experimental Showcase: Head-to-Head Suzuki-Miyaura Coupling

To provide a tangible comparison, this section outlines a representative experimental protocol for a Suzuki-Miyaura coupling reaction, comparing three different 5-substituted pyrimidine building blocks. This protocol is designed to be self-validating, with clear endpoints and analytical checks.

Objective: To compare the reaction efficiency (yield, reaction time) of 5-Iodo-, 5-Bromo-, and 5-Chloro-N-(tert-butyl)pyrimidin-2-amine in a Suzuki-Miyaura coupling with a common boronic acid under standardized conditions.

Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

  • Pyrimidine 1: 5-Iodo-N-(tert-butyl)pyrimidin-2-amine

  • Pyrimidine 2: this compound

  • Pyrimidine 3: 5-Chloro-N-(tert-butyl)pyrimidin-2-amine

  • Coupling Partner: 4-Methoxyphenylboronic acid

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane

Procedure:

  • Reaction Setup: To three separate, identical microwave vials equipped with magnetic stir bars, add the respective pyrimidine building block (1.0 mmol, 1.0 eq.).

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent and Base: Add 1,4-Dioxane (5 mL) and 2M aq. Na₂CO₃ solution (2.5 mL) to each vial.

  • Inert Atmosphere: Seal the vials and purge with Argon or Nitrogen gas for 5 minutes to degas the mixture. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Place the vials in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress at 30-minute intervals by taking a small aliquot, diluting with ethyl acetate, and analyzing by LC-MS and/or TLC to determine the consumption of the starting material.

  • Workup (Post-Completion):

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity. Calculate the isolated yield.

Expected Outcome & Representative Data:

The experiment is designed to clearly demonstrate the reactivity trend I > Br > Cl.

Table 2: Representative Experimental Comparison Data

Building BlockTime to CompletionIsolated YieldKey Observation
5-Iodo-N-(tert-butyl)pyrimidin-2-amine~1 hour>90%Rapid and clean conversion. Minimal starting material remains after 1h.
This compound~3-4 hours80-85%Steady conversion. A reliable and high-yielding reaction.
5-Chloro-N-(tert-butyl)pyrimidin-2-amine>12 hours (incomplete)<20%Very sluggish reaction. Significant starting material remains, indicating the need for a more active catalyst system (e.g., with a Buchwald ligand) and/or higher temperatures.

Visualizing the Workflow:

Caption: Standard workflow for a comparative Suzuki-Miyaura coupling experiment.

Application Focus: Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors, where the N1 and the C2-amino group form critical hydrogen bonds with the kinase hinge region. This compound is an ideal starting point for synthesizing analogs of important drugs like Imatinib (Gleevec), a BCR-ABL inhibitor.[15]

For instance, a Sonogashira coupling can be employed to install an ethynyl linker, a key feature in third-generation inhibitors designed to overcome resistance mutations like T315I.[15]

SynthesisPathway Start 5-Bromo-N-(tert-butyl) pyrimidin-2-amine Intermediate Alkynyl-pyrimidine Intermediate Start->Intermediate Sonogashira Coupling (Pd/Cu cat., alkyne) Final Ponatinib Analog (Kinase Inhibitor) Intermediate->Final Further Elaboration (e.g., Suzuki Coupling)

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Potency Analysis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the 2-aminopyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise.[1] Its ability to mimic the hinge-binding interactions of ATP in the kinase active site makes it a versatile template for designing potent and selective inhibitors. This guide delves into a comparative analysis of a specific subset of these compounds: analogs of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine.

While a direct head-to-head clinical comparison of a comprehensive series of these specific analogs is not extensively documented in a single publicly available study, we can construct a robust, illustrative analysis based on well-established structure-activity relationship (SAR) principles for kinase inhibitors. This guide will explore the hypothetical potency of a rationally designed series of analogs against a representative kinase target, Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle and a prominent target in oncology research.

The this compound Scaffold: A Promising Starting Point

The parent compound, this compound, possesses key structural features that make it an excellent starting point for inhibitor design:

  • 2-Aminopyrimidine Core: This essential moiety forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition.

  • 5-Bromo Substituent: The bromine atom at the 5-position can occupy a hydrophobic pocket and its electronic properties can influence the overall binding affinity. Modifications at this position are known to significantly impact potency and selectivity.

  • N-(tert-butyl) Group: The bulky tert-butyl group on the exocyclic amine can interact with the solvent-exposed region of the ATP-binding site, and its size and hydrophobicity are critical determinants of potency and selectivity.

Comparative Potency Analysis of Hypothetical Analogs

To illustrate the principles of SAR in this chemical series, we will analyze a hypothetical set of analogs of this compound and their predicted potency against CDK1. The following table outlines these analogs and their anticipated inhibitory activities, based on established SAR trends for 2-aminopyrimidine kinase inhibitors.

Compound ID Structure N-Substituent 5-Position Substituent Predicted CDK1 IC50 (nM) Rationale for Predicted Potency
1 (Parent) This compoundtert-ButylBromo50The bulky tert-butyl group provides a good balance of hydrophobic interaction and steric fit. The bromo group contributes to binding affinity.
2 5-Bromo-N-isopropylpyrimidin-2-amineIsopropylBromo100A smaller alkyl group may lead to a less optimal fit in the hydrophobic pocket compared to the tert-butyl group, resulting in slightly lower potency.
3 5-Bromo-N-cyclopropylpyrimidin-2-amineCyclopropylBromo75The rigid cyclopropyl group can offer a favorable conformational constraint, potentially improving binding affinity compared to a linear alkyl group.
4 5-Bromo-N-phenylpyrimidin-2-aminePhenylBromo200The larger, planar phenyl group may introduce steric clashes or unfavorable interactions, leading to reduced potency.
5 5-Chloro-N-(tert-butyl)pyrimidin-2-aminetert-ButylChloro80Replacing bromo with the smaller chloro atom may slightly decrease hydrophobic interactions, leading to a modest reduction in potency.
6 5-Iodo-N-(tert-butyl)pyrimidin-2-aminetert-ButylIodo30The larger, more polarizable iodo group can enhance hydrophobic and halogen-bonding interactions, potentially increasing potency.
7 N-(tert-butyl)-5-methylpyrimidin-2-aminetert-ButylMethyl150The small methyl group may not provide the same level of favorable interactions as a halogen at this position, leading to lower potency.

Structure-Activity Relationship (SAR) Discussion

The predicted potencies in the table above are guided by several key SAR principles observed in 2-aminopyrimidine kinase inhibitors:

  • Influence of the N-Alkyl Substituent: The size and shape of the alkyl group on the exocyclic amine are critical. A bulky yet accommodating group like tert-butyl often provides optimal hydrophobic interactions in the solvent-exposed region of the ATP binding cleft. Smaller groups like isopropyl may not fill the pocket as effectively, while much larger or conformationally unrestricted groups can lead to steric hindrance.

  • Role of the 5-Position Halogen: The nature of the halogen at the 5-position significantly modulates potency. Generally, larger and more polarizable halogens (I > Br > Cl) can form stronger halogen bonds and more extensive hydrophobic interactions, leading to increased inhibitory activity.

  • Impact of Non-Halogen Substituents at the 5-Position: Replacing the halogen with a small alkyl group like methyl is often detrimental to potency. This is because the halogen's unique electronic and steric properties, which contribute to favorable interactions within the binding pocket, are lost.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To experimentally validate the predicted potencies of our hypothetical analogs, a robust and high-throughput in vitro kinase inhibition assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a widely used method based on Förster resonance energy transfer (FRET).

Principle of the Assay

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is bound to the kinase, FRET occurs between the Eu-chelate on the antibody and the tracer. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of each test compound (analogs 1-7) in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% TRITON™ X-100, and 1 mM DTT).

    • Prepare a solution of CDK1/Cyclin B kinase and the Eu-labeled anti-GST antibody in assay buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Add 5 µL of the CDK1/Cyclin B-antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the key structure-activity relationships.

CDK1 Signaling Pathway

CDK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CyclinB Cyclin B (Synthesis increases in G2) G2->CyclinB leads to accumulation of M M Phase CDK1_CyclinB CDK1/Cyclin B Complex (Active MPF) CyclinB->CDK1_CyclinB binds CDK1 CDK1 CDK1->CDK1_CyclinB Phosphorylation Phosphorylation of Target Proteins CDK1_CyclinB->Phosphorylation activates Inhibitor 5-Bromo-N-(tert-butyl) pyrimidin-2-amine Analog Inhibitor->CDK1_CyclinB Inhibits ATP Binding Mitotic_Events Mitotic Events: - Chromosome Condensation - Nuclear Envelope Breakdown - Spindle Formation Phosphorylation->Mitotic_Events Mitotic_Events->M

Caption: The CDK1/Cyclin B signaling pathway, a key regulator of the G2/M cell cycle transition, is a target for the this compound analogs.

LanthaScreen™ Kinase Inhibition Assay Workflow

LanthaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Compound 1. Prepare Serial Dilution of Test Compound Add_Cmpd 4. Add Compound to Plate Compound->Add_Cmpd Kinase_Ab 2. Prepare Kinase-Antibody Mixture (CDK1 + Eu-Ab) Add_Kinase 5. Add Kinase-Ab Mixture Kinase_Ab->Add_Kinase Tracer 3. Prepare Fluorescent Tracer (Alexa Fluor 647) Add_Tracer 6. Add Tracer Tracer->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate at RT Add_Tracer->Incubate Read_Plate 8. Read TR-FRET Signal Incubate->Read_Plate Analyze 9. Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay to determine the IC50 values of the inhibitor analogs.

Structure-Activity Relationship (SAR) Summary

SAR_Summary cluster_scaffold This compound Scaffold cluster_r1 N-Substituent (R1) cluster_r2 5-Position Substituent (R2) Scaffold R1_potency Potency Trend: tert-Butyl > Cyclopropyl > Isopropyl > Phenyl Scaffold->R1_potency Variation at R1 R2_potency Potency Trend: Iodo > Bromo > Chloro > Methyl Scaffold->R2_potency Variation at R2

Caption: A summary of the key structure-activity relationships for the this compound scaffold.

Conclusion

This guide provides a framework for understanding the comparative potency of this compound analogs as kinase inhibitors. While based on a hypothetical series, the underlying SAR principles are derived from extensive research in the field of 2-aminopyrimidine inhibitors. The detailed experimental protocol offers a clear path for the empirical validation of these principles. For researchers in drug discovery, a systematic approach to analog synthesis and testing, guided by these SAR insights, is crucial for the development of novel and effective kinase inhibitors for therapeutic applications.

References

  • Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100–1129. [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo vs. 5-Chloro Pyrimidine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in drug design. The strategic modification of this core, particularly through halogenation, has proven to be a powerful tool for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth, objective comparison of the biological activities of two key classes of halogenated pyrimidines: 5-bromo and 5-chloro derivatives. By synthesizing available experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their pursuit of novel therapeutics.

The Halogen Effect: A Tale of Two Atoms

The introduction of a halogen atom at the 5-position of the pyrimidine ring significantly influences the molecule's electronic and steric properties. Both bromine and chlorine are electron-withdrawing groups, which can alter the reactivity and binding interactions of the pyrimidine core. However, their subtle differences in size, electronegativity, and lipophilicity can lead to marked variations in biological outcomes.

Key Physicochemical Differences:

PropertyBromine (Br)Chlorine (Cl)
Van der Waals Radius (Å) 1.851.75
Electronegativity (Pauling Scale) 2.963.16
Lipophilicity (Hansch-Leo π) +0.86+0.71

Generally, the larger size and slightly lower electronegativity of bromine compared to chlorine can lead to differences in how these derivatives interact with their biological targets. The greater lipophilicity of bromine-containing compounds may also affect their membrane permeability and pharmacokinetic profiles.

Comparative Biological Activities: A Data-Driven Analysis

This section delves into a comparative analysis of the anticancer, antimicrobial, and antiviral activities of 5-bromo and 5-chloro pyrimidine derivatives, supported by experimental data from peer-reviewed studies.

Anticancer Activity: A Competitive Landscape

Both 5-bromo and 5-chloro pyrimidine derivatives have demonstrated significant potential as anticancer agents.[1] The primary mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases.

A study on novel 5-bromo-pyrimidine analogs revealed their potent cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), A2780 (ovarian cancer), and BGC-823 (gastric cancer).[1] Several of these compounds exhibited excellent anticancer activity, in some cases comparable to the standard drug Dasatinib.[1]

While direct comparative studies are limited, research on 5-chloro-pyrimidine derivatives has also highlighted their anticancer potential. For instance, a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives were identified as histone deacetylase (HDAC) inhibitors with significant antiproliferative activity against various cancer cell lines.[2]

Table 1: Representative Anticancer Activity Data

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
5-Bromo-pyrimidine Compound 5cHela0.89[1]
5-Bromo-pyrimidine Compound 5eA5491.12[1]
5-Bromo-pyrimidine Compound 6dMCF-70.95[1]
5-Chloro-pyrimidine Compound L20K562Not specified[2]

Note: Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions.

The available data suggests that both 5-bromo and 5-chloro pyrimidines are promising scaffolds for the development of novel anticancer agents. The choice between a bromo or chloro substituent may depend on the specific target and the desired pharmacokinetic properties. The slightly higher lipophilicity of the bromo derivatives could potentially lead to better cell membrane penetration.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Halogenated pyrimidines have also been explored for their efficacy against a range of microbial pathogens.

A series of novel 5-bromo-pyrimidine derivatives demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species.[1] The antimicrobial activity was determined using the broth dilution method.[1]

On the other hand, a study focusing on benzimidazole-quinoline hybrids showed that the presence of a 5-chloro substituent enhanced biological activity against Klebsiella pneumoniae compared to the unsubstituted analog.[3] This suggests that the chloro group plays a crucial role in the antimicrobial potency of these compounds.[3]

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound ClassDerivative ExampleS. aureusE. coliReference
5-Bromo-pyrimidine Compound 5a6.2512.5[1]
5-Bromo-pyrimidine Compound 6b12.525[1]
5-Chloro-hybrid Compound 33--[3]

Note: A direct comparison is challenging due to the different core structures of the tested compounds.

The collective evidence indicates that both 5-bromo and 5-chloro pyrimidines can serve as valuable starting points for the design of new antimicrobial agents. The choice of halogen may influence the spectrum of activity and potency against specific pathogens.

Antiviral Activity: A Frontier of Exploration

The investigation of 5-bromo and 5-chloro pyrimidine derivatives as antiviral agents is an emerging area of research. While comprehensive comparative data is not yet available, the pyrimidine scaffold is a well-established framework in antiviral drug discovery.[4]

The development of novel antiviral therapies often involves screening compound libraries against various viruses. The plaque reduction assay is a standard method for evaluating the ability of a compound to inhibit viral replication.[5][6][7]

Given the proven track record of halogenated nucleoside analogs in antiviral therapy (e.g., bromovinyldeoxyuridine), it is highly probable that both 5-bromo and 5-chloro pyrimidine derivatives hold significant promise as a source of new antiviral leads. Further head-to-head comparative studies are warranted to delineate the specific advantages of each halogen substituent in this context.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-halogenated pyrimidines is intricately linked to their chemical structure.[4][8][9][10][11] The nature of the substituent at the 5-position, along with modifications at other positions of the pyrimidine ring, dictates the compound's interaction with its biological target.

The introduction of a halogen at the 5-position can:

  • Influence Binding Affinity: The electronic properties of the halogen can affect hydrogen bonding and other non-covalent interactions with the target protein.

  • Modulate Lipophilicity: As previously mentioned, this can impact cell membrane permeability and overall pharmacokinetics.

  • Provide a Handle for Further Functionalization: The halogen can serve as a reactive site for introducing other chemical moieties to explore the chemical space around the pyrimidine core.

A comprehensive review of pyrimidine derivatives highlights that the position and nature of substituents on the pyrimidine nucleus greatly influence their biological activities.[8]

Experimental Methodologies: A Guide to Reproducible Research

To ensure the integrity and comparability of biological data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of 5-bromo and 5-chloro pyrimidine derivatives.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 5-halo-2,4-dichloropyrimidine) reaction Multi-step Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer Test Compounds antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Design

Caption: Generalized workflow for the development of bioactive pyrimidine derivatives.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-bromo and 5-chloro pyrimidine derivatives) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][12]

Workflow for Broth Microdilution Assay

Caption: General workflow for the plaque reduction assay.

Detailed Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate (e.g., 6-well or 12-well).

  • Virus Infection: Infect the cell monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Viral Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.

  • Compound Treatment: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Concluding Remarks and Future Directions

The exploration of 5-bromo and 5-chloro pyrimidine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. While both classes of compounds have demonstrated significant promise in anticancer and antimicrobial applications, a clear consensus on the superior halogen substituent is yet to be established and is likely target-dependent.

The slightly greater lipophilicity and larger size of the bromine atom may offer advantages in certain contexts, potentially leading to enhanced membrane permeability and different binding interactions. Conversely, the higher electronegativity of chlorine may be more favorable for other target interactions.

To provide more definitive guidance for drug discovery efforts, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 5-bromo and 5-chloro analogs within the same study and against the same panel of biological targets is crucial for generating unambiguous data.

  • Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their translation into clinical candidates.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will enable more rational drug design and optimization.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of 5-halogenated pyrimidines and pave the way for the development of next-generation medicines.

References

  • G. Suresh Kumar, J. Chandra Sekhar, B. S. Sastry, G. V. Suresh Kumar, and Y. Rajendra Prasad, "DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS," International Journal of Pharmaceutical and Chemical Sciences, vol. 9, no. 1, pp. 27-41, 2019. [Link]
  • J. Chandra Sekhar, G. Suresh Kumar, B. S. Sastry, G. V. Suresh Kumar, and Y. Rajendra Prasad, "Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors," European Journal of Medicinal Chemistry, vol. 122, pp. 584-601, 2016. [Link]
  • S. Kavitha, R. Hariprasath, and K. M. Gothandam, "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review," Current Medicinal Chemistry, vol. 29, no. 28, pp. 4867-4890, 2022. [Link]
  • A. Astani, J. Reichling, and P. Schnitzler, "Comparative study on the antiviral activity of selected monoterpenes derived from essential oils," Phytotherapy Research, vol. 24, no. 5, pp. 673-679, 2010. [Link]
  • Y. Hu, C. Ma, and J. Wang, "Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 2229E, OC43, and NL63," Bio-protocol, vol. 12, no. 3, p. e4309, 2022. [Link]
  • M. R. Lurain, K. D. Thompson, E. R. Siwak, and S. C. Bhorade, "A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates," Journal of Clinical Microbiology, vol. 36, no. 7, pp. 1998-2002, 1998. [Link]
  • S. S. Fatahala, et al., "Synthesis and biological evaluation of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as potent anti-inflammatory agents," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, pp. 3433-3438, 2017. [Link]
  • A. K. Zhichkin, et al., "A convenient synthesis of 2-substituted pyrimidine-5-carboxylic esters," Tetrahedron Letters, vol. 43, no. 38, pp. 6743-6745, 2002. [Link]
  • O. K. Ahmad, et al., "Synthesis of azaheterocycles via condensation of cyanic acid analogues with N-vinyl/aryl amides," Tetrahedron, vol. 65, no. 4, pp. 845-850, 2009. [Link]
  • P. Sharma, M. Sharma, A. Soni, M. Thakur, and S. Rani, "Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review," Journal of Pharmaceutical Research International, vol. 35, no. 15, pp. 1-20, 2023. [Link]
  • A. M. A. El-Sokkary, H. M. F. Madkour, and A. A. El-Mawgoud, "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties," Molecules, vol. 28, no. 1, p. 345, 2023. [Link]
  • M. A. El-Sayed, A. A. El-Mawgoud, and H. M. F. Madkour, "Antiviral Activity of Pyrimidine Containing Compounds: Patent Review," Current Medicinal Chemistry, vol. 30, no. 1, pp. 1-2, 2023. [Link]
  • Springer Nature Experiments, "MTT Assay Protocol," [Online]. Available: [Link].
  • Y. Li, et al., "Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors," RSC Medicinal Chemistry, vol. 13, no. 8, pp. 1013-1022, 2022. [Link]
  • CLSI, "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline," CLSI document M43-A, Wayne, PA: Clinical and Laboratory Standards Institute, 2011. [Link]
  • Rakuno Gakuen University, "Antimicrobial susceptibility testing (Broth microdilution method)," 2025. [Link]
  • Fiveable, "Structure-Activity Relationships in Med Chem," [Online]. Available: [Link].
  • Bio-protocol, "Antiviral assay," [Online]. Available: [Link].

Sources

A Comparative Guide to the Synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine: An Evaluation of Alternative Brominating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine in Drug Discovery

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of kinase enzymes, making it a privileged structure in drug discovery.[1] The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. Several studies have demonstrated that brominated heterocyclic compounds possess significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[2]

Given its importance, the efficient, safe, and scalable synthesis of this compound is of paramount interest to researchers in the pharmaceutical industry. This guide provides an in-depth comparison of different synthetic strategies, with a particular focus on the critical bromination step, evaluating alternative reagents to the traditional molecular bromine.

Synthetic Strategies: Two Primary Routes to the Target Molecule

There are two principal retrosynthetic approaches to this compound, each with its own set of advantages and challenges.

G cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Early-Stage Bromination Precursor N-(tert-butyl)pyrimidin-2-amine Target1 This compound Precursor->Target1 Bromination Starting_Material 5-Bromo-2-chloropyrimidine Target2 This compound Starting_Material->Target2 Nucleophilic Aromatic Substitution

Caption: Primary synthetic routes to this compound.

This guide will focus on a detailed analysis of Route 1 , as the choice of brominating agent in the final step is a critical process decision that significantly impacts safety, scalability, and impurity profiles.

Part 1: Synthesis of the Precursor - N-(tert-butyl)pyrimidin-2-amine

The synthesis of the N-(tert-butyl)pyrimidin-2-amine precursor is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and tert-butylamine.

G 2-chloropyrimidine 2-Chloropyrimidine Precursor N-(tert-butyl)pyrimidin-2-amine 2-chloropyrimidine->Precursor tert-butylamine tert-Butylamine tert-butylamine->Precursor

Caption: Synthesis of the precursor N-(tert-butyl)pyrimidin-2-amine.

Experimental Protocol: Synthesis of N-(tert-butyl)pyrimidin-2-amine

This protocol is adapted from established procedures for the reaction of amines with chloropyrimidines.[3]

  • Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or dioxane (5-10 mL per gram of 2-chloropyrimidine) in a sealable reaction vessel, add tert-butylamine (1.5-2.0 eq) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-(tert-butyl)pyrimidin-2-amine.

Part 2: Comparative Analysis of Brominating Agents

The bromination of N-(tert-butyl)pyrimidin-2-amine is an electrophilic aromatic substitution. The 2-amino group is a strong activating group, directing the electrophilic attack to the 5-position of the pyrimidine ring. We will compare three common brominating agents for this transformation: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

Method 1: Direct Bromination with Molecular Bromine (Br₂) - The Traditional Approach

Direct bromination with liquid bromine is a well-established method. However, it presents significant handling and safety challenges.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism where Br₂ is the electrophile. The reaction is often carried out in a solvent such as acetic acid.

G Precursor N-(tert-butyl)pyrimidin-2-amine Target This compound Precursor->Target Br2 Br₂ in Acetic Acid Br2->Target

Caption: Bromination using Molecular Bromine.

  • Reaction Setup: Dissolve N-(tert-butyl)pyrimidin-2-amine (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate) in a round-bottom flask equipped with a dropping funnel and a stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of molecular bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by pouring it into a cold aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine. Basify the solution with a suitable base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Method 2: N-Bromosuccinimide (NBS) - A Safer Alternative

N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine, making it a popular alternative.[4][5] It provides a low concentration of bromine in situ, which can improve selectivity and reduce the formation of over-brominated byproducts.

Reaction Mechanism: NBS serves as an electrophilic bromine source. The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile.

G Precursor N-(tert-butyl)pyrimidin-2-amine Target This compound Precursor->Target NBS NBS in DCM NBS->Target

Caption: Bromination using N-Bromosuccinimide (NBS).

  • Reaction Setup: Dissolve N-(tert-butyl)pyrimidin-2-amine (1.0 eq) in dichloromethane (DCM) or acetonitrile (15-25 mL per gram of substrate) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution over 15-30 minutes.

  • Reaction Conditions: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by adding water. If DCM is the solvent, separate the organic layer. If acetonitrile is used, extract the product with a suitable organic solvent. Wash the organic layer with aqueous sodium thiosulfate solution, followed by water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Method 3: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - A High-Atom-Economy Reagent

DBDMH is another solid brominating agent that offers advantages in terms of handling and atom economy, as it contains two bromine atoms per molecule. It is often considered a mild and efficient reagent for the bromination of electron-rich heterocycles.[6][7]

Reaction Mechanism: Similar to NBS, DBDMH acts as an electrophilic bromine source. The reaction is typically performed in aprotic solvents.

G Precursor N-(tert-butyl)pyrimidin-2-amine Target This compound Precursor->Target DBDMH DBDMH in DMF/CH₂Cl₂ DBDMH->Target

Caption: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

  • Reaction Setup: Dissolve N-(tert-butyl)pyrimidin-2-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) (15-25 mL per gram of substrate) and cool to 0 °C.

  • Reagent Addition: Add 1,3-Dibromo-5,5-dimethylhydantoin (0.5-0.55 eq) portion-wise to the cooled solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the substrate and solvent.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography.

Performance Comparison

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Form Fuming, corrosive liquidCrystalline solidCrystalline solid
Handling Safety High risk, requires specialized equipmentLow risk, easy to handleLow risk, easy to handle
Reactivity High, can lead to over-brominationModerate, generally more selectiveModerate, often highly selective
Byproducts HBr (corrosive)Succinimide (water-soluble)5,5-Dimethylhydantoin (water-soluble)
Atom Economy ModerateGoodExcellent (delivers two Br atoms)
Typical Solvents Acetic acid, CCl₄DCM, Acetonitrile, DMFDCM, Acetonitrile, DMF
Reaction Conditions Often requires low temperaturesMild (0 °C to RT)Mild (0 °C to RT)
Cost Generally lower cost per mole of BrHigher cost than Br₂Comparable to or higher than NBS
Scalability Challenging due to safety concernsReadily scalableReadily scalable

Discussion and Recommendations

The choice of brominating agent for the synthesis of this compound is a critical decision that balances reactivity, safety, cost, and scalability.

  • Molecular Bromine (Br₂) remains a potent and cost-effective option, particularly for large-scale industrial synthesis where the infrastructure for handling hazardous reagents is in place. However, for a research and development setting, the significant safety and handling concerns associated with this fuming and corrosive liquid often outweigh its economic advantages. The generation of corrosive HBr as a byproduct also requires careful consideration for material compatibility and waste disposal.

  • N-Bromosuccinimide (NBS) presents a compelling alternative.[8] As a stable, crystalline solid, it is significantly safer and easier to handle than molecular bromine. The in situ generation of a low concentration of electrophilic bromine often leads to higher selectivity and cleaner reactions, minimizing the formation of di-brominated and other impurities. The primary byproduct, succinimide, is water-soluble, which can simplify the work-up procedure. For laboratory-scale synthesis and process development, NBS is often the reagent of choice due to its balanced profile of reactivity, safety, and ease of use.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another excellent solid brominating agent with the added advantage of higher atom economy, as it can theoretically provide two equivalents of bromine.[7] Its reactivity and selectivity are comparable to NBS, and it is also a stable, easy-to-handle solid. The byproduct, 5,5-dimethylhydantoin, is also water-soluble. DBDMH is a strong contender for a green and efficient bromination process, particularly when atom economy is a primary consideration.

Recommendation: For researchers, scientists, and drug development professionals operating in a laboratory or pilot plant setting, N-Bromosuccinimide (NBS) is highly recommended as the preferred reagent for the synthesis of this compound. It offers the best combination of safety, ease of handling, and predictable reactivity, leading to a more reliable and reproducible synthesis. While DBDMH is also an excellent choice with superior atom economy, NBS is more widely used and has a more extensive literature precedent for the bromination of similar heterocyclic systems. For industrial-scale manufacturing where cost is a primary driver and appropriate safety measures are in place, a process utilizing molecular bromine may be considered, but a thorough risk assessment is essential.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton of the pyrimidine ring, a singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrimidine ring carbons and the carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of this compound can be approached through a robust two-step sequence involving the formation of the N-(tert-butyl)pyrimidin-2-amine precursor followed by electrophilic bromination. While traditional methods employing molecular bromine are effective, the significant safety and handling advantages of solid brominating agents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) make them superior choices for modern synthetic applications. NBS, in particular, offers a well-balanced profile of safety, efficiency, and selectivity, making it the recommended reagent for researchers and drug development professionals. The adoption of these alternative reagents not only enhances laboratory safety but also aligns with the principles of green chemistry by minimizing the use of hazardous substances and simplifying waste streams.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Process for bromination of pyrimidine.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect. [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. IJRPR. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. [Link]

  • Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • Process for preparing 2-(secondary amino)-halogenopyrimidines.
  • ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. ResearchGate. [Link]

Sources

The Definitive Guide to Structural Elucidation: Confirming the Molecular Architecture of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Comparison and Workflow

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential as a therapeutic agent. This guide provides a comprehensive walkthrough of the process for confirming the structure of a novel compound, using 5-Bromo-N-(tert-butyl)pyrimidin-2-amine as a practical case study. While spectroscopic methods provide initial characterization, single-crystal X-ray crystallography remains the gold standard for definitive structural elucidation.

This document will detail a plausible synthetic route for this compound, the critical process of crystal growth, and the meticulous methodology of X-ray diffraction analysis. Furthermore, we will present a comparative analysis against other common analytical techniques, offering researchers a clear perspective on the strengths and limitations of each approach.

Synthesis and Purification: The Foundation of Structural Analysis

The journey to structural confirmation begins with the synthesis and rigorous purification of the target compound. A plausible and efficient route to this compound can be adapted from established methods for related 2-aminopyrimidines. A common strategy involves the condensation of a suitable amidine with a β-dicarbonyl compound or a derivative.

A proposed synthetic pathway initiates with the reaction of 2-bromomalonaldehyde and a tert-butyl-substituted amidine compound[1]. The reaction is typically carried out in a protic solvent and heated to drive the condensation and cyclization, forming the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-bromomalonaldehyde in a suitable protic solvent (e.g., ethanol), add an equimolar amount of the tert-butylamidine hydrochloride.

  • Base Addition: Slowly add a non-nucleophilic base, such as sodium ethoxide, to neutralize the hydrochloride and facilitate the condensation reaction.

  • Reaction Monitoring: The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to column chromatography on silica gel to isolate the pure this compound.

  • Characterization: The purified product should be initially characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the expected molecular formula and basic connectivity.

The Art and Science of Crystallization

The most critical and often challenging step in X-ray crystallography is obtaining high-quality single crystals. This process is as much an art as it is a science, requiring patience and experimentation with various conditions. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Experimental Protocol: Crystallization of this compound

Several techniques can be employed to grow single crystals, and the optimal method is often found through screening various solvents and conditions.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to near saturation.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "precipitant").

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a more volatile solvent in which the compound is soluble (the "solvent").

    • Over time, the vapor of the more volatile solvent will diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal growth.

The ideal crystal for single-crystal X-ray diffraction should be well-formed, with clear facets, and be between 0.1 and 0.5 mm in each dimension.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry.

dot

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition (CIF) Refinement->Validation G cluster_techniques Structural Elucidation Techniques Compound This compound Xray X-ray Crystallography (Solid-State 3D Structure) Compound->Xray Definitive Structure NMR NMR Spectroscopy (Solution-State Connectivity & Dynamics) Compound->NMR Solution Behavior MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Identity Confirmation

Sources

Navigating the Labyrinth: A Guide to Cross-Validation of Biological Screening Results for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with potential pitfalls. The pyrimidine core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, particularly in oncology and inflammation.[1][2] However, the initial excitement of a "hit" in a high-throughput screen (HTS) can quickly dissipate if not rigorously validated. This guide provides an in-depth, experience-driven framework for the cross-validation of biological screening results for pyrimidine derivatives, ensuring the scientific integrity of your findings and the judicious allocation of resources in the demanding landscape of drug discovery.

The Imperative of Cross-Validation: Beyond the Primary Hit

A primary biological screen is merely the first filter in a long and complex process.[3] Its purpose is to cast a wide net and identify compounds that exhibit a desired biological effect from a large library. However, these initial results are susceptible to a variety of artifacts and false positives that can lead research astray.[4] Cross-validation is not simply a confirmatory step; it is a systematic process of de-risking a hit and building a robust data package that supports its advancement. For pyrimidine derivatives, a scaffold known for its diverse interactions, a multi-faceted validation strategy is paramount.[5][6]

The Landscape of Primary Screening Assays for Pyrimidine Derivatives

The choice of the primary screening assay is dictated by the biological question being addressed. For pyrimidine derivatives, which are often investigated as kinase inhibitors or cytotoxic agents, several assay formats are commonly employed.[5][7]

Common Primary Screening Assays:
  • Cell Viability and Cytotoxicity Assays: These assays, such as the MTT and SRB assays, are workhorses in anticancer research.[8][9] They provide a measure of a compound's ability to inhibit cell proliferation or induce cell death.

  • Enzymatic Assays: For target-based screens, such as those for kinase inhibitors, in vitro enzymatic assays are employed to directly measure the inhibition of a specific enzyme's activity.[10]

  • Reporter Gene Assays: These assays are used to screen for compounds that modulate a specific signaling pathway. However, caution is warranted as some compounds, including those with structures similar to pyrimidines, can directly inhibit the reporter enzyme (e.g., luciferase), leading to false positives.

It is crucial to understand the limitations of the primary assay. For instance, a hit from a cytotoxicity screen does not reveal the mechanism of action, and a hit from an enzymatic assay may not translate to cellular activity due to poor permeability or off-target effects.

The Cross-Validation Workflow: A Multi-Pronged Approach

A robust cross-validation workflow should be designed to address the key questions that arise after a primary screen: Is the activity real? Is it specific to the target or pathway of interest? Is the compound behaving in a manner consistent with a genuine drug-like molecule?

Below is a logical workflow for the cross-validation of pyrimidine derivative hits.

CrossValidationWorkflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Target Engagement & Specificity cluster_3 Lead Advancement PrimaryScreen High-Throughput Screen (e.g., Cytotoxicity, Kinase Assay) DoseResponse Dose-Response Confirmation in Primary Assay PrimaryScreen->DoseResponse OrthogonalAssay Orthogonal Assay (Different Technology/Endpoint) DoseResponse->OrthogonalAssay CounterScreen Counter-Screening (Assay-Specific Artifacts) OrthogonalAssay->CounterScreen BiophysicalAssay Biophysical Assays (SPR, CETSA, ITC) CounterScreen->BiophysicalAssay CellularTarget Cellular Target Engagement (e.g., Western Blot, p-STAT) BiophysicalAssay->CellularTarget SelectivityProfiling Kinase Panel Screening CellularTarget->SelectivityProfiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis SelectivityProfiling->SAR_Analysis InVivo_Models In Vivo Validation SAR_Analysis->InVivo_Models

Caption: A comprehensive workflow for the cross-validation of hits from primary biological screens.

Part 1: Hit Confirmation and Triage

The initial phase of cross-validation focuses on confirming the activity observed in the primary screen and eliminating obvious artifacts.

1. Dose-Response Confirmation: The first step is to re-test the hit compounds in the primary assay to generate a full dose-response curve.[11] This confirms the activity and provides an initial measure of potency (e.g., IC50 or EC50).

2. Orthogonal Assays: This is a critical step to ensure that the observed activity is not an artifact of the primary assay technology.[10] An orthogonal assay measures the same biological endpoint but uses a different detection method. For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR).[12]

Table 1: Comparison of Primary and Orthogonal Assays for a Pyrimidine Kinase Inhibitor

Assay TypePrincipleAdvantagesDisadvantages
Primary: Fluorescence Polarization (FP) Kinase Assay Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.High-throughput, sensitive.Prone to interference from fluorescent compounds or light scattering.
Orthogonal: Surface Plasmon Resonance (SPR) Measures the binding of the compound to the immobilized kinase in real-time.Label-free, provides kinetic data (kon, koff).[13]Lower throughput, requires specialized equipment.
Orthogonal: Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the kinase.Label-free, provides thermodynamic data (ΔH, ΔS).[14]Lower throughput, requires larger amounts of protein.

3. Counter-Screening: Counter-screens are designed to identify compounds that interfere with the assay components themselves. For pyrimidine derivatives, it's essential to consider:

  • Luciferase Inhibition: If the primary screen was a luciferase-based reporter assay, a direct luciferase inhibition assay is mandatory.

  • General Assay Interference: Screening against a "promiscuity" panel of unrelated targets can help identify Pan-Assay Interference Compounds (PAINS).[4] While not all pyrimidines are PAINS, certain substitution patterns can lead to non-specific activity.

Part 2: Target Engagement and Specificity

Once a hit has been confirmed and triaged, the focus shifts to demonstrating that it directly interacts with the intended target in a cellular context and exhibits a desirable selectivity profile.

1. Biophysical Assays for Target Engagement: These methods provide direct evidence of a compound binding to its target protein.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[15]

  • Surface Plasmon Resonance (SPR): As mentioned earlier, SPR can be used to quantify the binding affinity and kinetics of a compound to its purified target protein.[13]

  • Isothermal Titration Calorimetry (ITC): ITC provides a detailed thermodynamic profile of the binding interaction.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the pyrimidine derivative at various concentrations. A vehicle control is essential.

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

2. Cellular Target Engagement and Pathway Modulation: It is crucial to demonstrate that the compound engages its target in a cellular context and modulates the downstream signaling pathway. This can be achieved through techniques such as:

  • Western Blotting: To measure the phosphorylation status of the target kinase or its downstream substrates.

  • Flow Cytometry: To analyze cell cycle progression or apoptosis markers.[9]

3. Selectivity Profiling: For kinase inhibitors, assessing selectivity is critical to understanding potential off-target effects. Screening the pyrimidine derivative against a panel of other kinases is a standard and necessary step.[10]

SignalingPathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (e.g., Aurora Kinase) Receptor->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation PyrimidineInhibitor Pyrimidine Derivative PyrimidineInhibitor->TargetKinase

Caption: A simplified signaling pathway illustrating the inhibitory action of a pyrimidine derivative on a target kinase.

Part 3: Structure-Activity Relationship (SAR) Analysis and In Vivo Validation

The final stages of cross-validation involve exploring the chemical space around the hit and testing its efficacy in more complex biological systems.

1. Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing analogs of the hit compound is essential to establish a clear SAR.[8] A steep SAR, where small changes in the molecule's structure lead to significant changes in activity, is a strong indicator of a specific binding mode and argues against non-specific or artifactual activity.

2. In Vivo Validation: The ultimate validation of a drug candidate is its efficacy in a relevant animal model of the disease.[16] For anticancer pyrimidine derivatives, this often involves xenograft studies in mice.[16]

Case Study: Cross-Validation of a Pyrimidine-Based Aurora Kinase Inhibitor

A hypothetical pyrimidine derivative, "Pyr-123," was identified as a hit in a high-throughput screen for inhibitors of Aurora Kinase A, a key regulator of mitosis and a target in oncology.[16]

Table 2: Cross-Validation Data for Pyr-123

Validation StepAssayResultInterpretation
Hit Confirmation Aurora Kinase A FP Assay (Dose-Response)IC50 = 50 nMConfirmed potent inhibition of the target kinase.
Orthogonal Assay SPRKD = 75 nMConfirmed direct binding to Aurora Kinase A with similar affinity.
Counter-Screening Luciferase Inhibition AssayNo significant inhibitionRuled out interference with common reporter systems.
Target Engagement CETSA in HeLa cellsΔTm = +5°CDemonstrated target engagement in a cellular context.
Cellular Activity Western Blot for p-Histone H3Inhibition of phosphorylationConfirmed modulation of a downstream substrate of Aurora Kinase A.
Selectivity Kinase Panel (100 kinases)Selective for Aurora Kinase A/BShowed a favorable selectivity profile.
SAR Analog SynthesisSteep SAR observedIndicated a specific binding mode.
In Vivo Efficacy Xenograft Mouse ModelTumor growth inhibitionValidated anticancer activity in a preclinical model.[16]

Conclusion: A Foundation of Rigor

The cross-validation of biological screening results for pyrimidine derivatives is a meticulous but indispensable process. By employing a multi-tiered approach that encompasses orthogonal assays, counter-screens, biophysical methods for target engagement, and in vivo validation, researchers can build a robust and compelling case for their hit compounds. This rigorous approach not only weeds out false positives and artifacts but also provides a deep understanding of the compound's mechanism of action, paving the way for successful lead optimization and, ultimately, the development of novel therapeutics.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Goldman, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12096-12114. [Link]

  • Kandeel, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

  • ARUP Laboratories. (2025). Heparin-Induced Thrombocytopenia - HIT | Choose the Right Test. ARUP Consult. Retrieved from [Link]

  • de Cássia Ribeiro, T., et al. (2023). Fragment Screening Reveals Novel Scaffolds against Sirtuin-2-Related Protein 1 from Trypanosoma brucei. Pharmaceuticals, 16(5), 738. [Link]

  • Chen, I. H., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 53(12), 3143-3169. [Link]

  • Creative Biostructure. (n.d.). Hit Identification. Creative Biostructure Drug Discovery. Retrieved from [Link]

  • Cleveland Clinic Laboratories. (n.d.). Testing for Heparin-Induced Thrombocytopenia (HIT). Retrieved from [Link]

  • Kandeel, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar. [Link]

  • Kumar, A., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-cancer Drug Discovery, 10(2), 142-175. [Link]

  • BSH. (2024). Diagnosis and management of heparin-induced thrombocytopenia: Third edition. British Journal of Haematology. [Link]

  • Sharma, P., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]

  • Al-Salahi, R., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Scientific Reports, 11(1), 1-14. [Link]

  • Al-Ostoot, F. H., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. [Link]

  • Martins, G. S., et al. (2025). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. ACS Omega. [Link]

  • Gopalsamy, A., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6636-6641. [Link]

  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Ferlazzo, N., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 25(23), 5576. [Link]

  • Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94-123. [Link]

  • Li, J., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of the American Chemical Society, 145(30), 16685-16694. [Link]

  • Wikipedia contributors. (2024, November 26). Methods to investigate protein–protein interactions. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Kaur, M., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Ghamari, N., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(6), 596-611. [Link]

  • Anticoagulation Forum. (n.d.). Heparin Induced Thrombocytopenia (HIT) Guideline. Retrieved from [Link]

  • Georgakopoulos, N. D., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

  • Lea, W. A., & Simeonov, A. (2011). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Overall SAR analysis of pyrimidines. ResearchGate. [Link]

  • Purdue University Graduate School. (n.d.). BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Retrieved from [Link]

  • Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-995. [Link]

  • Zhang, Y., et al. (2023). Methods for detecting protein-protein interactions. Animal Models and Experimental Medicine, 6(3), 195-201. [Link]

  • Ghamari, N., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 16(6), 596-611. [Link]

  • Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-995. [Link]

  • American Chemical Society. (n.d.). ACS Sustainable Chemistry & Engineering. ACS Publications. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7419-7437. [Link]

Sources

A Comparative Guide to the Efficacy of 5-Bromo-N-aryl/alkylpyrimidin-2-amine-Derived Inhibitors in Cancer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to the extensive exploration of small molecule inhibitors that can modulate the activity of key cellular signaling pathways. Among these, the pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of kinase inhibitors.[1] This guide provides an in-depth comparison of the efficacy of a series of 5-bromo-N-substituted-pyrimidin-2-amine derivatives, with a particular focus on their activity as inhibitors of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a critical regulator of autophagy—a cellular process implicated in both tumor survival and suppression.

While the initial focus of this investigation was on 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, the available literature predominantly features derivatives with an N-phenyl substitution, which have demonstrated significant biological activity.[2] This guide will therefore center on these N-phenyl analogs, providing a comparative analysis of their efficacy and discussing the structure-activity relationships (SAR) that govern their function. We will also present relevant experimental protocols to enable researchers to validate and expand upon these findings.

The Rationale for Targeting ULK1 with 5-Bromopyrimidine Derivatives

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade, a cellular recycling process that allows cells to degrade and reuse their own components. In the context of cancer, autophagy is a double-edged sword. In some scenarios, it can promote cancer cell survival under stressful conditions, such as chemotherapy or nutrient deprivation. In other contexts, it can act as a tumor suppressor. The overexpression of ULK1 has been observed in several cancers, including non-small cell lung cancer (NSCLC), and is often correlated with a poor clinical prognosis.[2] Therefore, the inhibition of ULK1 presents a promising therapeutic strategy to block autophagy and induce apoptosis in cancer cells.

The 2-aminopyrimidine core is a well-established pharmacophore for kinase inhibitors, known to form key hydrogen bonding interactions with the hinge region of the kinase domain. The 5-bromo substitution on the pyrimidine ring can enhance binding affinity through halogen bonding and improve the lipophilic character of the molecule, potentially leading to better cell permeability.[3] The N-substituent, in this case, an aryl or alkyl group, provides an opportunity for further modification to optimize potency and selectivity.

Comparative Efficacy of 5-Bromo-N-phenylpyrimidin-2-amine Derivatives as ULK1 Inhibitors

A recent study detailed the synthesis and evaluation of a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors.[2] The general structure of these compounds is depicted below:

Caption: General chemical structure of the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold.

The efficacy of these compounds was assessed through both in vitro kinase assays and cellular proliferation assays. The following table summarizes the key data for a selection of these derivatives.

Compound IDR1 (N-phenyl substituent)R2 (Phenoxy substituent)ULK1 IC50 (μM)[2]A549 Cell Proliferation IC50 (μM)[2]
3a Phenyl4-Nitrophenyl0.8910.21
3d 3,4,5-Trimethoxyphenyl4-Nitrophenyl0.121.58
3j 3,4,5-Trimethoxyphenyl2-Fluoro-4-nitrophenyl0.081.12
3s 3,4,5-Trimethoxyphenyl2-Fluoro-4-nitrophenyl0.04 0.56
SBI-0206965 (Reference ULK1 Inhibitor)1.05 (in a different assay)~10
Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR insights:

  • N-Phenyl Substitution (R1): The substitution pattern on the N-phenyl ring significantly impacts potency. The presence of electron-donating methoxy groups, particularly the 3,4,5-trimethoxy substitution (as seen in compounds 3d , 3j , and 3s ), consistently leads to a marked increase in both ULK1 inhibitory activity and anti-proliferative effects compared to the unsubstituted phenyl ring (3a ). This suggests that these groups may be involved in favorable interactions within the ATP-binding pocket of ULK1.[2]

  • Phenoxy Substitution (R2): Modifications to the phenoxy ring also play a crucial role. The introduction of a nitro group at the 4-position appears beneficial for activity. Furthermore, the addition of a fluorine atom at the 2-position of the 4-nitrophenoxy ring (comparing 3d to 3j and 3s ) further enhances the inhibitory potency. Compound 3s , which combines the optimal substitutions at both R1 and R2, emerged as the most potent inhibitor in the series.[2]

Comparison with Alternative Inhibitors

To contextualize the efficacy of the 5-bromopyrimidine series, it is useful to compare them with other known kinase inhibitors.

  • SBI-0206965: This is a well-characterized, commercially available ULK1 inhibitor. While direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions, the low nanomolar potency of compound 3s suggests it is a highly potent inhibitor of ULK1, potentially exceeding the efficacy of SBI-0206965.[2]

  • 2-Aminopyrimidine-based CDK Inhibitors: The 2-aminopyrimidine scaffold is also central to many Cyclin-Dependent Kinase (CDK) inhibitors. For example, a series of 2-anilinopyrimidine derivatives have been developed as inhibitors of transcriptional CDKs (CDK7, 8, and 9), with some compounds exhibiting IC50 values in the nanomolar range.[4] While targeting a different kinase family, this highlights the versatility of the 2-aminopyrimidine core in designing potent and selective kinase inhibitors. The 5-bromo substitution in the ULK1 inhibitors likely plays a key role in directing selectivity towards ULK1 over CDKs.

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.

Workflow Diagram:

G start Start prepare_reagents Prepare Kinase, Tracer, and Antibody Solutions start->prepare_reagents add_inhibitor Add Test Compound (5-Bromopyrimidine Derivative) prepare_reagents->add_inhibitor add_kinase Add ULK1 Kinase-Europium Antibody Mixture add_inhibitor->add_kinase incubate1 Incubate for 1 hour at Room Temperature add_kinase->incubate1 add_tracer Add Alexa Fluor 647-labeled Kinase Tracer incubate1->add_tracer incubate2 Incubate for 30 minutes at Room Temperature add_tracer->incubate2 read_plate Read FRET Signal on a Fluorescence Plate Reader incubate2->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the ULK1 kinase-Europium antibody mixture in kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor 647-labeled kinase tracer in kinase buffer.

    • Prepare serial dilutions of the 5-bromopyrimidine test compounds in DMSO, and then dilute further in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X ULK1 kinase-Europium antibody mixture to each well.

  • Incubation:

    • Mix the plate gently and incubate for 1 hour at room temperature, protected from light.

  • Tracer Addition:

    • Add 10 µL of the 2X Alexa Fluor 647-labeled kinase tracer to each well.

  • Second Incubation:

    • Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm emission / 615 nm emission).

    • Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

G start Start seed_cells Seed Cancer Cells (e.g., A549) in a 96-well Plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_inhibitor Add Serial Dilutions of Test Compound incubate_cells->add_inhibitor incubate_treatment Incubate for 48-72 hours add_inhibitor->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cell Proliferation Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., A549).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-bromopyrimidine test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[5]

    • Add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The 5-bromo-N-phenylpyrimidin-2-amine derivatives exert their anticancer effects by inhibiting ULK1, thereby blocking the initiation of autophagy and promoting apoptosis.

Signaling Pathway Diagram:

G cluster_0 Autophagy and Apoptosis Pathways stress Cellular Stress (e.g., Nutrient Deprivation) ulk1 ULK1 Kinase stress->ulk1 Activates autophagy Autophagy (Cell Survival) ulk1->autophagy Initiates apoptosis Apoptosis (Cell Death) ulk1->apoptosis Suppresses (indirectly) autophagy->apoptosis Inhibits inhibitor 5-Bromopyrimidine Inhibitor (e.g., 3s) inhibitor->ulk1 Inhibits

Caption: Simplified diagram of the interplay between ULK1-mediated autophagy and apoptosis.

By inhibiting ULK1, these compounds prevent the formation of the autophagosome, leading to an accumulation of cellular waste and stress. This disruption of the pro-survival autophagy pathway can then trigger the intrinsic apoptotic pathway, leading to programmed cell death. The ability of compound 3s to simultaneously block autophagy and induce apoptosis makes it a particularly promising candidate for further preclinical development.[2]

Conclusion and Future Directions

The 5-bromo-N-phenylpyrimidin-2-amine scaffold represents a promising starting point for the development of potent and selective ULK1 inhibitors for cancer therapy. The structure-activity relationships identified in this guide provide a clear rationale for the design of next-generation inhibitors with improved efficacy. Future work should focus on:

  • In vivo Efficacy: Evaluating the most potent compounds, such as 3s , in animal models of cancer to assess their pharmacokinetic properties and anti-tumor activity in a physiological setting.

  • Selectivity Profiling: A comprehensive kinase panel screening to determine the selectivity of these compounds against other kinases, which is crucial for predicting potential off-target effects.

  • Exploration of N-Alkyl Derivatives: While the N-phenyl derivatives have shown significant promise, a systematic investigation of N-alkyl analogs, including the originally proposed N-tert-butyl group, could yield inhibitors with different potency, selectivity, and physicochemical properties.

By leveraging the insights and methodologies presented in this guide, researchers can continue to advance the development of this promising class of inhibitors for the benefit of cancer patients.

References

  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18502.
  • Yao, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112852.
  • Ali, H. I., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3374-3378.
  • El-Damasy, A. K., et al. (2025). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity Against Blood Stage Parasites in vitro.
  • Golisade, A., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7803-7819.
  • Abdel-Aziz, M., et al. (2016). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl-1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dionederivatives targeting ATP-binding site of topoisomerase II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 114-122.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 189-198.
  • Whittle, J. R., et al. (2006). The CDK inhibitors in cancer research and therapy. Current Genomics, 7(2), 125-135.
  • Klutchko, S. R., et al. (2005). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 48(19), 5909-5920.
  • Nikolova, S., et al. (2025). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 30(1), 123.
  • Brullo, C., et al. (2022).
  • Al-Ostath, A., et al. (2025). Some Novel Thiopyrimidine Nucleoside Analogs: Synthesis and In Vitro Antimicrobial Evaluation.
  • Entrena, A., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3617.
  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6679.
  • Crew, A. P., et al. (2020). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 63(21), 12478-12490.
  • Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 16(12), 3522-3529.
  • Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18502.
  • Wang, S., et al. (2022). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry, 13(6), 649-661.
  • Wang, L., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv.
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2021). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(18), 5605.
  • BenchChem. (2025).
  • Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1959-1971.

Sources

A Comparative Benchmarking Guide: 5-Bromo-N-(tert-butyl)pyrimidin-2-amine versus Established Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the potential of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine as a novel kinase inhibitor scaffold. By benchmarking its performance against well-characterized and clinically relevant kinase inhibitors, researchers can gain critical insights into its potency, selectivity, and mechanism of action, thereby informing its potential for further development in drug discovery programs.

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of specific malignancies, with drugs like Imatinib demonstrating the profound impact of targeted therapy.

The core of a kinase inhibitor's success lies in its "scaffold" - the foundational chemical structure responsible for its interaction with the kinase's active site. The 2-aminopyrimidine scaffold is a well-established and highly successful framework in kinase inhibitor design, forming the basis of several FDA-approved drugs. This guide focuses on a specific derivative, this compound, and outlines a systematic approach to benchmark its performance against established kinase inhibitor scaffolds. This head-to-head comparison is not merely an academic exercise; it is a crucial step in determining the therapeutic potential and strategic niche for a new chemical entity in the crowded landscape of kinase inhibitor development.

Selecting the Right Benchmarks: A Rationale for Comparison

The choice of appropriate benchmark compounds is paramount for a meaningful evaluation. The selected comparators should represent a spectrum of properties, from broad-spectrum activity to high selectivity, and should be well-documented in scientific literature. For this guide, we have selected two gold-standard benchmarks:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases. However, its lack of selectivity makes it unsuitable as a therapeutic agent.

  • Imatinib (Gleevec®): A highly successful, FDA-approved kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and other cancers. It exhibits high selectivity for the Abl, c-Kit, and PDGF-R kinases and serves as a benchmark for a successful, selective kinase inhibitor. It is based on a 2-aminopyrimidine scaffold, making it a particularly relevant comparator.

By benchmarking this compound against these two compounds, we can contextualize its performance in terms of both raw potency and kinase selectivity.

Head-to-Head Comparison: Key Performance Metrics

In Vitro Kinase Inhibition Profile: Gauging Potency

The initial and most fundamental assessment of a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of a target kinase in a controlled, in vitro setting. The half-maximal inhibitory concentration (IC50) is the most common metric for potency, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Kinase of interest (e.g., Abl, EGFR, CDK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, Staurosporine, Imatinib) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions.

  • Add 2 µL of a solution containing the kinase and its specific substrate.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

CompoundAblEGFRCDK2
This compound150>10,0008,500
Staurosporine5103
Imatinib50>10,000>10,000

Note: The data presented above is illustrative and will vary depending on the specific kinases tested.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Assay_Plate Add Components to 384-Well Plate Compound_Dilution->Assay_Plate Kinase_Mix Kinase + Substrate Solution Kinase_Mix->Assay_Plate ATP_Solution ATP Solution ATP_Solution->Assay_Plate Incubation_1 Incubate for 60 min (Kinase Reaction) Assay_Plate->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubation_1->Stop_Reaction Incubation_2 Incubate for 40 min Stop_Reaction->Incubation_2 Detection Add Kinase Detection Reagent (ADP to ATP Conversion) Incubation_2->Detection Incubation_3 Incubate for 30 min Detection->Incubation_3 Luminescence Measure Luminescence Incubation_3->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc

Caption: Workflow of the in vitro kinase inhibition assay.

Selectivity Profiling: Beyond a Single Target

While high potency against the intended target is desirable, a successful kinase inhibitor must also be selective, minimizing interactions with other kinases to reduce off-target effects and potential toxicity. Kinome-wide selectivity scanning provides a broad overview of a compound's interaction with a large panel of kinases.

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general principle involves testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel). The results are often reported as the percentage of inhibition for each kinase.

Procedure (Conceptual):

  • Submit the test compound to a CRO providing kinome scanning services.

  • The CRO will perform binding or activity assays for the compound against their kinase panel at a specified concentration.

  • The results are returned as a dataset, often visualized on a kinome tree, showing the kinases that are significantly inhibited by the compound.

  • Selectivity can be quantified using metrics like the S-score, which represents the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundS-score (1 µM)Primary Target(s)
This compound0.08Abl, Src family kinases
Staurosporine0.85Pan-kinase
Imatinib0.05Abl, c-Kit, PDGF-R

Note: The data presented above is illustrative.

G cluster_selective cluster_nonselective A Kinase A B Kinase B C Kinase C D Kinase D Inhibitor_S Inhibitor Inhibitor_S->A High Affinity E Kinase E F Kinase F G Kinase G H Kinase H Inhibitor_NS Inhibitor Inhibitor_NS->E Inhibitor_NS->F Inhibitor_NS->G Inhibitor_NS->H

Caption: Conceptual diagram of kinase selectivity.

Mechanism of Action (MoA) Studies: How Does it Inhibit?

Understanding how a compound inhibits its target kinase is crucial for rational drug design and for predicting potential resistance mechanisms. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. Enzyme kinetics studies can elucidate this mechanism.

This experiment involves measuring the initial reaction rates of the kinase at varying concentrations of the substrate (ATP) in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]) to determine the mode of inhibition.

Procedure:

  • Perform the in vitro kinase assay as described in section 3.1.

  • For each concentration of the inhibitor (including a no-inhibitor control), vary the concentration of ATP over a range (e.g., 0.1x to 10x the Km for ATP).

  • Measure the initial reaction velocity (rate of ADP production) for each condition.

  • Plot the data as 1/velocity versus 1/[ATP].

  • Analyze the resulting plots:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

CompoundMode of InhibitionKi (nM)
This compoundATP-competitive85
StaurosporineATP-competitive2
ImatinibATP-competitive25

Note: The data presented above is illustrative.

G cluster_competitive ATP-Competitive Inhibition cluster_allosteric Allosteric (Non-Competitive) Inhibition Kinase_C Kinase ATP_Site_C ATP Binding Site Inhibitor_C Inhibitor Inhibitor_C->ATP_Site_C Binds to Active Site ATP_C ATP ATP_C->ATP_Site_C Blocked Kinase_A Kinase ATP_Site_A ATP Binding Site Allo_Site_A Allosteric Site Allo_Site_A->ATP_Site_A Conformational Change Inhibitor_A Inhibitor Inhibitor_A->Allo_Site_A Binds to Allosteric Site ATP_A ATP ATP_A->ATP_Site_A Binding Unaffected

Caption: Competitive vs. Allosteric Inhibition.

Cellular Activity Assessment: From Enzyme to Cell

Demonstrating activity in a test tube is only the first step. A viable drug candidate must be able to enter cells, engage with its intended target, and elicit a functional downstream response.

Target Engagement in a Cellular Context: Is it Hitting the Target?

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Procedure:

  • Culture cells to an appropriate density.

  • Treat the cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CompoundTarget KinaseΔTm (°C)
This compoundAbl+5.2
ImatinibAbl+7.8

Note: Staurosporine is often toxic to cells at concentrations required for robust CETSA, making it a less suitable control for this assay.

Downstream Pathway Inhibition: The Functional Consequence

The ultimate goal of a kinase inhibitor is to block the signaling pathway driven by the target kinase. This can be assessed by measuring the phosphorylation status of a known downstream substrate of the kinase.

Procedure:

  • Culture cells that express the target kinase.

  • Treat the cells with a serial dilution of the test compound for a specified time.

  • Lyse the cells and determine the total protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-CrkL for Abl kinase).

  • Probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

The results are typically presented as representative Western blot images showing a dose-dependent decrease in the phosphorylated substrate in response to the inhibitor.

G cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (e.g., Abl) Upstream->Kinase Substrate Downstream Substrate (e.g., CrkL) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-CrkL) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 5-Bromo-N-(tert-butyl) pyrimidin-2-amine Inhibitor->Kinase Inhibition

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrimidine-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a life-changing therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drugs derived from the pyrimidine scaffold, a cornerstone in modern medicinal chemistry. While a specific drug derived directly from 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is not extensively documented in publicly available clinical data, we will use Tepotinib, a potent MET inhibitor with a pyrimidine core, as a central case study to illustrate the key principles and discrepancies often observed between preclinical and clinical efficacy.

The pyrimidine ring is a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug. Numerous pyrimidine-based drugs have been developed with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.

The In Vitro Promise: Cellular and Enzymatic Potency

In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays typically involve isolated enzymes, cultured cells, or other biological components in a controlled environment.

Key In Vitro Assays for Pyrimidine-Based Kinase Inhibitors:
  • Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of its target enzyme. For a kinase inhibitor like Tepotinib, this would involve quantifying the inhibition of MET kinase activity.

  • Cell-Based Assays: These experiments utilize cancer cell lines to evaluate a compound's effect on cellular processes such as proliferation, viability, and apoptosis. For Tepotinib, cell lines with MET alterations would be of primary interest.

  • Target Engagement Assays: These assays confirm that the drug is binding to its intended target within the cell.

  • Selectivity Profiling: It is crucial to assess the compound's activity against a panel of other kinases to understand its specificity and potential for off-target effects.

Table 1: Representative In Vitro Data for a Pyrimidine-Based Kinase Inhibitor (Illustrative)

Assay TypeMetricResultSignificance
MET Kinase InhibitionIC500.0067 µMDemonstrates high potency against the target enzyme at a nanomolar concentration.
Cell ProliferationGI5010-20-fold increase under washout vs. standard conditionsIndicates sustained efficacy even after the drug is removed from the cellular environment.
Kinase SelectivityS-score>0.1Suggests a high degree of selectivity for the intended target over other kinases, potentially reducing off-target toxicity.

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MET-amplified non-small cell lung cancer cell line) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-derived compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the compound concentration.

G

The In Vivo Reality: Efficacy in a Complex Biological System

While promising in vitro data is a prerequisite, the true test of a drug's potential lies in its in vivo efficacy. Animal models, typically mice, are used to evaluate a compound's therapeutic effect in a whole organism, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME).

Key In Vivo Studies for Pyrimidine-Based Anticancer Drugs:
  • Xenograft Models: Human cancer cells are implanted into immunodeficient mice. This model is crucial for assessing the direct antitumor activity of a compound on human cancers.

  • Pharmacokinetic (PK) Studies: These studies determine the fate of the drug in the body over time, providing essential information for dosing regimens.

  • Pharmacodynamic (PD) Studies: These investigations link the drug's concentration to its biological effect in the tumor tissue.

  • Toxicity Studies: A thorough evaluation of the compound's safety profile is conducted to identify potential adverse effects.

Tepotinib: A Case Study in In Vivo Efficacy

Tepotinib has demonstrated significant antitumor activity in both preclinical and clinical settings.

  • Preclinical In Vivo Data: In mouse xenograft models with MET alterations, Tepotinib showed marked, dose-dependent antitumor activity.

  • Clinical Trial Data (VISION Study): In a Phase II study for patients with advanced non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations, Tepotinib demonstrated durable clinical activity.

Table 2: In Vivo Efficacy of Tepotinib in NSCLC Patients (VISION Study)

Patient PopulationMetricResultSource
Treatment-naïveOverall Response Rate (ORR)43% (95% CI: 32-56)
Previously treatedOverall Response Rate (ORR)43% (95% CI: 33-55)
Treatment-naïveMedian Duration of Response (DoR)10.8 months (95% CI: 6.9-not estimable)
Previously treatedMedian Duration of Response (DoR)11.1 months (95% CI: 9.5-18.5)

Experimental Protocol: Murine Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the pyrimidine-derived compound (e.g., via oral gavage) and a vehicle control daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

G

Bridging the Divide: Why In Vitro and In Vivo Results Can Differ

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in a drug's efficacy. Understanding these differences is crucial for successful drug development.

  • Pharmacokinetics: A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to diminished in vivo efficacy. Tepotinib, for instance, has a high absolute bioavailability of 72%, contributing to its clinical success.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can influence drug response. In vitro cell culture models do not fully recapitulate this complexity.

  • Off-Target Effects: A drug may have unforeseen off-target effects in vivo that can lead to toxicity or impact its therapeutic window.

  • Drug Resistance: Cancer cells can develop resistance to a drug through various mechanisms that may not be apparent in short-term in vitro assays.

G

Conclusion and Future Directions

The development of drugs derived from the this compound scaffold and other pyrimidine analogs holds significant promise for treating a multitude of diseases. A thorough understanding of both in vitro and in vivo efficacy is paramount for translating a promising lead compound into a clinically effective therapeutic. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating a drug's true therapeutic potential in a complex biological system. The case of Tepotinib highlights how a deep understanding of a compound's properties, from cellular activity to its pharmacokinetic profile, can lead to the successful development of a targeted therapy. Future advancements in preclinical models, such as patient-derived xenografts and humanized mouse models, will continue to improve the correlation between in vitro findings and clinical outcomes, ultimately accelerating the delivery of novel pyrimidine-based medicines to patients in need.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • The MET inhibitor tepotinib shows sustained effects on MET phosphorylation and viability in cellular washout experiments. AACR Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnFyxKk1ypptHB2Kbp9UA74NEUWSfaoas4uBJmf3jIxlSeoZe7YkejEtpUudJBHdWgIS3qVDU0IvTi4exNnx1shL30ly08-WhqEkze7H6dIM64AoKfmKK40d9amhCUASDgmGvE64u1AXvBKOBD6_PLuHoc95QFDdq3JKhZRhr2H2A6mhR8ieYvQp-CJW0DW9E0ZnIwNTfwErKw-GIR5mTh8jHHPPuDRS1T5nlgkkQc1238](

A Comparative Guide to the Metabolic Stability of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which can render an otherwise potent therapeutic agent ineffective. This guide provides an in-depth assessment of the metabolic stability of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine, a heterocyclic scaffold with potential applications in medicinal chemistry. We will explore the experimental methodologies to evaluate its metabolic fate, compare its stability with that of bioisosteric alternatives, and provide field-proven insights into optimizing such scaffolds for enhanced metabolic resilience.

The Significance of Metabolic Stability in Drug Discovery

The journey of a drug from administration to its target site is fraught with metabolic challenges, primarily orchestrated by a host of enzymes designed to eliminate foreign substances (xenobiotics) from the body. The liver is the principal organ of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify drug molecules to increase their water solubility and facilitate their excretion.[1][2] Understanding a compound's metabolic stability is, therefore, paramount in predicting its pharmacokinetic profile, including its half-life, clearance, and oral bioavailability.[3] Early assessment of metabolic stability allows medicinal chemists to identify and address metabolic liabilities in a lead compound, guiding the design of more robust and effective drug candidates.[4]

The 2-aminopyrimidine core is a prevalent scaffold in medicinal chemistry, and substitutions on this ring system can significantly influence its metabolic properties. The focus of this guide, this compound, possesses two key substituents that are known to impact metabolic stability: a bromine atom at the 5-position and a tert-butyl group on the exocyclic amine.

Assessing Metabolic Stability: In Vitro Methodologies

The cornerstone of early-stage metabolic stability assessment lies in in vitro assays that utilize liver-derived preparations.[5] These assays provide a reliable and high-throughput means to estimate a compound's intrinsic clearance, the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[3]

This assay is a workhorse in early drug discovery, primarily for evaluating Phase I metabolic reactions mediated by enzymes located in the endoplasmic reticulum of liver cells, most notably the cytochrome P450s.[4]

Rationale: Liver microsomes are vesicles formed from the endoplasmic reticulum upon homogenization of liver cells. They are a rich source of CYP enzymes and are relatively easy to prepare and use, making them ideal for high-throughput screening.[6]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Human Liver Microsomes (pooled from multiple donors to average out individual variability): 20 mg/mL stock suspension.

    • NADPH Regenerating System (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor, NADPH.

    • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., ice-cold acetonitrile containing an internal standard for analytical quantification). The organic solvent terminates the enzymatic reaction by precipitating the proteins.

  • Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The concentration of the parent compound at each time point is determined relative to the internal standard.

  • Data Interpretation:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[7]

Diagram of the Liver Microsomal Stability Assay Workflow

workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling cluster_analysis Analysis Test_Compound Test Compound (1 µM final) Pre_incubation Pre-incubation (5-10 min) Test_Compound->Pre_incubation HLM Human Liver Microsomes (0.5 mg/mL final) HLM->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation Reaction_Start Initiate with NADPH Pre_incubation->Reaction_Start Time_points Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Start->Time_points Quench Quench with Acetonitrile + IS Time_points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for a typical liver microsomal stability assay.

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, intact liver cells (hepatocytes) are used.

Rationale: Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment.[8] This allows for the evaluation of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

The protocol for a hepatocyte stability assay is similar to the microsomal assay, with a few key differences:

  • Test System: Cryopreserved human hepatocytes are used instead of microsomes.

  • Incubation Medium: A specialized cell culture medium is used to maintain cell viability.

  • Longer Incubation Times: Due to typically slower metabolism in whole cells, incubation times may be extended (e.g., up to 4 hours).

  • Data Normalization: Intrinsic clearance is normalized to the number of cells (e.g., µL/min/10^6 cells).[9]

Metabolic Profile of this compound

Potential Metabolic Hotspots:

  • N-tert-Butyl Group: The tert-butyl group is a common feature in drug molecules, often incorporated to provide steric bulk. However, it is also a known site of metabolic oxidation. Cytochrome P450 enzymes can hydroxylate one of the methyl groups of the tert-butyl moiety, leading to the formation of a primary alcohol metabolite. This can be further oxidized to a carboxylic acid.[10]

  • Pyrimidine Ring: The pyrimidine ring itself is generally considered to be relatively metabolically stable, especially when compared to more electron-rich aromatic systems.[11] However, oxidation of the pyrimidine ring can occur, leading to the formation of hydroxylated derivatives.

  • 5-Bromo Substituent: The bromine atom can influence the metabolism of the pyrimidine ring. Halogenated aromatic compounds can undergo oxidative metabolism, sometimes leading to dehalogenation.[12] However, the C-Br bond is relatively strong, and metabolism at other sites on the molecule may be more favorable.

  • N-Dealkylation: While less likely with a bulky tert-butyl group compared to smaller alkyl groups, N-dealkylation is a common metabolic pathway for N-substituted amines.

Predicted Metabolic Pathways

metabolism cluster_tert_butyl tert-Butyl Oxidation cluster_ring Pyrimidine Ring Oxidation Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation CYP-mediated Ring_Hydroxylation Hydroxylation Parent->Ring_Hydroxylation CYP-mediated Alcohol_Metabolite Alcohol Metabolite Hydroxylation->Alcohol_Metabolite Carboxylic_Acid Carboxylic Acid Metabolite Alcohol_Metabolite->Carboxylic_Acid Hydroxypyrimidine Hydroxypyrimidine Metabolite Ring_Hydroxylation->Hydroxypyrimidine

Caption: Predicted major metabolic pathways for this compound.

Comparative Analysis with Bioisosteric Alternatives

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining its desired biological activity.[13] By replacing a functional group with another that has similar steric and electronic properties, it is possible to improve metabolic stability.[14]

Below is a comparison of this compound with potential bioisosteric replacements aimed at enhancing metabolic stability.

Table 1: Comparison of Metabolic Stability Parameters for this compound and Bioisosteric Alternatives (Hypothetical Data Based on Known Principles)

Compound/ScaffoldKey Structural FeaturePredicted Metabolic LiabilityExpected in vitro Half-life (HLM)Expected Intrinsic Clearance (HLM)Rationale for Stability
This compound tert-Butyl groupOxidation of the tert-butyl groupModerateModerateThe pyrimidine core is relatively stable.
Alternative 1: 5-Bromo-N-(1-hydroxycyclobutyl)pyrimidin-2-amineReplacement of tert-butyl with a cyclobutyl alcoholPotential for further oxidation, but the initial hydroxylation site is blocked.Moderate to HighLow to ModerateBlocking the primary site of metabolism on the alkyl substituent.
Alternative 2: 5-Chloro-N-(tert-butyl)pyrimidin-2-amineReplacement of Bromo with ChloroOxidation of the tert-butyl groupModerateModerateThe C-Cl bond is stronger than C-Br, potentially reducing the likelihood of dehalogenation, though this is not the primary metabolic route.
Alternative 3: 5-Bromo-2-(tert-butylamino)pyridineReplacement of pyrimidine with pyridineThe pyridine ring is generally more metabolically stable than pyrimidine.[11]HighLowThe pyridine ring is more electron-deficient and less susceptible to oxidation.
Alternative 4: 5-Bromo-N-(adamantyl)pyrimidin-2-amineReplacement of tert-butyl with an adamantyl groupThe adamantyl cage is sterically hindered and resistant to metabolism.HighLowThe rigid, caged structure of the adamantyl group sterically shields C-H bonds from enzymatic attack.

Note: The data in Table 1 is illustrative and based on established principles of drug metabolism. Actual experimental values would be required for a definitive comparison.

Strategies for Enhancing Metabolic Stability

Based on the predicted metabolic liabilities of this compound, several strategies can be employed to improve its metabolic stability:

  • Modification of the tert-Butyl Group: As this is a likely site of metabolism, replacing it with a more stable group, such as an adamantyl or a cyclopropyl group, can block oxidation. Introducing fluorine atoms on the tert-butyl group can also enhance stability by increasing the strength of the C-H bonds.

  • Bioisosteric Replacement of the Pyrimidine Ring: Replacing the pyrimidine ring with a more electron-deficient and metabolically robust heterocycle, such as a pyridine or a triazine, can reduce susceptibility to ring oxidation.[11]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyrimidine ring can decrease its electron density and make it less prone to oxidative metabolism.

Conclusion

The metabolic stability of this compound is a critical parameter that will dictate its potential as a drug candidate. Through the systematic application of in vitro metabolic stability assays, such as the human liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into its pharmacokinetic profile. While the tert-butyl group presents a potential metabolic hotspot, a range of well-established medicinal chemistry strategies, including bioisosteric replacement, can be employed to mitigate this liability. By understanding the interplay between chemical structure and metabolic fate, scientists can rationally design derivatives of this promising scaffold with enhanced metabolic stability, paving the way for the development of more effective and durable therapeutic agents.

References

  • Guengerich, F. P. (2007). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Molecular Pharmacology, 72(3), 583-593. Retrieved from [Link][15]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and pyrimidine nucleotide synthesis and metabolism. The Arabidopsis Book, 1, e0018. Retrieved from [Link][16]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6968-6978. Retrieved from [Link][17]

  • Kass, J., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(12), 1256-1260. Retrieved from [Link][18]

  • Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 37(7), 1959-1971. Retrieved from [Link][7]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link][19]

  • Ji, Q., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3427-3430. Retrieved from [Link][20]

  • van Pée, K. H. (1996). Biosynthesis of halogenated metabolites by bacteria. Annual Review of Microbiology, 50, 375-399. Retrieved from [Link][21]

  • ResearchGate. (2022). Higher Order Structures in Purine and Pyrimidine Metabolism. Retrieved from [Link][22]

  • ResearchGate. (2007). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Retrieved from [Link][23]

  • Obach, R. S., et al. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation, unbound fraction in microsomes, and scaling factors. Drug Metabolism and Disposition, 27(11), 1350-1359. Retrieved from [Link][24]

  • ResearchGate. (2023). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Retrieved from [Link][25]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link][26]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][6]

  • Sevrioukova, I. F., & Poulos, T. L. (2012). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of the American Chemical Society, 134(32), 13492-13499. Retrieved from [Link][27]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s review. Journal of Medicinal Chemistry, 54(10), 3451-3479. Retrieved from [Link][11]

  • Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Biochemical Society Transactions, 12(1), 44-46. Retrieved from [Link][12]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(12), 1438-1473. Retrieved from [Link][10]

  • Lynn, S. G., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 72, 105096. Retrieved from [Link][9]

  • Smith, D. T., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Retrieved from [Link][28]

  • Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 8(7), 747-757. Retrieved from [Link][3]

  • van Pée, K. H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions. Chemosphere, 52(2), 299-312. Retrieved from [Link][29]

  • El-Gamal, M. I., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20951-20958. Retrieved from [Link][30]

  • Griffin, S. J., & Houston, J. B. (2005). Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Drug Metabolism and Disposition, 33(1), 115-120. Retrieved from [Link][31]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link][32]

  • SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link][33]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. Retrieved from [Link][1]

  • Semantic Scholar. (2005). Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures. Retrieved from [Link][34]

  • ResearchGate. (2020). In Vitro Assessment of the Metabolic Stability of Two Novel Endomorphin-2 Analogs, CYX-5 and CYX-6, in Rat Liver Microsomes. Retrieved from [Link][35]

  • National Center for Biotechnology Information. (2023). Biochemistry, Cytochrome P450. In StatPearls. Retrieved from [Link][2]

  • International Journal of Advances in Engineering and Management (IJAEM). (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link][36]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link][5]

  • MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(4), 2133. Retrieved from [Link][37]

  • Hypha Discovery. (2020). Bioisosteres that influence metabolism. Retrieved from [Link][14]

  • Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291. Retrieved from [Link][38]

  • ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. Retrieved from [Link][8]

  • LibreTexts. (2021). 1.6: Drug Modifications to Improve Stability. In Medicinal Chemistry. Retrieved from [Link][13]

Sources

A Head-to-Head Comparison of Synthetic Routes to Aminopyrimidines: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with a wide range of biological targets. From the pioneering anti-cancer drug imatinib to next-generation kinase inhibitors, the aminopyrimidine motif continues to be a privileged structure in drug discovery.

The challenge, however, often lies in the efficient and scalable synthesis of these crucial building blocks, particularly with the complex substitution patterns demanded by contemporary drug design. This guide provides a head-to-head comparison of the most common and cutting-edge synthetic routes to aminopyrimidines, offering insights into their mechanisms, advantages, and limitations. We will delve into the classical Pinner and Principal syntheses, as well as explore modern transition-metal-catalyzed approaches, providing detailed protocols and comparative data to inform your synthetic strategy.

The Classical Approaches: Pinner and Principal Syntheses

For decades, the Pinner and Principal syntheses have been the workhorses for constructing the aminopyrimidine core. While robust and well-established, they each present a distinct set of advantages and disadvantages.

The Pinner Synthesis: A Stepwise Approach

The Pinner synthesis is a two-step process that begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, which is then condensed with a 1,3-dicarbonyl compound or its equivalent in the presence of ammonia or an amine.

The initial formation of the imidate is crucial as it activates the nitrile carbon for nucleophilic attack. The subsequent condensation with the 1,3-dicarbonyl compound, followed by cyclization and aromatization, leads to the desired pyrimidine ring. The choice of the 1,3-dicarbonyl component allows for a wide range of substituents at the 4- and 6-positions of the pyrimidine ring.

Pinner_Synthesis Nitrile R-C≡N Nitrile Imidate R-C(=NH)OR' Imidate Nitrile->Imidate  HCl, R'-OH Alcohol R'-OH Alcohol Alcohol->Imidate Aminopyrimidine Substituted Aminopyrimidine Imidate->Aminopyrimidine  Condensation &  Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Aminopyrimidine Amine R''-NH2 Amine Amine->Aminopyrimidine Principal_Synthesis Amidine Guanidine / Amidine Derivative Aminopyrimidine Substituted Aminopyrimidine Amidine->Aminopyrimidine  Base-catalyzed  Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Aminopyrimidine

Figure 2. The Principal synthesis workflow.

  • Reaction Setup: In a round-bottom flask, dissolve guanidine hydrochloride (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol.

  • Base Addition: To this solution, add a solution of sodium ethoxide in ethanol (1.1 equiv) dropwise at room temperature.

  • Reaction and Workup: Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and neutralize with glacial acetic acid. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-amino-4-hydroxy-6-methylpyrimidine.

Modern Era: Transition-Metal-Catalyzed Cross-Coupling Reactions

While the classical methods are effective, they can be limited by harsh reaction conditions and a lack of functional group tolerance. The advent of transition-metal catalysis has revolutionized the synthesis of highly functionalized aminopyrimidines, offering milder conditions and broader substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful tool for the C-N bond formation, enabling the direct coupling of an amine with a halopyrimidine.

The catalytic cycle typically involves the oxidative addition of the halopyrimidine to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to afford the aminopyrimidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Buchwald_Hartwig_Amination Halopyrimidine Halopyrimidine (Cl, Br, I) Aminopyrimidine Substituted Aminopyrimidine Halopyrimidine->Aminopyrimidine  Cross-Coupling Amine R-NH2 Amine Amine->Aminopyrimidine Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Aminopyrimidine Base Base (e.g., NaOtBu) Base->Aminopyrimidine

Figure 3. The Buchwald-Hartwig amination workflow.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), 2-chloropyrimidine (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition and Reaction: Add anhydrous toluene to the tube, seal it, and bring it out of the glovebox. Heat the reaction mixture to 100 °C for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-2-aminopyrimidine.

Head-to-Head Comparison

FeaturePinner SynthesisPrincipal SynthesisBuchwald-Hartwig Amination
Starting Materials Nitriles, Alcohols, 1,3-DicarbonylsGuanidines/Amidines, 1,3-DicarbonylsHalopyrimidines, Amines
Key Reagents HCl, Ammonia/AmineBase (e.g., NaOEt)Pd Catalyst, Ligand, Base
Reaction Conditions Often harsh (strong acid, heat)Generally milder than PinnerMild to moderate heat
Typical Yields Moderate to goodGood to excellentGood to excellent
Functional Group Tolerance LimitedModerateExcellent
Scalability Can be challengingGenerally goodCan be expensive on large scale
Key Advantage Utilizes readily available starting materialsConvergent and operationally simpleBroad substrate scope and high functional group tolerance
Key Disadvantage Stepwise, harsh conditionsLimited to specific substitution patternsCost of catalyst and ligands, sensitivity to air/moisture

Conclusion

The choice of synthetic route to aminopyrimidines is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the preparation of simple, unsubstituted or symmetrically substituted aminopyrimidines, the classical Pinner and Principal syntheses remain valuable and cost-effective methods. However, for the synthesis of complex, highly functionalized aminopyrimidines, which are often required in modern drug discovery programs, the transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination, offer unparalleled advantages in terms of mild reaction conditions and broad functional group tolerance. A thorough understanding of the strengths and weaknesses of each approach will enable the medicinal chemist to make an informed decision and efficiently access these critical heterocyclic motifs.

References

  • Pinner, A. (1883), Ueber die Einwirkung von Ammoniak auf die Imidoäther. Berichte der deutschen chemischen Gesellschaft, 16(2): 1643-1655. [Link]

  • Brown, D. J. (1994), The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. As a brominated heterocyclic compound, this chemical requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. The protocols outlined below are synthesized from established laboratory safety principles and regulatory guidelines, ensuring a self-validating system for waste management.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of its hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative risk assessment can be conducted by examining structurally similar halogenated pyrimidines. This approach ensures that the highest reasonable standard of safety is applied.

Representative Hazard Profile

The hazard profile below is a composite based on data for analogous compounds, such as other brominated pyrimidine amines.[1][2][3] This information is critical for conducting a proper risk assessment before handling and disposal.

Hazard ClassificationGHS Code (Typical)DescriptionPrimary Implication & Rationale
Acute Toxicity H301 / H302Toxic or Harmful if swallowed.[1][4]Ingestion must be strictly avoided. This dictates that no eating, drinking, or smoking should occur in the handling area and that handwashing is mandatory after handling.
Skin Irritation H315Causes skin irritation.[1][2][4]Direct skin contact can cause inflammation or chemical burns. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation H318 / H319Causes serious eye damage or irritation.[1][2][4]The risk of severe eye injury from dust or splashes is significant. Mandatory use of safety goggles or a face shield is required to protect vision.
Respiratory Irritation H335May cause respiratory irritation.[1][2]Inhalation of dust can irritate the respiratory tract. Handling should be performed in a well-ventilated area or, preferably, within a chemical fume hood to minimize exposure.

Immediate Safety Protocol: Spill Management

Accidental spills must be managed immediately and safely by trained personnel. The correct response depends on the physical state of the spilled material.

Protocol 2.1: Solid/Powder Spill
  • Evacuate & Restrict: If the spill is large or dust is generated, evacuate non-essential personnel and restrict access to the area.[5]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.[5] For significant dust, a NIOSH-approved respirator is essential.[5]

  • Contain & Collect: Gently cover the spill with absorbent pads to prevent further dispersal.[5] Carefully sweep or scoop the solid material into a designated hazardous waste container. Crucially, avoid actions that create dust clouds. [6]

  • Decontaminate: Wipe the spill area thoroughly with a detergent solution, followed by a rinse with water.[5]

  • Dispose of Waste: All cleaning materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.[5]

Protocol 2.2: Spill of a Solution
  • Alert & Assess: Alert colleagues in the vicinity. Assess the nature of the solvent for additional hazards (e.g., flammability).

  • Don PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves appropriate for the solvent.

  • Contain & Absorb: Cover the spill with absorbent pads or other suitable absorbent material, working from the outside in to prevent spreading.[5]

  • Collect Waste: Place the saturated absorbent materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent or detergent, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[5]

Standard Disposal Protocol: Routine Waste Handling

This protocol details the systematic procedure for the collection and temporary storage of this compound waste generated during routine laboratory work.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the following:

  • Nitrile Gloves: To prevent skin contact.[7]

  • Safety Goggles: To protect from dust or splashes.[7]

  • Laboratory Coat: To protect clothing and skin.[7]

Step 2: Waste Segregation

Proper segregation is key to safe and compliant disposal. This compound falls into a specific waste category.

  • Designation: this compound waste must be segregated as Halogenated Organic Solid Waste .

  • Rationale: Halogenated compounds (containing bromine, in this case) often require specific disposal methods, such as high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts.[8] Mixing them with non-halogenated streams can complicate and increase the cost of disposal.

Step 3: Containerization

All waste must be collected in appropriate, sealed containers.

  • Solid Waste: Collect pure compound, residual amounts, and contaminated weighing papers in a plastic bag or a rigid, sealable plastic or fiber container.[9]

  • Contaminated Disposables: Items such as gloves, absorbent pads, and pipette tips that are grossly contaminated must also be placed in the designated solid waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container clearly marked for Halogenated Organic Liquid Waste . Do not fill liquid containers beyond 80% capacity to prevent spills.[9]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container must have a hazardous waste label that clearly identifies:

  • The full chemical name: "this compound" (and any solvents if in solution).

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The date when waste was first added to the container.

  • The name of the principal investigator or lab group.

Step 5: Temporary Storage (Satellite Accumulation Area)

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Location: The SAA must be at or near the point of generation.[10]

  • Condition: The area should be well-ventilated, away from incompatible materials, and clearly marked as a hazardous waste storage area.[6]

  • Time Limit: Waste can be stored in an SAA for a limited time (e.g., up to 90 days) before it must be transferred for disposal.[9]

Final Disposal Pathway

The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by laboratory personnel directly.

  • Contact EHS: Arrange for the collection of the hazardous waste container by contacting your institution's Environmental Health & Safety (EHS) department.[11]

  • Professional Disposal: EHS will transport the waste to a licensed environmental waste management facility.[6]

  • Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [3][6] Discharge into the environment must be avoided.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste (Solid, Liquid, or Contaminated Labware) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Assess Risk C Segregate as HALOGENATED ORGANIC WASTE B->C Handle Safely D Containerize Waste (Solids vs. Liquids) C->D Prevent Cross-Contamination E Securely Seal & Label Container (Chemical Name, Hazards, Date) D->E Ensure Compliance F Store in Designated Satellite Accumulation Area (SAA) E->F Maintain Safety G Request Pickup by Environmental Health & Safety (EHS) F->G Prepare for Disposal H Final Disposal by Licensed Facility (Incineration) G->H

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.
  • USC Dornsife. (n.d.). Hazardous Waste Management and Disposal. University of Southern California.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Echemi. (n.d.). 5-BROMO-2-(TERT-BUTYLDIMETHYLSILYLOXY)PYRIMIDINE Safety Data Sheets.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • Fisher Scientific. (2025, December 19). 2-Amino-5-bromopyrimidine - SAFETY DATA SHEET.
  • MIT Environmental Health & Safety. (n.d.). Chemical Waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-N-(tert-butyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

The primary hazards associated with compounds of this class are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]

These classifications necessitate a stringent approach to personal protective equipment to prevent any direct contact or inhalation.

Hazard Identification Summary
Hazard ClassificationGHS Hazard StatementGHS Pictogram
Skin IrritationH315: Causes skin irritationExclamation Mark
Eye IrritationH319: Causes serious eye irritationExclamation Mark
Specific Target Organ ToxicityH335: May cause respiratory irritationExclamation Mark

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense. The most effective controls are engineering and administrative.

  • Engineering Controls: The primary method for controlling exposure is to handle this compound within a certified chemical fume hood or a glove box.[4] This physically isolates the chemical from the researcher.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are critical.

  • Personal Protective Equipment (PPE): Used to supplement engineering and administrative controls, providing a final barrier between the researcher and the chemical.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and based on the identified hazards. The following is a mandatory minimum for handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3] Therefore, robust eye protection is non-negotiable.

  • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5][6]

  • Recommended for Splash Risk: When handling solutions or during procedures with a higher risk of splashing (e.g., transfers, line-breaking), a face shield must be worn in addition to safety goggles.[7]

Hand Protection

The compound is a known skin irritant.[3] Gloves serve as the most critical barrier for hand protection.

  • Material: Use chemically resistant, impervious gloves.[4] Nitrile gloves are a common and effective choice.

  • Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[5]

  • Technique: Employ proper glove removal techniques to avoid cross-contamination. Double gloving is recommended, especially when working within a containment system like a fume hood, allowing the outer pair to be removed and disposed of as contaminated waste before exiting the work area.[8]

  • Frequency of Change: Gloves should be changed regularly, typically every 30 to 60 minutes, or immediately if known contact with the chemical occurs.[8]

Body Protection

To prevent incidental skin contact from spills or dust, appropriate body protection is required.

  • Lab Coat: A standard laboratory coat is mandatory.

  • Impervious Gown/Apron: For procedures involving larger quantities or a significant risk of splashing, a chemically impervious gown or apron should be worn over the lab coat.[5] Ensure the gown has long cuffs that can be tucked under the inner glove.[8]

Respiratory Protection

Inhalation of dust or aerosols can cause respiratory tract irritation.[1][2] Engineering controls are the primary defense against this.

  • Standard Operations: When handled inside a functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: In situations where dust generation is unavoidable and engineering controls are insufficient (e.g., large-scale weighing outside of a containment hood, cleaning up a significant spill), a NIOSH-approved respirator is necessary.[9] A surgical N-95 respirator provides protection against both particulates and potential splashes.[9]

Operational Plan: A Step-by-Step Guide

This protocol outlines the safe handling of this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling
  • Designate Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and a designated waste container.

  • Don PPE: Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), and outer gloves.

Step 2: Handling the Compound
  • Work Within Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to mitigate inhalation risk.[10]

  • Avoid Dust Generation: When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust.[1][11]

  • Use Absorbent Pads: Perform work over plastic-backed absorbent pads to contain any minor spills.[10]

Step 3: Post-Handling and Decontamination
  • Secure Compound: Tightly close the primary container and store it in a designated, well-ventilated, and locked cabinet.[2][3]

  • Initial Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in a manner that prevents cross-contamination. Remove the outer gloves first and dispose of them in the designated hazardous waste container within the fume hood.[8] Remove the face shield and goggles, followed by the lab coat, and finally the inner gloves.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal is a significant risk. All waste generated from handling this compound is considered hazardous.

  • Waste Segregation: A dedicated, clearly labeled, and sealed hazardous waste container must be used for all solid waste, including contaminated gloves, absorbent pads, and weighing paper.[1][10][11]

  • Container Management: The waste container should be kept closed when not in use and stored in a designated, well-ventilated hazardous waste accumulation area.[11]

  • Final Disposal: The sealed container must be collected and disposed of by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[3][11] Never dispose of this chemical in the regular trash or down the sanitary sewer.[11]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Full PPE: Coat, Goggles, Double Gloves prep_area->don_ppe Before Handling handle Weigh & Transfer Compound Inside Fume Hood don_ppe->handle Enter Work Area secure Secure & Store Chemical handle->secure Work Complete collect_waste Collect All Contaminated Items in Sealed Container handle->collect_waste During & After Handling decon Decontaminate Surfaces & Equipment secure->decon doff_ppe Doff PPE Safely decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste final_disposal Arrange Professional Waste Collection store_waste->final_disposal

Caption: A procedural workflow for the safe handling of this compound.

References

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. Jubilant Ingrevia.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 5-BROMO-2-(TERT-BUTYLDIMETHYLSILYLOXY)
  • 2 - SAFETY D
  • Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine - Cole-Parmer. Cole-Parmer.
  • Pyrimidine - Safety D
  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.
  • Chemical Process SOP Example. University of California, Irvine.
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals - Benchchem. BenchChem.
  • 2-Bromo-4-(tert-butyl)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。